Product packaging for 4,5-Dicaffeoylquinic acid(Cat. No.:CAS No. 14534-61-3)

4,5-Dicaffeoylquinic acid

Cat. No.: B190392
CAS No.: 14534-61-3
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-PSEXTPKNSA-N
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Description

Isochlorogenic acid b is a quinic acid.
3,4-Dicaffeoylquinic acid has been reported in Crassocephalum crepidioides, Gelasia latifolia, and other organisms with data available.
See also: Lonicera japonica flower (part of);  Stevia rebaudiuna Leaf (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B190392 4,5-Dicaffeoylquinic acid CAS No. 14534-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-PSEXTPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14534-61-3, 89886-31-7
Record name 3,4-Di-O-caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 238 °C
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

4,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed from caffeic acid and quinic acid. Found in a variety of plant species, 4,5-DCQA has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, and biological activities, with a focus on its potential therapeutic applications. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.

Nomenclature and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification and literature review.

IUPAC Name: (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[1][2]

Synonyms:

  • Isochlorogenic acid C[3][4][5][6]

  • 4,5-DCQA[1][6]

  • 4,5-Di-O-caffeoylquinic acid[1][4]

  • Isochlorogenic acid b[1]

  • 3,4-Di-O-Caffeoylquinic acid (Note: This is also used as a synonym for other isomers, causing potential confusion)[7]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₄O₁₂[1][6]
Molecular Weight516.45 g/mol [4][6]
AppearanceWhite to light yellow solid[3]
Melting Point234 - 238 °C
SolubilitySoluble in DMSO (≥41.4 mg/mL) and EtOH (≥14.77 mg/mL); Insoluble in water.[5]
Purity≥85% (LC/MS-ELSD) to ≥98%[4][6]

Table 2: Spectral Data for this compound

Spectral Data TypeKey FeaturesReference
UV-Vis (λmax) 219, 245, 331 nm[6]
¹H-NMR Signals corresponding to two caffeoyl moieties and one quinic acid moiety.
¹³C-NMR Consistent with the presence of 25 carbon atoms.
Mass Spectrometry Molecular ion peaks confirming the molecular weight.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a subject of interest for drug development. The following tables summarize key in vitro and in vivo findings.

Table 3: Anti-HIV Activity of this compound

AssayTargetIC₅₀ / EC₅₀Reference
HIV-1 Integrase Inhibition (3' end processing)HIV-1 Integrase0.13 µg/mL
HIV-1 Integrase Inhibition (3' end joining)HIV-1 Integrase0.24 µg/mL
HIV-1 Integrase Inhibition (disintegration)HIV-1 Integrase0.3 µg/mL
HIV-1 Replication InhibitionMT-2 T lymphoblastoid cells2 µg/mL

Table 4: Antioxidant and Anti-inflammatory Activities of this compound

AssaySystemIC₅₀ / InhibitionReference
DPPH Radical ScavengingCell-free19.8 µM
Superoxide Production InhibitionfMLF/cytochalasin B-activated human neutrophils1.49 µM
PGE₂ Production InhibitionLPS-stimulated U937 cellsConcentration-dependent
Melanogenesis InhibitionB16F1 murine melanocytes84% inhibition at 25 µM
Mushroom Tyrosinase InhibitionCell-free32% inhibition at 50 µM
NO Production InhibitionLPS-stimulated RAW264.7 cellsPoD: 4–40 µM[4]

Table 5: Anticancer Activity of this compound

Cell LineActivityIC₅₀Reference
DU-145 (Prostate Cancer)Dose-dependent inhibition, cell cycle arrest5 µM[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

HIV-1 Integrase Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase, which is essential for viral replication.

Principle: The assay typically uses purified recombinant HIV-1 integrase and oligonucleotide substrates that mimic the viral DNA ends. The inhibition of the 3'-processing and strand transfer reactions is measured.

Protocol:

  • Reaction Components: The reaction mixture typically contains purified HIV-1 integrase, a labeled (e.g., fluorescent or radioactive) oligonucleotide substrate representing the viral DNA terminus, a target DNA substrate (for the strand transfer step), and a reaction buffer containing necessary cofactors (e.g., Mg²⁺ or Mn²⁺).

  • Inhibitor Addition: this compound at various concentrations is pre-incubated with the integrase enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the DNA substrates.

  • Incubation: The reaction is allowed to proceed at 37°C for a specific duration.

  • Termination and Analysis: The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis. The amount of processed or strand-transferred product is quantified using autoradiography or fluorescence imaging.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the integrase activity (IC₅₀) is calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

In inflammatory responses, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

NFkB_MAPK_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_inhibition Inhibition by 4,5-DCQA cluster_response Cellular Response LPS LPS IKK IKK Complex LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->ProInflammatory_Genes DCQA This compound DCQA->IKK inhibits DCQA->MAPKKK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by 4,5-DCQA.

Inhibition of HIV-1 Integrase

This compound is a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle. It interferes with both the 3'-processing and strand transfer steps of the integration process, thereby preventing the insertion of the viral DNA into the host genome.

HIV_Integrase_Inhibition cluster_viral_process HIV Replication Cycle cluster_inhibition Inhibition by 4,5-DCQA Viral_DNA Viral DNA Processed_DNA 3'-Processed Viral DNA Viral_DNA->Processed_DNA 3'-Processing Integrase HIV-1 Integrase Integrated_Provirus Integrated Provirus Processed_DNA->Integrated_Provirus Strand Transfer Host_DNA Host Cell DNA DCQA This compound DCQA->Integrase inhibits

Caption: Mechanism of HIV-1 integrase inhibition by 4,5-DCQA.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and biological screening of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material Collection and Preparation Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Screening Bioassay Screening (e.g., Antioxidant, Anti-inflammatory) Fractions->Bioassay_Screening Active_Fraction Active Fraction Identification Bioassay_Screening->Active_Fraction Purification Purification of Active Compound (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Quantitative_Analysis Quantitative Biological Assays (IC₅₀/EC₅₀ Determination) Pure_Compound->Quantitative_Analysis

Caption: Workflow for isolation and analysis of 4,5-DCQA.

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, antiviral, and anticancer properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing key data and methodologies to facilitate future studies into the therapeutic potential of this remarkable compound.

References

Unveiling the Botanical Trove: A Technical Guide to Natural Sources of 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural plant sources of 4,5-Dicaffeoylquinic acid (4,5-diCQA), a phenolic compound of significant interest to researchers, scientists, and drug development professionals for its diverse pharmacological activities. This document outlines the quantitative distribution of 4,5-diCQA in various plant species, details experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Introduction

This compound is a derivative of caffeic acid and quinic acid, belonging to the larger class of chlorogenic acids. It has garnered considerable attention for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antiviral properties. Identifying and quantifying its presence in natural sources is a critical first step in harnessing its potential for drug discovery and development. This guide serves as a technical resource for professionals engaged in the exploration and utilization of this promising phytochemical.

Quantitative Distribution of this compound in Plants

The occurrence and concentration of this compound vary significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data for 4,5-diCQA in several documented botanical sources.

Plant SpeciesFamilyPlant PartConcentration of this compoundReference
Gynura divaricataAsteraceaeWhole Plant (powder)6.84 ± 0.14 mg/g[1]
Artemisia princepsAsteraceaeAerial PartsPresence confirmed, quantitative data variable[2]
Laggera alataAsteraceaeWhole PlantMajor component, specific quantification not provided[3]
Hedera helix (Ivy)AraliaceaeLeavesPresence confirmed, specific quantification not provided[4][5]
Artemisia capillarisAsteraceaeAerial PartsActive component, specific quantification not provided[6][7][8]
Ilex pubescensAquifoliaceaeLeavesPresence identified[9]
Echinacea purpureaAsteraceaeRoots and Aerial PartsDicaffeoylquinic acid isomers present, specific 4,5-diCQA concentration not detailed[10][11][12]
Cynara cardunculus (Globe Artichoke)AsteraceaeLeavesIsomers of dicaffeoylquinic acid identified[1][13]
Ainsliaea fragransAsteraceaeNot specifiedPresence confirmed

It is important to note that the concentration of 4,5-diCQA can be influenced by various factors, including geographical location, harvest time, and post-harvest processing.

Experimental Protocols

Accurate quantification of this compound necessitates robust and validated experimental protocols. This section details methodologies for extraction and analysis based on established scientific literature.

Extraction of this compound

a) Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for obtaining 4,5-diCQA from plant matrices.

  • Sample Preparation: Air-dry the plant material (leaves, stems, etc.) at room temperature in a shaded area. Grind the dried material into a fine powder.

  • Extraction Solvent: A mixture of 75% methanol in water has been shown to be effective for extracting caffeoylquinic acids.[14]

  • Procedure:

    • Weigh a precise amount of the powdered plant material (e.g., 0.3 g).

    • Add a specific volume of the extraction solvent (e.g., 15 mL) to the sample in a suitable vessel.

    • Place the vessel in an ultrasonic bath.

    • Sonication parameters can be set to a frequency of 40 kHz and a power of 135 W.[15]

    • Set the temperature to 40°C and the ultrasound amplitude to 60%.[14]

    • Extract for a duration of 10-30 minutes.[14][15]

    • After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.

    • Collect the supernatant containing the extracted compounds. The extraction can be repeated on the plant residue to maximize yield.

    • Combine the supernatants and filter through a 0.45 µm membrane filter prior to HPLC or LC-MS analysis.

Analytical Quantification

a) High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the separation and quantification of phenolic compounds.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A representative gradient program is as follows: 0-8 min, 15% B; 8-12 min, 15-30% B; 12-16 min, 30% B; 16-20 min, 30-15% B; 20-25 min, 15% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 330 nm.[16]

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of 4,5-diCQA in the plant extract is then determined by comparing its peak area to the calibration curve.

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the identification and quantification of 4,5-diCQA, especially in complex matrices.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times. The column and mobile phase conditions can be similar to the HPLC-DAD method.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic acids.

  • MS/MS Parameters:

    • Parent Ion: The deprotonated molecule [M-H]⁻ of 4,5-diCQA (m/z 515.1).

    • Fragment Ions: Characteristic fragment ions for 4,5-diCQA include m/z 353.1 ([M-H-Caffeoyl]⁻), 191.0 (Quinic acid), and 179.0 (Caffeic acid).[17]

  • Quantification: Multiple Reaction Monitoring (MRM) mode is used for quantification on a triple quadrupole mass spectrometer, monitoring the transition from the parent ion to a specific fragment ion. A calibration curve with a reference standard is required for accurate quantification.

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway. This complex metabolic route produces a wide array of phenolic compounds from the amino acid phenylalanine. The key steps leading to the formation of dicaffeoylquinic acids are illustrated in the following diagram.

Biosynthesis_of_Dicaffeoylquinic_Acid cluster_enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid   p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid   p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA   p_Coumaroyl_quinic_acid p_Coumaroyl_quinic_acid p_Coumaroyl_CoA->p_Coumaroyl_quinic_acid   Caffeoyl_quinic_acid Caffeoylquinic Acid (e.g., Chlorogenic Acid) p_Coumaroyl_quinic_acid->Caffeoyl_quinic_acid   Dicaffeoylquinic_acids Dicaffeoylquinic Acids (3,5-diCQA) Caffeoyl_quinic_acid->Dicaffeoylquinic_acids + Caffeoyl-CoA Caffeoyl_CoA Caffeoyl_CoA diCQA_4_5 This compound Dicaffeoylquinic_acids->diCQA_4_5 PAL PAL C4H C4H FourCL 4CL HCT_HQT HCT/HQT C3H C3'H HQT_acyltransferase HQT/ Acyltransferase Isomerization Isomerization

References

The intricate Biosynthesis of Dicaffeoylquinic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds renowned for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these molecules for drug development and nutraceutical applications grows, a comprehensive understanding of their biosynthesis is paramount. This technical guide provides an in-depth exploration of the enzymatic pathways leading to the formation of various DCQA isomers, details on their regulation, and methodologies for their study.

The Core Biosynthetic Pathway: From Phenylalanine to Dicaffeoylquinic Acids

The biosynthesis of DCQA isomers is an extension of the general phenylpropanoid pathway, commencing with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of hydroxycinnamoyl-CoA esters, which serve as the acyl donors for the esterification of quinic acid. Three key enzymes orchestrate the formation of caffeoylquinic acid (CQA), the precursor to DCQAs: Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT), Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT), and p-Coumaroyl Ester 3'-Hydroxylase (C3'H), a cytochrome P450 enzyme.[1][2][3]

The formation of various DCQA isomers, such as 1,3-diCQA (cynarin), 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, occurs through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule, a reaction also catalyzed by HQT, demonstrating its dual catalytic activity.[4]

Below is a diagram illustrating the central enzymatic steps in the biosynthesis of DCQA isomers.

Dicaffeoylquinic Acid Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_CQA_synthesis Caffeoylquinic Acid (CQA) Synthesis cluster_DCQA_synthesis Dicaffeoylquinic Acid (DCQA) Isomer Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL p-Coumaroyl-quinate p-Coumaroyl-quinate p-Coumaroyl-CoA->p-Coumaroyl-quinate HQT/HCT p-Coumaroyl-shikimate p-Coumaroyl-shikimate p-Coumaroyl-CoA->p-Coumaroyl-shikimate HCT Caffeoylquinic Acid\n(Chlorogenic Acid) Caffeoylquinic Acid (Chlorogenic Acid) p-Coumaroyl-quinate->Caffeoylquinic Acid\n(Chlorogenic Acid) C3'H Dicaffeoylquinic Acid Isomers\n(e.g., 3,5-diCQA, 4,5-diCQA) Dicaffeoylquinic Acid Isomers (e.g., 3,5-diCQA, 4,5-diCQA) Caffeoylquinic Acid\n(Chlorogenic Acid)->Dicaffeoylquinic Acid Isomers\n(e.g., 3,5-diCQA, 4,5-diCQA) HQT + Caffeoyl-CoA Caffeoyl-shikimate Caffeoyl-shikimate p-Coumaroyl-shikimate->Caffeoyl-shikimate C3'H Caffeoyl-CoA Caffeoyl-CoA Caffeoyl-shikimate->Caffeoyl-CoA HCT Caffeoyl-CoA->Caffeoylquinic Acid\n(Chlorogenic Acid) HQT Quinic Acid Quinic Acid Quinic Acid->p-Coumaroyl-quinate Quinic Acid->Caffeoylquinic Acid\n(Chlorogenic Acid) Shikimic Acid Shikimic Acid Shikimic Acid->p-Coumaroyl-shikimate

Biosynthesis of Dicaffeoylquinic Acid Isomers.

Quantitative Insights into DCQA Biosynthesis

The production of DCQA isomers varies significantly among plant species and is influenced by environmental factors. Globe artichoke (Cynara cardunculus var. scolymus) and coffee (Coffea sp.) are particularly rich sources of these compounds.[1][5] Stress conditions, such as UV-C irradiation, have been shown to markedly induce the biosynthesis of DCQAs in plants like the globe artichoke.[4][5][6]

Table 1: Quantitative Data on Dicaffeoylquinic Acid (DCQA) Isomer Content in Various Plant Sources

Plant SourceTissueDCQA IsomerConcentration (mg/kg dry weight)Reference
Globe Artichoke (Cynara cardunculus)Heads1,5-di-O-caffeoylquinic acid3890[7]
Heads1,3-di-O-caffeoylquinic acid (Cynarin)6.12[8]
Heads3,4-di-O-caffeoylquinic acid42.87[8]
Heads3,5-di-O-caffeoylquinic acid3269 (in pomace)[7]
Leaves (Untreated)1,5-diCQA~250[4]
Leaves (UV-C Treated)1,5-diCQA~700[4]
Green Coffee Beans (Coffea arabica)Beans3,4-dicaffeoylquinic acidHigher in American vs. African origins[9]
Beans3,5-dicaffeoylquinic acid-[5]
Beans4,5-dicaffeoylquinic acid-[5]
Roasted Coffee Beans (Coffea sp.)BeansDicaffeoylquinic acidsLevels decrease with roasting[5]

Table 2: Kinetic Parameters of Key Enzymes in DCQA Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
HCTPhyscomitrium patensp-Coumaroyl-CoA--[10]
Shikimate2205.1 s-1 (kcat)[10]
Quinate94003.5 s-1 (kcat)[10]
HQTNicotiana tabacumCaffeoyl-CoA30-[3]
Quinate200-[3]
C3'H (CYP98A3)Arabidopsis thalianap-Coumaroyl-shikimate~5-[11]
p-Coumaroyl-quinate~10-[11]

Regulation of DCQA Biosynthesis by UV-C Radiation

Exposure to UV-C light is a potent elicitor of DCQA biosynthesis.[4][5] This response is mediated by a complex signaling cascade that ultimately leads to the transcriptional activation of the genes encoding the biosynthetic enzymes.

The UV-B photoreceptor UVR8 plays a central role in perceiving the light signal.[10][11][12][13] Upon UV-B absorption, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[10][11][13] This interaction stabilizes the transcription factor ELONGATED HYPOCOTYL 5 (HY5).[10][12][14] HY5, in turn, activates the expression of key transcriptional regulators of the phenylpropanoid pathway, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which form a regulatory complex often referred to as the MBW complex.[1][2][15][16][17] This complex then binds to the promoters of the DCQA biosynthetic genes, such as HQT, HCT, and C3'H, to upregulate their expression.

UV-C Signaling Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation UV-C Light UV-C Light UVR8 (dimer) UVR8 (dimer) UVR8 (monomer) UVR8 (monomer) UVR8 (dimer)->UVR8 (monomer) UV-C COP1 COP1 UVR8 (monomer)->COP1 Interaction HY5 (degraded) HY5 (degraded) COP1->HY5 (degraded) Ubiquitination (inactivated by UVR8) HY5 (stable) HY5 (stable) MBW Complex\n(MYB, bHLH, WD40) MBW Complex (MYB, bHLH, WD40) HY5 (stable)->MBW Complex\n(MYB, bHLH, WD40) Activation Biosynthetic Genes\n(HQT, HCT, C3'H) Biosynthetic Genes (HQT, HCT, C3'H) MBW Complex\n(MYB, bHLH, WD40)->Biosynthetic Genes\n(HQT, HCT, C3'H) Upregulation DCQA Biosynthesis DCQA Biosynthesis Biosynthetic Genes\n(HQT, HCT, C3'H)->DCQA Biosynthesis

UV-C Signaling Cascade for DCQA Biosynthesis.

Experimental Protocols

A crucial aspect of studying DCQA biosynthesis involves robust experimental procedures for enzyme activity assays and the quantification of metabolites.

Extraction and Quantification of Dicaffeoylquinic Acid Isomers by LC-MS

This protocol outlines a general procedure for the extraction and analysis of DCQAs from plant material.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • 80% Methanol

  • Centrifuge

  • LC-MS system equipped with a C18 column

Procedure:

  • Grind the plant tissue to a fine powder in liquid nitrogen.

  • Extract the powder with 80% methanol at a ratio of 1:10 (w/v) by vortexing and sonication.

  • Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Inject the filtered extract onto the LC-MS system.

  • Separate the DCQA isomers using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detect and quantify the isomers using mass spectrometry in negative ion mode, monitoring for the characteristic [M-H]- ion of DCQAs (m/z 515.1195).

  • Use authentic standards for each isomer for accurate quantification.

The following diagram depicts a typical workflow for DCQA analysis.

DCQA_Analysis_Workflow Plant Material Plant Material Grinding in Liquid N2 Grinding in Liquid N2 Plant Material->Grinding in Liquid N2 1. Extraction with 80% Methanol Extraction with 80% Methanol Grinding in Liquid N2->Extraction with 80% Methanol 2. Centrifugation Centrifugation Extraction with 80% Methanol->Centrifugation 3. Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection 4. Filtration (0.22 µm) Filtration (0.22 µm) Supernatant Collection->Filtration (0.22 µm) 5. LC-MS Analysis LC-MS Analysis Filtration (0.22 µm)->LC-MS Analysis 6. Data Analysis\n(Quantification) Data Analysis (Quantification) LC-MS Analysis->Data Analysis\n(Quantification) 7.

Workflow for DCQA Extraction and Analysis.
In Vitro Enzyme Assay for Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT)

This assay measures the activity of HCT by monitoring the formation of p-coumaroyl-shikimate from p-coumaroyl-CoA and shikimic acid.

Materials:

  • Plant protein extract containing HCT

  • 100 mM Tris-HCl buffer, pH 7.5

  • 1 M Dithiothreitol (DTT)

  • p-Coumaroyl-CoA stock solution

  • Shikimic acid stock solution

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 µM p-coumaroyl-CoA, and 5 mM shikimic acid.

  • Initiate the reaction by adding the plant protein extract.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS to detect and quantify the product, p-coumaroyl-shikimate.

In Vitro Enzyme Assay for Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT)

This spectrophotometric assay measures the reverse reaction of HQT, monitoring the formation of caffeoyl-CoA from chlorogenic acid (CGA) and Coenzyme A.[18]

Materials:

  • Plant protein extract containing HQT

  • 100 mM Phosphate buffer, pH 7.0

  • 1 mM EDTA

  • Chlorogenic acid (CGA) stock solution

  • Coenzyme A (CoA) stock solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM phosphate buffer (pH 7.0), 1 mM EDTA, and 400 µM CGA.

  • Add the plant protein extract to the cuvette.

  • Initiate the reaction by adding 400 µM CoA.

  • Monitor the increase in absorbance at 360 nm, which corresponds to the formation of caffeoyl-CoA, over time.

In Vitro Enzyme Assay for p-Coumaroyl Ester 3'-Hydroxylase (C3'H)

This assay measures the hydroxylation of p-coumaroyl-shikimate to caffeoyl-shikimate by the cytochrome P450 enzyme C3'H.

Materials:

  • Microsomal fraction containing C3'H

  • 100 mM Potassium phosphate buffer, pH 7.4

  • NADPH

  • p-Coumaroyl-shikimate

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and the microsomal fraction.

  • Add the substrate, p-coumaroyl-shikimate.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the mixture and analyze the supernatant by LC-MS to detect and quantify the product, caffeoyl-shikimate.

Conclusion

The biosynthesis of dicaffeoylquinic acid isomers is a finely regulated process involving a dedicated set of enzymes and a complex signaling network responsive to environmental cues. A thorough understanding of this pathway, from the molecular genetics to the biochemical characterization of the enzymes, is essential for harnessing the full therapeutic potential of these valuable natural products. The methodologies outlined in this guide provide a robust framework for researchers to further investigate and manipulate the production of specific DCQA isomers for drug discovery and development.

References

The Multifaceted Mechanism of Action of 4,5-Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dicaffeoylquinic acid (4,5-DCQA), a naturally occurring polyphenolic compound, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of 4,5-DCQA. It details its action on key signaling pathways, summarizes quantitative data from pertinent studies, and outlines the experimental protocols employed in this research. The primary focus is on its well-documented anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-diabetic properties.

Core Mechanisms of Action

4,5-DCQA exerts its biological effects through the modulation of several critical cellular signaling pathways. The most extensively studied mechanisms involve the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.

Anti-Inflammatory Effects

A primary mechanism of 4,5-DCQA is its potent anti-inflammatory activity, primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

  • Inhibition of the NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), 4,5-DCQA prevents the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition of IκB-α phosphorylation and degradation subsequently blocks the nuclear translocation of the NF-κB p65 subunit.[1][3] As a result, the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6), is significantly downregulated.[1][2]

  • Modulation of the MAPK Pathway: 4,5-DCQA has been shown to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, without altering their total protein levels.[1] The suppression of MAPK activation further contributes to the reduced expression of inflammatory mediators.[1][3]

These anti-inflammatory actions have been observed in various models, including LPS-stimulated RAW264.7 macrophage cells and in vivo models of inflammation and osteoarthritis.[1][2][3]

Antioxidant Activity

4,5-DCQA is a potent antioxidant.[4] This activity is attributed to its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit superoxide production.[5] The antioxidant properties of 4,5-DCQA are considered superior to other dicaffeoylquinic acid isomers and the well-known antioxidant, chlorogenic acid.[1] Furthermore, there is evidence suggesting that dicaffeoylquinic acids, in general, can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[6]

Neuroprotective Effects

The neuroprotective properties of 4,5-DCQA are linked to its anti-inflammatory and antioxidant activities. In models of neuroinflammation and neurodegeneration, it has been shown to protect neurons from damage. For instance, in a high-fat diet-induced model of cognitive dysfunction, 4,5-DCQA inhibited the reduction of neurotransmitters, oxidative stress, and mitochondrial dysfunction.[7] It also prevented the accumulation of amyloid-β by increasing the expression of the insulin-degrading enzyme.[7] Studies on other dicaffeoylquinic acid isomers have demonstrated protection against hydrogen peroxide-induced cell death in SH-SY5Y neuroblastoma cells by attenuating neuronal death and caspase-3 activation.[8]

Anti-Cancer Activity

4,5-DCQA has demonstrated significant anti-cancer effects, particularly against prostate cancer cells.[4][9] Its primary mechanism in this context is the induction of cell cycle arrest at the S phase, rather than the induction of apoptosis.[9] This effect was observed in DU-145, LNCaP, and PC-3 prostate cancer cell lines and was associated with a negative impact on Bcl-2 expression.[4][9] Notably, 4,5-DCQA's activity was maintained under both normoxic and hypoxic conditions.[9]

Anti-Diabetic Properties

In the context of diabetes, 4,5-DCQA has been shown to reduce islet cell apoptosis and improve pancreatic function in type 2 diabetic mice.[4][10] It also exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, which can help in managing postprandial hyperglycemia.[4][11] Additionally, it has been found to inhibit aldose reductase, an enzyme implicated in diabetic complications.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of this compound.

Activity Model System Parameter Value Reference
Anti-CancerDU-145 prostate cancer cellsIC505 µM[9]
Anti-HIVHIV-1 integrase (3' end processing)IC500.13 µg/ml[5]
Anti-HIVHIV-1 integrase (3' end joining)IC500.24 µg/ml[5]
Anti-HIVHIV-1 integrase (disintegration)IC500.3 µg/ml[5]
Anti-HIVHIV-1 replication (MT-2 cells)EC502 µg/ml[5]
AntioxidantDPPH radical scavengingIC5019.8 µM[5]
AntioxidantSuperoxide production (human neutrophils)IC501.49 µM[5]
Anti-melanogenicMelanogenesis in B16F1 cellsInhibition84% at 25 µM[5]
Anti-inflammatoryPGE2 production (LPS-stimulated U937 cells)Decreaseat 5 and 10 µg/ml[5]
Anti-inflammatoryPGE2 production (LPS-stimulated RAW264.7 cells)Inhibition55% at 4 µM[1]
Anti-inflammatoryIL-6 expression (LPS-stimulated RAW264.7 cells)Inhibition20% at 4 µM[1]
Anti-inflammatoryTNF-α expression (LPS-stimulated RAW264.7 cells)Inhibition40% at 4 µM[1]
Anti-Hepatitis BHBsAg expressionInhibition86.93% at 100 µg/mL[4]
Anti-Hepatitis BHBeAg expressionInhibition59.79% at 100 µg/mL[4]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of 4,5-DCQA.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of 4,5-DCQA for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).[1]

  • Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[1][3]

  • Pro-inflammatory Cytokine and Mediator Measurement: The levels of prostaglandins (e.g., PGE2) and cytokines (e.g., TNF-α, IL-6) in the cell culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][3]

  • Western Blot Analysis: To determine the expression levels of key proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., iNOS, COX-2, p-ERK, p-JNK, p-p38, IκB-α, NF-κB p65). Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[1][3]

  • Nuclear Translocation of NF-κB: Nuclear and cytosolic fractions of the cells are separated. The levels of NF-κB p65 in each fraction are then determined by Western blotting to assess its translocation to the nucleus.[1][3]

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Treatment: 4,5-DCQA is administered orally at various doses (e.g., 5, 10, and 20 mg/kg body weight) prior to the induction of inflammation.[1][2]

  • Induction of Edema: Inflammation is induced by injecting a solution of carrageenan into the plantar surface of the rat's hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer to assess the extent of swelling.

  • Histological and Molecular Analysis: After the experiment, the paw tissue can be collected for histological examination and for measuring the expression of inflammatory mediators (e.g., iNOS, COX-2, TNF-α) via Western blot or immunohistochemistry.[1]

Cell Cycle Analysis in Prostate Cancer Cells
  • Cell Culture: Human prostate cancer cell lines (e.g., DU-145) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of 4,5-DCQA for a specific duration (e.g., 72 hours).[4][9]

  • Cell Viability Assay: The effect of 4,5-DCQA on cell viability is determined using assays such as the MTT assay.[13]

  • Cell Cycle Analysis: After treatment, cells are harvested, fixed (e.g., in ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]

  • Clonogenic Assay: To assess the long-term effects of the treatment, a clonogenic assay can be performed. After treatment, a known number of cells are seeded and allowed to form colonies over an extended period. The number and size of the colonies are then quantified.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 MAPK ERK JNK p38 TLR4->MAPK IKK IKK TLR4->IKK MAPK_p p-ERK p-JNK p-p38 AP1 AP-1 MAPK_p->AP1 Activates MAPK->MAPK_p Phosphorylation DNA DNA AP1->DNA IkB IκB-α IKK->IkB Phosphorylates IkB_p p-IκB-α IkB->IkB_p NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination Proteasome->IkB_p Degrades NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription DCQA This compound DCQA->MAPK Inhibits Phosphorylation DCQA->IkB Inhibits Phosphorylation & Degradation DCQA->NFkB_active Inhibits Translocation

Caption: Anti-inflammatory mechanism of 4,5-DCQA via NF-κB and MAPK pathways.

experimental_workflow cluster_invitro In Vitro Anti-Inflammatory Assay cluster_analysis Analysis start Seed RAW264.7 cells pretreatment Pre-treat with 4,5-DCQA start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines, PGE2) supernatant->elisa western Western Blot (iNOS, COX-2, MAPKs, NF-κB) cell_lysis->western

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to potently inhibit key inflammatory pathways, coupled with its strong antioxidant and other beneficial activities, positions it as a strong candidate for further investigation and development as a therapeutic agent for a range of diseases, including inflammatory disorders, neurodegenerative diseases, cancer, and diabetes. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this remarkable molecule.

References

A Comprehensive Technical Guide to the Antioxidant Properties of 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dicaffeoylquinic acid (4,5-diCQA), a naturally occurring polyphenolic compound, has garnered significant attention within the scientific community for its potent antioxidant capabilities.[1][2] This technical guide provides an in-depth examination of the multifaceted antioxidant mechanisms of 4,5-diCQA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of pharmacology, natural product chemistry, and the development of novel therapeutics for oxidative stress-related pathologies.

Core Mechanisms of Antioxidant Action

The antioxidant efficacy of this compound stems from a combination of direct and indirect mechanisms, enabling it to both neutralize existing reactive oxygen species (ROS) and enhance the endogenous antioxidant defenses of the cell.

Direct Radical Scavenging Activity

4,5-diCQA is an efficient free radical scavenger.[3] Its chemical structure, featuring two caffeoyl groups with ortho-dihydroxy phenolic rings, allows it to donate hydrogen atoms or electrons to neutralize a wide array of reactive radicals. This direct antioxidant action has been quantified in numerous cell-free assays.[3][4] The primary pathways involved include:

  • Electron Transfer (ET): The molecule can directly transfer an electron to reduce a radical species.

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to quench radicals.[4]

Studies have demonstrated its ability to effectively scavenge nitrogen-centered radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as oxygen-centered radicals.[3][4]

Indirect Antioxidant Activity via Nrf2-Keap1 Pathway Activation

Beyond direct scavenging, 4,5-diCQA exerts a profound influence on cellular antioxidant systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[1][5] This pathway is a master regulator of cellular redox homeostasis.[6][7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8][9] Upon exposure to oxidative stress or inducers like 4,5-diCQA, Keap1 undergoes a conformational change. This releases Nrf2, allowing it to translocate into the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of cytoprotective proteins.[10][11]

Key antioxidant enzymes upregulated by this pathway include:

  • Heme Oxygenase-1 (HO-1)

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

  • Superoxide Dismutase (SOD)

  • Catalase (CAT)

  • Glutathione Peroxidase (GPX) [1][12]

This induction of endogenous antioxidant enzymes provides a sustained and amplified defense against oxidative insults.

Caption: Activation of the Nrf2-Keap1 signaling pathway by this compound.

Quantitative Antioxidant Data

The antioxidant capacity of 4,5-diCQA has been quantified through various assays. The following tables summarize key findings from the literature to facilitate comparison.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity of this compound

Assay Type Method Result (IC₅₀ / Value) Organism/System Reference
Radical Scavenging DPPH 19.8 µM Cell-free [3]
Radical Scavenging Superoxide Anion 1.49 µM Human Neutrophils [3]
Anti-inflammatory PGE₂ Production Inhibition Effective at 5-10 µg/mL LPS-stimulated U937 cells [3]
Anti-inflammatory TNF-α Expression Inhibition 40% inhibition at 4 µM LPS-stimulated RAW264.7 cells [2]

| Anti-inflammatory | Nitric Oxide (NO) Production | Point of Departure: 4–40 µM | LPS-stimulated RAW264.7 cells |[12] |

IC₅₀ (Half maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo and Cellular Antioxidant Effects of Dicaffeoylquinic Acid Isomers

Effect Measured Model System Treatment Key Finding Reference
Antioxidant Enzyme Activity Mouse model of acute lung injury 10 and 20 mg/kg 3,5-diCQA Statistically significant elevation of SOD levels in the lung. [1][12]
GSH Homeostasis EV71 virus-infected Vero cells 100 µM 3,5-diCQA Returned basal protein levels of glutathione reductase (GR) and glutathione peroxidase (GPX). [1][12]
HO-1 Expression 3T3-L1 cells 10 µM 3,5-diCQA Elevated HO-1 protein expression compared to control. [1][12]

| Paw Edema Inhibition | Carrageenan-induced rat model | 20 mg/kg 4,5-diCQA | Effect comparable to 10 mg/kg diclofenac sodium at 5 hours. |[2] |

Note: Some data points refer to other dicaffeoylquinic acid isomers, highlighting the general potent antioxidant activity of this class of compounds.

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to evaluate the antioxidant properties of compounds like 4,5-diCQA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of 4,5-diCQA in a suitable solvent (e.g., methanol or ethanol) to obtain a range of final concentrations (e.g., 1 to 100 µM).

  • Reaction: In a 96-well microplate or cuvette, add a small volume of the 4,5-diCQA solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 950 µL).[13] A blank containing only the solvent is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of 4,5-diCQA. The IC₅₀ value is determined by regression analysis as the concentration required to inhibit 50% of the DPPH radicals.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of 4,5-diCQA as described for the DPPH assay.

  • Reaction: Add a small volume of the 4,5-diCQA sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sample Prepare 4,5-diCQA Serial Dilutions mix Mix Sample with Radical Solution prep_sample->mix prep_reagent Prepare Radical Solution (DPPH or ABTS•+) prep_reagent->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC₅₀ Value via Regression plot->ic50

Caption: General experimental workflow for in vitro antioxidant radical scavenging assays.
Western Blot Analysis for Nrf2 Pathway Proteins

This protocol is used to quantify the expression levels of key proteins like Nrf2 and HO-1, providing evidence for the activation of the Nrf2 signaling pathway.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HaCaT keratinocytes, RAW264.7 macrophages) to approximately 80% confluency. Treat the cells with various concentrations of 4,5-diCQA for a specified time period (e.g., 6-24 hours). An untreated control group is essential.

  • Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-Keap1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and control groups.

Conclusion

This compound exhibits robust antioxidant properties through a dual-action mechanism involving direct free radical scavenging and the potent activation of the cytoprotective Nrf2-Keap1 signaling pathway.[1][5] The quantitative data clearly establish its efficacy in both cell-free and cellular systems, positioning it as a compound of significant interest. The provided protocols offer a standardized framework for its further investigation. For drug development professionals, 4,5-diCQA represents a promising lead candidate for the creation of novel therapeutic agents aimed at mitigating oxidative stress, which is a key etiological factor in a wide range of chronic and degenerative diseases.

References

The Anti-inflammatory Potential of 4,5-Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dicaffeoylquinic acid (4,5-diCQA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of 4,5-diCQA's anti-inflammatory effects, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data from pertinent in vitro and in vivo studies, details the experimental protocols used to generate this data, and visualizes the core signaling pathways involved. The evidence presented herein underscores the potential of 4,5-diCQA as a promising candidate for the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, highlighting the need for novel and safer therapeutic agents.

This compound is a derivative of caffeic acid and quinic acid, found in various plant species. Emerging research has illuminated its potent anti-inflammatory activities, positioning it as a compound of interest for further investigation and drug development.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of 4,5-diCQA are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two most well-characterized pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

4,5-diCQA has been shown to inhibit the activation of the NF-κB pathway.[1] It achieves this by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1] This inhibitory action leads to a downstream reduction in the expression of various pro-inflammatory mediators.[1]

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate downstream transcription factors, leading to the production of inflammatory cytokines and enzymes.

Studies have demonstrated that 4,5-diCQA can significantly suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated cells.[1] By inhibiting the activation of these key kinases, 4,5-diCQA effectively dampens the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of 4,5-diCQA has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineStimulantMediatorConcentration of 4,5-diCQA% Inhibition / EffectReference
RAW264.7 MacrophagesLPSNitric Oxide (NO)4 µMSignificant reduction[1]
RAW264.7 MacrophagesLPSProstaglandin E2 (PGE2)4 µMSignificant reduction[1]
RAW264.7 MacrophagesLPSiNOS (protein)Dose-dependent decrease[1]
RAW264.7 MacrophagesLPSCOX-2 (protein)Dose-dependent decrease[1]
RAW264.7 MacrophagesLPSTNF-α (protein)4 µM~40% inhibition[1]
RAW264.7 MacrophagesLPSIL-6 (protein)4 µM~20% inhibition[1]
Primary Rat ChondrocytesIL-1βNitrite10, 20, 40 µMSignificant inhibition[2][3]
Primary Rat ChondrocytesIL-1βPGE210, 20, 40 µMSignificant inhibition[2][3]
Primary Rat ChondrocytesIL-1βiNOS (protein)10, 20, 40 µMSignificant inhibition[2][3]
Primary Rat ChondrocytesIL-1βCOX-2 (protein)10, 20, 40 µMSignificant inhibition[2][3]
Primary Rat ChondrocytesIL-1βMMP-3, MMP-13, ADAMTS-4 (protein)10, 20, 40 µMSignificant inhibition[2]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelInflammatory StimulusDosage of 4,5-diCQA (Oral)Outcome MeasureResultReference
RatCarrageenan-induced paw edema5, 10, 20 mg/kgPaw thicknessDose-dependent reduction[1][4]
RatCarrageenan-induced paw edema5, 10, 20 mg/kgiNOS expression (spinal cord)Dose-dependent decrease[1]
RatCarrageenan-induced paw edema5, 10, 20 mg/kgCOX-2 expression (spinal cord)Dose-dependent decrease[1]
RatCarrageenan-induced paw edema5, 10, 20 mg/kgTNF-α expression (spinal cord)Dose-dependent decrease[1]
Rat (DMM-induced Osteoarthritis)SurgicalNot specifiedCartilage destruction and proteoglycan lossInhibition[2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental processes described, the following diagrams have been generated using Graphviz (DOT language).

G Figure 1: Inhibition of NF-κB and MAPK Signaling by 4,5-diCQA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) MAPK_pathway->Pro_inflammatory_genes Activates Transcription Factors IκBα_NFκB IκBα-NFκB Complex IKK->IκBα_NFκB Phosphorylates IκBα NFκB NF-κB IκBα_NFκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates DCQA 4,5-diCQA DCQA->MAPK_pathway Inhibits Phosphorylation DCQA->IKK Inhibits NFκB_n->Pro_inflammatory_genes Induces

Figure 1: Inhibition of NF-κB and MAPK Signaling by 4,5-diCQA

G Figure 2: In Vitro Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Mediators start Seed RAW264.7 Macrophages or Primary Chondrocytes pretreatment Pre-treat with 4,5-diCQA start->pretreatment stimulation Stimulate with LPS or IL-1β pretreatment->stimulation supernatant Collect Cell Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, p-IκBα, p-MAPKs, NF-κB p65) cell_lysate->western

Figure 2: In Vitro Experimental Workflow

G Figure 3: In Vivo Experimental Workflow (Carrageenan-induced Paw Edema) cluster_animal_model Animal Model cluster_measurement Measurement & Analysis acclimatization Acclimatize Rats treatment Oral Administration of 4,5-diCQA or Vehicle acclimatization->treatment induction Inject Carrageenan into Paw treatment->induction paw_measurement Measure Paw Thickness (Plethysmometer) induction->paw_measurement tissue_collection Collect Paw Tissue and Spinal Cord paw_measurement->tissue_collection western_blot Western Blot for Inflammatory Markers (iNOS, COX-2, TNF-α) tissue_collection->western_blot

Figure 3: In Vivo Experimental Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of 4,5-diCQA for 1-2 hours before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

Primary rat chondrocytes are isolated from the articular cartilage of neonatal rats and cultured in DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin. For experiments, chondrocytes are pre-treated with 4,5-diCQA before stimulation with interleukin-1β (IL-1β; typically 10 ng/mL).

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatants are added to microplate wells pre-coated with capture antibodies specific for the target molecule. After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution to produce a colorimetric signal. The absorbance is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-IκBα, NF-κB p65, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Male Sprague-Dawley or Wistar rats are used for this model. The animals are housed under standard laboratory conditions with free access to food and water. 4,5-diCQA is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally by gavage at doses typically ranging from 5 to 20 mg/kg body weight. The control group receives the vehicle alone. A positive control group is often treated with a known anti-inflammatory drug, such as indomethacin (e.g., 10 mg/kg).

One hour after the administration of 4,5-diCQA or the control substances, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat. The paw volume is measured immediately before the carrageenan injection and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The degree of swelling is calculated as the increase in paw volume.

At the end of the experiment, the animals are euthanized, and the inflamed paw tissue and, in some studies, the spinal cord are collected. The tissues can be processed for Western blot analysis or immunohistochemistry to determine the expression levels of inflammatory markers as described in the in vitro section.

Conclusion and Future Directions

The collective evidence strongly supports the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways provides a robust mechanism for its observed effects on reducing the production of a wide array of pro-inflammatory mediators. The efficacy of 4,5-diCQA in both in vitro and in vivo models of inflammation highlights its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on several key areas. Further elucidation of the precise molecular targets of 4,5-diCQA within the inflammatory cascades is warranted. Pharmacokinetic and toxicological studies are essential to evaluate its drug-like properties and safety profile. Additionally, testing the efficacy of 4,5-diCQA in more chronic and disease-specific animal models of inflammation will be crucial in translating these promising preclinical findings into potential clinical applications. The data presented in this guide provides a solid foundation for these future investigations.

References

The Neuroprotective Potential of 4,5-Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dicaffeoylquinic acid (4,5-DCQA), a naturally occurring phenolic compound, has garnered significant attention for its potential neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of 4,5-DCQA's neuroprotective mechanisms, supported by quantitative data from in vitro and in vivo studies. The primary modes of action for 4,5-DCQA include potent antioxidant and anti-inflammatory activities, largely mediated through the modulation of key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This document details the experimental protocols for assessing these neuroprotective effects and presents the available quantitative data in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and experimental designs. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, aiming to accelerate the investigation and potential therapeutic application of this compound for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological contributors to the onset and progression of these debilitating conditions. Consequently, therapeutic strategies aimed at mitigating these processes are of paramount interest. This compound (4,5-DCQA), a derivative of caffeic acid and quinic acid, has emerged as a promising neuroprotective agent. Its robust antioxidant and anti-inflammatory properties have been demonstrated in various experimental models. This guide synthesizes the current scientific evidence supporting the neuroprotective potential of 4,5-DCQA, with a focus on its molecular mechanisms of action.

Mechanisms of Neuroprotection

The neuroprotective effects of 4,5-DCQA are multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation. These effects are mediated through the modulation of critical intracellular signaling pathways.

Antioxidant Activity

4,5-DCQA exhibits potent antioxidant activity by directly scavenging free radicals and by upregulating the expression of endogenous antioxidant enzymes. This dual action helps to maintain cellular redox homeostasis and protect neurons from oxidative damage.

Anti-Inflammatory Activity

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. 4,5-DCQA has been shown to suppress the production of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system. This anti-inflammatory effect is crucial for preventing the perpetuation of neuronal damage.

Modulation of Signaling Pathways

The antioxidant and anti-inflammatory effects of 4,5-DCQA are largely attributed to its ability to modulate key signaling pathways, including:

  • Nrf2/ARE Pathway: 4,5-DCQA can activate the Nrf2 transcription factor, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. 4,5-DCQA has been shown to activate this pathway, thereby protecting neurons from various insults.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and neuroprotective effects of 4,5-DCQA and its isomers. It is important to note that specific quantitative data for the neuroprotective effects of 4,5-DCQA are limited in the current literature, and in some cases, data from its isomers (e.g., 3,5-dicaffeoylquinic acid) are presented as a proxy, with appropriate notation.

Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers

AssayCompoundIC50 ValueReference
DPPH Radical Scavenging4,5-diCQASuperior to other isomers[1]
ABTS Radical Scavenging4,5-diCQAData not available

Note: While a direct IC50 value for 4,5-DCQA in DPPH and ABTS assays was not found, one study suggests its superior antioxidant activity compared to other isomers.[1]

Table 2: In Vitro Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusParameter MeasuredConcentration of 4,5-DCQAEffectReference
RAW264.7LPSNitric Oxide (NO) Production4 µMSignificant reduction[2]
RAW264.7LPSProstaglandin E2 (PGE2)4 µMSignificant reduction[2]
RAW264.7LPSiNOS Protein ExpressionConcentration-dependentDecrease[2]
RAW264.7LPSCOX-2 Protein ExpressionConcentration-dependentDecrease[2]
RAW264.7LPSTNF-α Protein Expression4 µM40% inhibition[2]
RAW264.7LPSIL-6 Protein Expression4 µM20% inhibition[2]

Table 3: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelInflammatory AgentParameter MeasuredDosage of 4,5-DCQAEffectReference
RatCarrageenanPaw Edema5, 10, 20 mg/kg (oral)Dose-dependent suppression[3]
RatCarrageenaniNOS, COX-2, TNF-α expression in paw tissue20 mg/kg (oral)Significant decrease[3]

Table 4: Neuroprotective Effects of Dicaffeoylquinic Acid Isomers in SH-SY5Y Cells

NeurotoxinParameter MeasuredCompoundConcentrationEffectReference
Hydrogen Peroxide (H₂O₂)Cell Viability3,5-diCQANot specifiedAttenuated neuronal death[4]
Hydrogen Peroxide (H₂O₂)Caspase-3 Activity3,5-diCQANot specifiedAttenuated activation[4]
Hydrogen Peroxide (H₂O₂)Intracellular Glutathione (GSH)3,5-diCQANot specifiedRestored depleted levels[4]
Hydrogen Peroxide (H₂O₂)ROS Generation4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid (MDCQA)7.5, 15, 30 µMDose-dependent decrease[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the neuroprotective potential of 4,5-DCQA.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for neuroprotective studies.

  • Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For neuroprotection assays, cells are pre-treated with various concentrations of 4,5-DCQA for a specified period (e.g., 1-2 hours) before being exposed to a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ).

Cell Viability Assay (MTT Assay)
  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of 4,5-DCQA for 1-2 hours.

  • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.

  • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Seed SH-SY5Y cells in a 96-well black plate.

  • After treatment with 4,5-DCQA and a neurotoxin, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Western Blot Analysis for Signaling Proteins (p-Akt, Nrf2)
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)
  • Grow SH-SY5Y cells on glass coverslips in a 24-well plate.

  • After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with an anti-Nrf2 primary antibody overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

  • Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 4,5-DCQA and a typical experimental workflow for assessing its neuroprotective effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4,5-DCQA 4,5-DCQA PI3K PI3K 4,5-DCQA->PI3K Activates Keap1 Keap1 4,5-DCQA->Keap1 Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates ARE ARE Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription

Caption: Signaling pathways modulated by this compound.

G cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis Cell_Culture SH-SY5Y Cell Culture Treatment Pre-treatment with 4,5-DCQA Cell_Culture->Treatment Toxin Induce Neurotoxicity (e.g., H2O2) Treatment->Toxin Viability Cell Viability (MTT Assay) Toxin->Viability Oxidative_Stress Oxidative Stress (ROS, GSH) Toxin->Oxidative_Stress Apoptosis Apoptosis (Caspase Assay) Toxin->Apoptosis Signaling Signaling Pathways (Western Blot) Toxin->Signaling Data Quantitative Data Analysis Viability->Data Oxidative_Stress->Data Apoptosis->Data Signaling->Data

Caption: Workflow for in vitro neuroprotection assessment.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, primarily through its potent antioxidant and anti-inflammatory activities. The modulation of the Nrf2/ARE and PI3K/Akt signaling pathways appears to be central to its mechanism of action. While in vitro and in vivo studies on its isomers have provided a strong foundation, further research is critically needed to specifically elucidate the neuroprotective efficacy and mechanisms of 4,5-DCQA. Future studies should focus on:

  • Quantitative in vitro neuroprotection assays: Determining the precise dose-dependent effects of 4,5-DCQA on neuronal viability and function in the presence of various neurotoxins.

  • In vivo studies in animal models of neurodegeneration: Evaluating the therapeutic potential of 4,5-DCQA in well-established animal models of diseases like Alzheimer's and Parkinson's, with a focus on cognitive and motor outcomes.

  • Bioavailability and blood-brain barrier permeability: Investigating the pharmacokinetic properties of 4,5-DCQA to ascertain its ability to reach the central nervous system in therapeutic concentrations.

  • Elucidation of downstream targets: Identifying the specific downstream effector molecules and genes modulated by 4,5-DCQA in neuronal cells.

A thorough investigation into these areas will be instrumental in translating the promising preclinical findings of this compound into potential therapeutic interventions for neurodegenerative diseases.

References

Unveiling the Antidiabetic Potential of 4,5-Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus remains a global health challenge, necessitating the exploration of novel therapeutic agents. Among the myriad of natural compounds under investigation, 4,5-Dicaffeoylquinic acid (4,5-DCQA), a phenolic compound found in various plants, has emerged as a promising candidate for its antidiabetic properties. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data associated with the antidiabetic effects of 4,5-DCQA. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential in the management of diabetes.

Core Antidiabetic Mechanisms of this compound

This compound exerts its antidiabetic effects through a multi-pronged approach, primarily by inhibiting key carbohydrate-hydrolyzing enzymes and modulating critical intracellular signaling pathways involved in glucose homeostasis.

Inhibition of Carbohydrate-Hydrolyzing Enzymes

Postprandial hyperglycemia, a hallmark of type 2 diabetes, is largely influenced by the rapid digestion of carbohydrates in the small intestine. 4,5-DCQA has been shown to effectively inhibit the activity of α-glucosidase and α-amylase, enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.

  • α-Glucosidase Inhibition: By inhibiting α-glucosidase, 4,5-DCQA delays the cleavage of disaccharides and oligosaccharides into glucose, thereby slowing down glucose absorption and mitigating sharp spikes in blood glucose levels after meals.

  • α-Amylase Inhibition: 4,5-DCQA also demonstrates inhibitory activity against α-amylase, the enzyme responsible for the initial breakdown of starch into smaller oligosaccharides. This action further contributes to the delayed digestion of carbohydrates.

Inhibition of Dipeptidyl Peptidase-4 (DPP-IV)

Dipeptidyl peptidase-4 (DPP-IV) is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Incretins play a vital role in glucose regulation by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, 4,5-DCQA prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control.

Modulation of Intracellular Signaling Pathways

This compound has been demonstrated to influence key signaling pathways that are central to glucose metabolism and insulin sensitivity.

  • PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake into muscle and adipose tissues. Studies have shown that dicaffeoylquinic acids can upregulate the phosphorylation of PI3K and Akt, suggesting a mechanism for improved insulin sensitivity and glucose uptake.[1][2][3]

  • AMP-Activated Protein Kinase (AMPK) Signaling Pathway: AMPK acts as a cellular energy sensor. Its activation triggers a cascade of events that promote glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. Dicaffeoylquinic acids have been found to upregulate AMPK, contributing to their beneficial effects on glucose and lipid metabolism.[1][2][3]

Quantitative Data on the Antidiabetic Effects of this compound

The following tables summarize the available quantitative data on the inhibitory activities and in vivo effects of this compound and related compounds.

Table 1: In Vitro Enzyme Inhibitory Activity of Dicaffeoylquinic Acid Derivatives

CompoundTarget EnzymeIC50 ValueSource
This compoundα-GlucosidaseWeak activity (IC50: 900.04 ± 29.2 µg/mL)[4]
3,5-Dicaffeoylquinic acidα-GlucosidaseModerate activity (IC50 not specified)[4]
3,4-Dicaffeoylquinic acid methyl esterα-GlucosidaseModerate activity (IC50: 250.42 ± 8.44 µg/mL)[4]
This compoundα-AmylaseModerate activity (IC50 not specified)[4]
3,4-Dicaffeoylquinic acid methyl esterα-AmylaseHigh activity (IC50: 1.51 ± 0.01 µg/mL)[4]
Dicaffeoylquinic acids (unspecified)DPP-IVGreatly inhibited (IC50 not specified)[5]

Table 2: In Vivo Antidiabetic Effects of Dicaffeoylquinic Acid-Enriched Extracts

Extract SourceAnimal ModelDosageDurationKey FindingsSource
Gynura divaricata (rich in 3,5- and 4,5-dicaffeoylquinic acids)Diabetic miceNot specifiedNot specifiedDecreased blood glucose level, reduced pancreatic apoptosis, enhanced β-cell regeneration.[4]
Ilex kudingcha (containing 3,4-, 3,5-, and this compound)High-fat diet/streptozotocin-induced diabetic miceNot specifiedNot specifiedAlleviated diabetic symptoms, modulated gut microbiota, enhanced intestinal barrier integrity, improved glycolipid metabolism.[1][2][3][1][2][3]
Artemisia argyi (ethyl acetate fraction containing 4,5-diCQA)High-fat diet-induced cognitive dysfunction in miceNot specifiedNot specifiedImproved cognitive function, inhibited reduction of neurotransmitters, reduced oxidative stress and mitochondrial dysfunction.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound (test compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Prepare various concentrations of the test compound (4,5-DCQA) and the positive control (acarbose) in the buffer.

  • In a 96-well plate, add 50 µL of the test compound or control solution to each well.

  • Add 50 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase activity using the 3,5-dinitrosalicylic acid (DNSA) method, which quantifies the reducing sugars produced from starch hydrolysis.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch solution (1% w/v)

  • Phosphate buffer (0.02 M, pH 6.9, containing 0.006 M NaCl)

  • This compound (test compound)

  • Acarbose (positive control)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer

Procedure:

  • Prepare a solution of α-amylase (e.g., 2 units/mL) in phosphate buffer.

  • Prepare various concentrations of the test compound and positive control in the buffer.

  • In test tubes, mix 200 µL of the test compound or control solution with 200 µL of the α-amylase solution.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Add 200 µL of the starch solution to each tube to start the reaction and incubate for 3 minutes.[7]

  • Terminate the reaction by adding 200 µL of DNSA reagent.[7]

  • Boil the tubes in a water bath at 85-90°C for 10 minutes to allow for color development.[7]

  • Cool the tubes to room temperature and dilute the mixture with 5 mL of distilled water.[7]

  • Measure the absorbance at 540 nm using a spectrophotometer.[8]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)

This assay quantifies DPP-IV inhibitory activity by measuring the fluorescence of aminomethylcoumarin (AMC) released from the substrate Gly-Pro-AMC.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound (test compound)

  • Sitagliptin or Vildagliptin (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare a solution of DPP-IV enzyme in Tris-HCl buffer.

  • Prepare various concentrations of the test compound and positive control in the buffer.

  • In a 96-well black microplate, add 30 µL of the test compound or control solution to each well.[9]

  • Add 10 µL of the DPP-IV enzyme solution to each well and incubate at 37°C for 10 minutes.[9]

  • Prepare the substrate solution (Gly-Pro-AMC) in the buffer.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.[9]

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at the specified excitation and emission wavelengths.

  • Calculate the percentage of inhibition: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100

  • Determine the IC50 value.

In Vitro Glucose Uptake Assay using 2-NBDG

This cell-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)), into cells like 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-NBDG

  • This compound (test compound)

  • Insulin (positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed 3T3-L1 preadipocytes in a suitable culture plate and differentiate them into mature adipocytes.

  • On the day of the assay, wash the differentiated adipocytes with PBS.

  • Starve the cells by incubating them in serum-free medium for 2-3 hours.

  • Replace the medium with KRPH buffer and incubate for 1 hour.[10]

  • Treat the cells with various concentrations of the test compound or insulin in KRPH buffer for a specified time (e.g., 30-60 minutes).

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for an additional 15-30 minutes.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Analyze the cellular fluorescence using either a fluorescence microscope or a flow cytometer.

  • Quantify the fluorescence intensity to determine the level of glucose uptake.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its antidiabetic properties.

Antidiabetic_Mechanisms cluster_inhibition Enzyme Inhibition cluster_signaling Intracellular Signaling cluster_outcome Physiological Outcomes Carbohydrates Carbohydrates Glucose Glucose Carbohydrates->Glucose α-Amylase & α-Glucosidase Decreased Glucose Absorption Decreased Glucose Absorption Incretins (Active) Incretins (Active) Incretins (Inactive) Incretins (Inactive) Incretins (Active)->Incretins (Inactive) DPP-IV Increased Insulin Secretion Increased Insulin Secretion 4,5-DCQA_Inhibit This compound α-Amylase & α-Glucosidase α-Amylase & α-Glucosidase 4,5-DCQA_Inhibit->α-Amylase & α-Glucosidase DPP-IV DPP-IV 4,5-DCQA_Inhibit->DPP-IV 4,5-DCQA_Signal This compound PI3K PI3K 4,5-DCQA_Signal->PI3K Activates AMPK AMPK 4,5-DCQA_Signal->AMPK Activates Akt Akt PI3K->Akt GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Improved Insulin Sensitivity Improved Insulin Sensitivity Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Increases Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Increases Increased Glucose Uptake Increased Glucose Uptake PI3K_Akt_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates 4,5-DCQA 4,5-DCQA 4,5-DCQA->PI3K Upregulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits p-Akt Akt (active) PDK1->p-Akt Phosphorylates Akt Akt (inactive) Akt->p-Akt GLUT4 Vesicle GLUT4 Vesicle p-Akt->GLUT4 Vesicle Promotes fusion with Cell Membrane Cell Membrane GLUT4 Vesicle->Cell Membrane GLUT4 Translocation GLUT4 Translocation Cell Membrane->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake AMPK_Pathway Low Energy State\n(High AMP:ATP ratio) Low Energy State (High AMP:ATP ratio) p-AMPK AMPK (active) Low Energy State\n(High AMP:ATP ratio)->p-AMPK Activates 4,5-DCQA 4,5-DCQA 4,5-DCQA->p-AMPK Upregulates AMPK AMPK (inactive) AMPK->p-AMPK Glucose Uptake Glucose Uptake p-AMPK->Glucose Uptake Increases Fatty Acid Oxidation Fatty Acid Oxidation p-AMPK->Fatty Acid Oxidation Increases Gluconeogenesis Gluconeogenesis p-AMPK->Gluconeogenesis Inhibits Lipid Synthesis Lipid Synthesis p-AMPK->Lipid Synthesis Inhibits Experimental_Workflow Compound Isolation\n(this compound) Compound Isolation (this compound) In Vitro Studies In Vitro Studies Compound Isolation\n(this compound)->In Vitro Studies Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Studies->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays In Vitro Studies->Cell-Based Assays In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies α-Glucosidase α-Glucosidase Enzyme Inhibition Assays->α-Glucosidase α-Amylase α-Amylase Enzyme Inhibition Assays->α-Amylase DPP-IV DPP-IV Enzyme Inhibition Assays->DPP-IV Data Analysis & Conclusion Data Analysis & Conclusion α-Glucosidase->Data Analysis & Conclusion α-Amylase->Data Analysis & Conclusion DPP-IV->Data Analysis & Conclusion Glucose Uptake Assay\n(e.g., 3T3-L1 cells) Glucose Uptake Assay (e.g., 3T3-L1 cells) Cell-Based Assays->Glucose Uptake Assay\n(e.g., 3T3-L1 cells) Signaling Pathway Analysis\n(Western Blot for p-PI3K, p-Akt, p-AMPK) Signaling Pathway Analysis (Western Blot for p-PI3K, p-Akt, p-AMPK) Cell-Based Assays->Signaling Pathway Analysis\n(Western Blot for p-PI3K, p-Akt, p-AMPK) Glucose Uptake Assay\n(e.g., 3T3-L1 cells)->Data Analysis & Conclusion Signaling Pathway Analysis\n(Western Blot for p-PI3K, p-Akt, p-AMPK)->Data Analysis & Conclusion Diabetic Animal Models\n(e.g., STZ-induced mice) Diabetic Animal Models (e.g., STZ-induced mice) In Vivo Studies->Diabetic Animal Models\n(e.g., STZ-induced mice) Diabetic Animal Models Diabetic Animal Models Blood Glucose Monitoring Blood Glucose Monitoring Diabetic Animal Models->Blood Glucose Monitoring Oral Glucose Tolerance Test Oral Glucose Tolerance Test Diabetic Animal Models->Oral Glucose Tolerance Test Analysis of Pancreatic Function Analysis of Pancreatic Function Diabetic Animal Models->Analysis of Pancreatic Function Blood Glucose Monitoring->Data Analysis & Conclusion Oral Glucose Tolerance Test->Data Analysis & Conclusion Analysis of Pancreatic Function->Data Analysis & Conclusion

References

A Comprehensive Analysis of 4,5-Dicaffeoylquinic Acid: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4,5-Dicaffeoylquinic acid (4,5-diCQA), a naturally occurring polyphenolic compound, is an isomer of dicaffeoylquinic acid found in various medicinal plants.[1] It is formed by the esterification of quinic acid with two caffeic acid molecules.[1] Renowned for its potent antioxidant properties, 4,5-diCQA has garnered significant attention within the scientific community for its diverse pharmacological activities.[2][3] Pre-clinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-inflammatory, neuroprotective, chondroprotective, and anti-cancer agent, suggesting its promise as a lead compound for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the current scientific literature on the in vitro and in vivo effects of 4,5-diCQA, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

In Vitro Effects of this compound

The in vitro effects of 4,5-diCQA have been investigated across a range of cell-based assays, revealing its influence on various cellular processes, particularly inflammation, cancer cell proliferation, and melanogenesis.

Anti-Inflammatory and Chondroprotective Effects

In cell culture models, 4,5-diCQA has demonstrated significant anti-inflammatory and chondroprotective properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, 4,5-diCQA pretreatment markedly inhibited the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[2] This inhibition was associated with a dose-dependent downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[2] Furthermore, 4,5-diCQA suppressed the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

Similar chondroprotective effects were observed in interleukin-1β (IL-1β)-stimulated primary rat chondrocytes. 4,5-diCQA treatment inhibited the expression of iNOS, COX-2, and matrix-degrading enzymes like matrix metalloproteinase-3 (MMP-3), MMP-13, and ADAMTS-4. It also prevented the degradation of aggrecan, a crucial component of the cartilage extracellular matrix.

Quantitative In Vitro Data on Anti-Inflammatory and Chondroprotective Effects

Cell LineStimulantParameter MeasuredConcentration of 4,5-diCQAResultReference
RAW264.7LPS (50 ng/mL)Nitrite Production4 µMSignificant reduction[2]
RAW264.7LPS (50 ng/mL)PGE2 Production4 µM~55% inhibition[2]
RAW264.7LPS (50 ng/mL)TNF-α Expression4 µM~40% inhibition[2]
RAW264.7LPS (50 ng/mL)IL-6 Expression4 µM~20% inhibition[2]
Primary Rat ChondrocytesIL-1β (5 ng/mL)Nitrite Production10, 20, 40 µMSignificant inhibition
Primary Rat ChondrocytesIL-1β (5 ng/mL)PGE2 Production10, 20, 40 µMSignificant inhibition
Primary Rat ChondrocytesIL-1β (5 ng/mL)MMP-3, MMP-13, ADAMTS-410, 20, 40 µMSignificant inhibition[4]
Anti-Cancer Effects

The anti-proliferative activity of 4,5-diCQA has been evaluated in prostate cancer cell lines. It was found to be the most active among various dicaffeoylquinic acid analogs against DU-145 prostate cancer cells, with a 50% inhibitory concentration (IC50) of 5 µM.[5] The inhibitory effect was attributed to cell cycle arrest at the S phase rather than the induction of apoptosis.[5] Notably, 4,5-diCQA was effective under both normoxic and hypoxic conditions and also showed inhibitory activity against LNCaP and PC-3 prostate cancer cells.[5]

Quantitative In Vitro Data on Anti-Cancer Effects

| Cell Line | Parameter Measured | Concentration of 4,5-diCQA | Result | Reference | |---|---|---|---|---|---| | DU-145 (Prostate Cancer) | IC50 | 5 µM | - |[5] | | DU-145 (Prostate Cancer) | Cell Cycle | Not specified | Arrest at S phase |[5] |

Anti-Pigmentation Effects

In B16-F10 melanocytes, 4,5-diCQA demonstrated a significant inhibitory effect on melanogenesis.[6] It reduced melanin synthesis and tyrosinase activity in a dose-dependent manner.[7][8] At a concentration of 50 µM, 4,5-diCQA led to a 32% inhibition of mushroom tyrosinase activity in a cell-free system.[6]

Quantitative In Vitro Data on Anti-Pigmentation Effects

Cell Line/SystemParameter MeasuredConcentration of 4,5-diCQAResultReference
B16-F10 MelanocytesMelanin SynthesisNot specifiedDose-dependent reduction[7][8]
B16-F10 MelanocytesTyrosinase Activity50 µMSignificant reduction[6]
Cell-free systemMushroom Tyrosinase Activity50 µM32% inhibition[6]

Experimental Protocols for Key In Vitro Assays

Cell Viability Assay (MTT Assay) RAW264.7 cells were treated with varying concentrations of 4,5-diCQA (2.5, 5, 10, 20, and 40 µM) for 24 hours.[3] Following treatment, the cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] Cells incubated without 4,5-diCQA served as the control and were considered 100% viable.[3]

Nitric Oxide (NO) Production Assay RAW264.7 cells were pretreated with 4,5-diCQA for 1 hour and then stimulated with lipopolysaccharide (LPS) at a concentration of 50 ng/mL for 24 hours.[2] The amount of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.[2][4]

Western Blot Analysis To determine the protein expression levels of inflammatory mediators and signaling proteins, cells were lysed, and total protein was extracted.[2] Cytoplasmic and nuclear proteins were separated using specific extraction reagents.[2] The protein samples were then separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, TNF-α, IL-6, p-IκB-α, NF-κB p65, p-ERK, p-JNK, p-p38).[2] Following incubation with secondary antibodies, the protein bands were visualized and quantified.[2]

In Vitro Signaling Pathways of this compound

The anti-inflammatory effects of 4,5-diCQA are primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] In LPS-stimulated macrophages, 4,5-diCQA was shown to inhibit the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2] Additionally, 4,5-diCQA significantly suppressed the LPS-induced phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[2]

In_Vitro_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkBa_p p-IκBα IKK->IkBa_p phosphorylates IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_n NF-κB Translocation IkBa_d->NFkB_n NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_n->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Gene Transcription MAPKK MAPKK MAPK MAPK (ERK, JNK, p38) AP1 AP-1 MAPK->AP1 activates AP1_n AP-1 Translocation AP1->AP1_n AP1_n->Nucleus DiCQA 4,5-diCQA DiCQA->IKK inhibits DiCQA->MAPK inhibits phosphorylation

Caption: In vitro anti-inflammatory mechanism of 4,5-diCQA.

In Vivo Effects of this compound

The therapeutic potential of 4,5-diCQA observed in vitro has been corroborated by several in vivo studies, primarily focusing on its anti-inflammatory, chondroprotective, and anti-pigmentation activities.

Anti-Inflammatory Effects

In a carrageenan-induced rat paw edema model, oral administration of 4,5-diCQA at doses of 5, 10, and 20 mg/kg body weight resulted in a dose-dependent suppression of paw edema.[2][9] The anti-inflammatory effect of 4,5-diCQA at 20 mg/kg was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium (10 mg/kg).[2] Furthermore, 4,5-diCQA treatment significantly reduced the expression of iNOS, COX-2, and TNF-α in the spinal cord tissue of the carrageenan-injected rats.[2]

Quantitative In Vivo Data on Anti-Inflammatory Effects

Animal ModelTreatmentDosageParameter MeasuredResultReference
Carrageenan-induced rat paw edema4,5-diCQA (oral)5, 10, 20 mg/kgPaw edema thicknessDose-dependent reduction[2][9]
Carrageenan-induced rat paw edema4,5-diCQA (oral)20 mg/kgiNOS, COX-2, TNF-α expression in spinal cordSignificant reduction[2]
Chondroprotective Effects

The chondroprotective effects of 4,5-diCQA were evaluated in a destabilization of the medial meniscus (DMM)-induced osteoarthritis (OA) rat model. In this model, 4,5-diCQA treatment inhibited cartilage destruction and the loss of proteoglycans. These findings suggest that 4,5-diCQA may be a potential therapeutic agent for mitigating the progression of OA.[4]

Anti-Pigmentation Effects

The in vivo anti-pigmentation activity of 4,5-diCQA was validated using a zebrafish model.[7] Treatment with 4,5-diCQA resulted in a visible reduction in pigmentation in the zebrafish embryos.[6] Importantly, 4,5-diCQA did not exhibit any toxicity in this animal model, highlighting its potential safety for topical applications.[7][8]

Experimental Protocols for Key In Vivo Studies

Carrageenan-Induced Paw Edema Model Male Sprague-Dawley rats are randomly divided into groups.[2] One group serves as the non-inflamed negative control. The other groups are orally administered with either vehicle, 4,5-diCQA (5, 10, and 20 mg/kg), or a positive control drug like diclofenac sodium (10 mg/kg).[2] One hour after administration, a subplantar injection of carrageenan is given into the right hind paw to induce edema. The paw volume or thickness is measured at regular intervals over several hours to assess the anti-inflammatory effect.[2]

Destabilization of the Medial Meniscus (DMM) Model Osteoarthritis is surgically induced in rats by the destabilization of the medial meniscus. Following surgery, the animals are treated with 4,5-diCQA for a specified period (e.g., 2 weeks). At the end of the treatment period, the knee joints are harvested for histological analysis to evaluate cartilage degradation and proteoglycan loss.[4]

In Vivo Experimental Workflow

In_Vivo_Workflow Animal_Model Animal Model Selection (e.g., Rats, Zebrafish) Grouping Randomized Grouping Animal_Model->Grouping Treatment Treatment Administration (e.g., Oral gavage of 4,5-diCQA) Grouping->Treatment Induction Induction of Pathology (e.g., Carrageenan injection, DMM surgery) Treatment->Induction Observation Observation and Measurement (e.g., Paw edema, Pigmentation) Induction->Observation Sample_Collection Sample Collection (e.g., Tissue, Blood) Observation->Sample_Collection Analysis Biochemical and Histological Analysis (e.g., Western Blot, H&E staining) Sample_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: A generalized workflow for in vivo studies of 4,5-diCQA.

Correlation Between In Vitro and In Vivo Findings

The in vivo anti-inflammatory and chondroprotective effects of 4,5-diCQA are consistent with its in vitro activities. The suppression of inflammatory mediators (NO, PGE2, TNF-α, IL-6) and cartilage-degrading enzymes in cell-based assays provides a mechanistic basis for the observed reduction in paw edema and cartilage protection in animal models. The inhibition of the NF-κB and MAPK signaling pathways in vitro is a key molecular mechanism that likely underlies the in vivo efficacy of 4,5-diCQA.

The anti-pigmentation effects also show a good correlation, with the in vitro inhibition of melanin synthesis and tyrosinase activity translating to a visible depigmentation effect in the zebrafish model.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. The consistency between its in vitro and in vivo effects, particularly in the context of inflammation and osteoarthritis, underscores its therapeutic potential. The elucidation of its molecular mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its further development as a novel therapeutic agent. Future research should focus on its pharmacokinetic and toxicological profiles in more detail to pave the way for potential clinical applications. The data presented in this guide highlight the significant progress made in understanding the biological effects of 4,5-diCQA and should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 4,5-Dicaffeoylquinic Acid from Artemisia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dicaffeoylquinic acid (4,5-DCQA), a prominent phenolic acid found in various plant species, has garnered significant attention for its diverse pharmacological activities. Notably, it exhibits potent antioxidant, anti-inflammatory, and anti-pigmentation properties.[1][2] Artemisia, a genus of flowering plants in the daisy family Asteraceae, is a rich source of this bioactive compound.[2][3] These application notes provide detailed protocols for the extraction and purification of 4,5-DCQA from Artemisia species, tailored for researchers and professionals in drug development. The methodologies described are based on established scientific literature to ensure reproducibility and high-yield recovery of the target compound.

Experimental Protocols

Protocol 1: Solvent Extraction from Artemisia capillaris

This protocol details a methanol-based extraction method adapted from studies on Artemisia capillaris.[2]

Materials:

  • Dried and powdered leaves and stems of Artemisia capillaris

  • 100% Methanol (MeOH)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh the dried, powdered plant material.

  • Suspend the powder in 100% methanol. A common ratio is 1:10 (w/v), but this can be optimized.

  • Agitate the mixture at room temperature for 24-48 hours.

  • Filter the mixture to separate the extract from the solid plant material.

  • Concentrate the methanol extract in vacuo using a rotary evaporator to yield a crude extract.

Protocol 2: Ultrasound-Assisted Extraction from Artemisia umbrosa

This protocol utilizes ultrasound to enhance extraction efficiency, as described in a patent for preparing caffeoylquinic acids from Artemisia umbrosa.[4]

Materials:

  • Dried and powdered Artemisia umbrosa (leaves or whole plant)

  • Extraction solvent: Methanol:Acetone (4:1, v/v) with pH adjusted to 6.0

  • Ultrasonic bath or probe sonicator

  • Centrifuge

Procedure:

  • Combine 100 g of powdered plant material with 5 L of the extraction solvent (solid-liquid ratio of 1:50, w/w).[4]

  • Place the mixture in an ultrasonic bath and sonicate for 2 hours.[4]

  • After extraction, perform solid-liquid separation by centrifugation.

  • Collect the supernatant containing the crude extract.

Protocol 3: Purification by Column Chromatography

This protocol describes a two-step column chromatography process for purifying dicaffeoylquinic acids from a crude Artemisia extract.[5]

Materials:

  • Crude Artemisia extract

  • Polyamide resin

  • Sephadex LH-20 resin

  • Glass columns for chromatography

  • Solvents for elution (e.g., ethanol-water gradients)

  • Fraction collector

Procedure:

  • Polyamide Column Chromatography:

    • Pack a glass column with polyamide resin.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a stepwise gradient of ethanol in water.

    • Collect fractions and monitor for the presence of dicaffeoylquinic acids using an appropriate analytical method (e.g., TLC or HPLC).

    • Pool the fractions containing the target compounds.

  • Sephadex LH-20 Column Chromatography:

    • Concentrate the pooled fractions from the polyamide column.

    • Load the concentrated sample onto a column packed with Sephadex LH-20.

    • Elute with methanol.

    • Collect fractions and analyze for the purity of 4,5-DCQA.

    • Combine the pure fractions and evaporate the solvent. A purity level of 85.7% with a yield of 53.4% has been reported after this secondary purification step for dicaffeoylquinic acids from Artemisia annua.[5]

Protocol 4: Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for obtaining high-purity 4,5-DCQA from a partially purified extract.[2]

Materials:

  • Partially purified Artemisia extract

  • Semi-preparative HPLC system with a Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., YMC-PACK Pro C18, 10 x 250 mm, 5 µm)[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (MeCN)

  • 0.22 µm syringe filters

Procedure:

  • Prepare the mobile phases and degas them.

  • Dissolve the partially purified extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Set up the HPLC system with the following gradient: 20% MeCN to 60% MeCN over 50 minutes.[2]

  • Set the flow rate to 6.0 mL/min and the detection wavelength to 280 nm.[2]

  • Inject the sample and collect the fraction corresponding to the retention time of 4,5-DCQA.

  • Evaporate the solvent from the collected fraction to obtain the purified compound. From 6 g of a methanol extract of Artemisia capillaris, 7.2 mg of purified 4,5-DCQA was obtained.[2]

Data Presentation

Table 1: Summary of Extraction and Purification of Dicaffeoylquinic Acids from Artemisia umbrosa [4]

Extraction MethodStarting MaterialExtraction SolventPurification MethodPurity of Dicaffeoylquinic AcidYield of Dicaffeoylquinic Acid (from 100g)
Microwave-Assisted100 g50% Acetone (pH 5.0)Polyamide, then Sephadex LH2090-95%1.7 g
Ultrasound-Assisted100 gMethanol:Acetone (4:1)Sephadex LH20, then Prep. HPLC90-95%1.9 g
Water Bath (50°C)100 g30% n-Pentanol (pH 6.0)Sephadex LH20, then Organic Solvent Extraction85-90%1.0 g

Table 2: Purification of Dicaffeoylquinic Acids from Artemisia annua [5]

Purification StepResin/MethodPurityYield
Secondary PurificationSephadex LH-2085.7%53.4%

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Purification_Workflow start Dried Artemisia Plant Material extraction Extraction (e.g., Solvent, Ultrasound, Microwave) start->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification1 Primary Purification (e.g., Polyamide Chromatography) crude_extract->purification1 partially_purified Partially Purified Extract purification1->partially_purified purification2 Secondary Purification (e.g., Sephadex LH-20 or HPLC) partially_purified->purification2 pure_compound Pure this compound purification2->pure_compound

Caption: Workflow for the extraction and purification of 4,5-DCQA.

Signaling Pathway of this compound's Anti-Inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Activates mapk MAPK (ERK, JNK, p38) tlr4->mapk Phosphorylates ikb IκB-α tlr4->ikb Inhibits nfkb NF-κB p65 ikb->nfkb Releases nfkb_nuc NF-κB p65 nfkb->nfkb_nuc Translocates dcqa 4,5-DCQA dcqa->mapk Inhibits dcqa->ikb Prevents Degradation inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->inflammatory_genes Induces

Caption: Anti-inflammatory signaling pathway of 4,5-DCQA.

References

Application Note: A Comprehensive Protocol for the Isolation and Purification of 4,5-Dicaffeoylquinic Acid from Green Coffee Beans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-O-Dicaffeoylquinic acid (4,5-DCQA) is a prominent member of the chlorogenic acid family, a group of phenolic compounds abundant in green coffee beans.[1] These compounds are esters formed between quinic acid and one or more caffeic acid units. 4,5-DCQA, along with its isomers such as 3,4-DCQA and 3,5-DCQA, is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse pharmacological properties, including antioxidant and anti-inflammatory activities.[2] The process of roasting coffee beans drastically reduces the content of these beneficial phenolic compounds, making green coffee beans the ideal source material for their extraction.[3]

This document provides a detailed protocol for the isolation, purification, and identification of 4,5-DCQA from green coffee beans, intended for use in a laboratory setting. The protocol outlines a multi-step process involving solvent extraction, solid-phase extraction cleanup, and final purification using preparative high-performance liquid chromatography (HPLC).

Data Presentation

The concentration of various caffeoylquinic acid (CQA) isomers can vary significantly based on coffee species and origin. Green coffee beans are the richest source.

Table 1: Typical Distribution of Chlorogenic Acid Isomers in Coffee Brew

CompoundAverage Percent Distribution (%)
5-O-caffeoylquinic acid (5-CQA)41–48%
4-O-caffeoylquinic acid (4-CQA)20–25%
3-O-caffeoylquinic acid (3-CQA)17–20%
5-O-feruloylquinic acid (5-FQA)4–8%
3,4-dicaffeoylquinic acid (3,4-diCQA)1.0–2.5%
3,5-dicaffeoylquinic acid (3,5-diCQA)1.0–1.5%
4,5-dicaffeoylquinic acid (4,5-diCQA) ~1%
Data sourced from a comprehensive analysis of coffee brews.[4]

Table 2: Example Yields from an Optimized Extraction Process

CompoundOptimal Extraction ConditionsYield (mg/g Dry Matter)
5-CQA107 °C, 46% Ethanol (Accelerated Solvent Extraction)4.95 ± 0.48
3,5-diCQA95 °C, 57% Ethanol (Accelerated Solvent Extraction)5.41 ± 0.79
Note: This data is from forced chicory roots, a source also rich in CQAs, and serves as a reference for optimizing extraction parameters. Dicaffeoylquinic acids generally require a higher proportion of organic solvent for efficient extraction compared to monocaffeoylquinic acids.[5]

Experimental Protocols

This protocol details the methodology for isolating 4,5-DCQA from green coffee beans.

Part 1: Extraction of Crude Chlorogenic Acids
  • Sample Preparation:

    • Select high-quality green coffee beans (Coffea arabica or Coffea canephora).

    • Grind the beans into a fine powder (particle size < 0.5 mm) using a high-performance grinder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Extraction Solvent: Prepare a solution of 70% ethanol in deionized water (v/v). Dicaffeoylquinic acids are less soluble in water than monocaffeoylquinic acids, necessitating a higher ethanol fraction.[5]

    • Procedure:

      • Weigh 100 g of the ground coffee powder and transfer it to a 2 L Erlenmeyer flask.

      • Add 1 L of the 70% ethanol solvent to the flask (a 1:10 solid-to-solvent ratio).

      • Place the flask in an ultrasonic bath at 45-60°C for 60 minutes to enhance extraction efficiency.[3]

      • After ultrasonication, continue maceration by stirring the mixture at room temperature for at least 4 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the extract from the solid coffee grounds.

    • Wash the residue with an additional 200 mL of the extraction solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to prevent thermal degradation and isomerization of the target compounds.[6]

    • Continue evaporation until the ethanol is completely removed and the extract is reduced to an aqueous solution of approximately 150-200 mL.

Part 2: Purification of this compound
  • Preliminary Cleanup: Solid-Phase Extraction (SPE):

    • Column: Use a C18 SPE cartridge (e.g., 10g sorbent mass).

    • Conditioning: Condition the cartridge by passing 50 mL of methanol followed by 50 mL of deionized water.

    • Loading: Load the concentrated aqueous extract onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge with 100 mL of deionized water to remove highly polar impurities like sugars and caffeine.

    • Elution: Elute the chlorogenic acid fraction with 100 mL of 80% methanol. This fraction will contain a mixture of mono- and di-caffeoylquinic acids.

    • Drying: Evaporate the methanol from the eluate using a rotary evaporator to yield a semi-purified dry extract.

  • Final Purification: Preparative HPLC:

    • System: A preparative High-Performance Liquid Chromatography system equipped with a UV-Vis Diode Array Detector (DAD) and a fraction collector.

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Deionized Water

      • Solvent B: Methanol

    • Sample Preparation: Dissolve the semi-purified dry extract in a minimal amount of the initial mobile phase composition (e.g., 80% A, 20% B) and filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 15 mL/min

      • Detection Wavelength: 325 nm

      • Injection Volume: 5 mL

      • Gradient Program:

        Time (min) % Solvent A % Solvent B
        0 80 20
        40 50 50
        50 30 70
        55 80 20

        | 60 | 80 | 20 |

    • Fraction Collection: Collect fractions corresponding to the peak identified as 4,5-DCQA based on its characteristic retention time relative to other isomers (elution order can vary but is reproducible).[7]

Part 3: Verification and Analysis
  • Purity Analysis:

    • Pool the collected fractions containing 4,5-DCQA and evaporate the solvent.

    • Re-dissolve a small amount in the mobile phase and analyze its purity using an analytical HPLC system with a similar gradient profile. A single, sharp peak indicates high purity.

  • Structural Confirmation:

    • Mass Spectrometry (MS): Confirm the identity of the isolated compound by Electrospray Ionization Mass Spectrometry (ESI-MS). 4,5-DCQA has a molecular weight of 516.45 g/mol , and its fragmentation pattern can be used for definitive identification.[8][9]

    • Nuclear Magnetic Resonance (NMR): For unambiguous structural elucidation, perform 1H-NMR and 13C-NMR spectroscopy and compare the spectral data with published literature values.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction & Concentration cluster_purify Purification cluster_analysis Analysis & Verification start Green Coffee Beans grind Grind to Fine Powder start->grind extract Ultrasonic Extraction (70% Ethanol, 45-60°C) grind->extract filter Filtration extract->filter evap1 Rotary Evaporation (Remove Ethanol) filter->evap1 spe Solid-Phase Extraction (C18) (Cleanup) evap1->spe evap2 Dry Semi-Purified Extract spe->evap2 prep_hplc Preparative HPLC (C18 Column, Gradient Elution) evap2->prep_hplc collect Collect 4,5-DCQA Fraction prep_hplc->collect analysis Purity Check (Analytical HPLC) Structure ID (MS, NMR) collect->analysis end Pure this compound analysis->end

Caption: Workflow for isolating 4,5-DCQA from coffee beans.

Relationship of Dicaffeoylquinic Acid Isomers

G quinic Quinic Acid dcqa_34 3,4-diCQA quinic->dcqa_34 Esterification (Positions 3 & 4) dcqa_35 3,5-diCQA quinic->dcqa_35 Esterification (Positions 3 & 5) dcqa_45 4,5-diCQA quinic->dcqa_45 Esterification (Positions 4 & 5) caffeic1 Caffeic Acid caffeic1->dcqa_34 caffeic1->dcqa_35 caffeic2 Caffeic Acid caffeic2->dcqa_34 caffeic2->dcqa_35 caffeic2->dcqa_45

Caption: Formation of diCQA isomers from precursor molecules.

References

Application Notes and Protocols for Studying the Effects of 4,5-Dicaffeoylquinic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the therapeutic effects of 4,5-Dicaffeoylquinic acid (4,5-DCQA). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-inflammatory, chondroprotective, anti-pigmentation, and neuroprotective properties of this compound.

Anti-inflammatory Effects of this compound

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and acute in vivo assay to screen for anti-inflammatory activity.

Application Note: Oral administration of 4,5-DCQA has been shown to dose-dependently suppress carrageenan-induced paw edema in rats.[1] This effect is associated with the downregulation of key inflammatory mediators, suggesting the potential of 4,5-DCQA as a natural anti-inflammatory agent.[1]

Quantitative Data Summary:

Animal ModelTreatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 5hReference
Rat4,5-DCQA5Data not specified[1]
Rat4,5-DCQA10Data not specified[1]
Rat4,5-DCQA20Comparable to Diclofenac Sodium[1]
RatDiclofenac Sodium10Significant Inhibition[1]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (180-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Carrageenan Control

    • 4,5-DCQA (5, 10, and 20 mg/kg)

    • Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)

  • Drug Administration: 4,5-DCQA and the positive control are administered orally (p.o.) one hour before the carrageenan injection. The vehicle is administered to the control groups.

  • Induction of Edema: 100 µL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or a digital caliper at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected. The tissue can be homogenized to measure the levels of inflammatory markers such as iNOS, COX-2, and TNF-α via Western blot or ELISA.[1]

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection acclimatization Acclimatization (1 week) grouping Random Grouping acclimatization->grouping drug_admin Oral Administration (4,5-DCQA or Vehicle) grouping->drug_admin carrageenan Carrageenan Injection (1% into paw) drug_admin->carrageenan paw_measurement Paw Volume/Thickness Measurement (0-5h) carrageenan->paw_measurement euthanasia Euthanasia paw_measurement->euthanasia tissue_collection Paw Tissue Collection euthanasia->tissue_collection biochemical_analysis Biochemical Analysis (iNOS, COX-2, TNF-α) tissue_collection->biochemical_analysis

Carrageenan-Induced Paw Edema Workflow

Chondroprotective Effects of this compound in Osteoarthritis

Animal Model: Destabilization of the Medial Meniscus (DMM) in Rats

The DMM model is a surgical model that mimics the progressive cartilage degradation seen in human osteoarthritis.

Application Note: Oral administration of 4,5-DCQA has demonstrated a chondroprotective effect in a DMM-induced osteoarthritis rat model by inhibiting cartilage destruction and the loss of proteoglycans.[2] The mechanism involves the suppression of matrix metalloproteinases (MMPs) and inflammatory signaling pathways.[2]

Quantitative Data Summary:

Animal ModelTreatment GroupDose (mg/kg)OARSI ScoreReference
Rat (DMM)Vehicle Control-16 ± 0.57[2]
Rat (DMM)4,5-DCQA510 ± 0.76[2]
Rat (DMM)4,5-DCQA105 ± 0.57[2]
Rat (DMM)4,5-DCQA204 ± 0.57[2]
Rat (DMM)Diclofenac Sodium104 ± 0.57[2]

Experimental Protocol:

  • Animals: Male Wistar rats (200-250 g) are used.

  • Acclimatization: Animals are acclimatized as described previously.

  • DMM Surgery:

    • Anesthetize the rat (e.g., isoflurane or ketamine/xylazine).

    • Make a medial parapatellar incision in the right knee joint.

    • Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.

    • Suture the incision in layers.

    • Sham-operated animals undergo the same procedure without MMTL transection.

  • Grouping: Animals are randomly divided into the following groups (n=8-10 per group):

    • Sham Control

    • DMM + Vehicle

    • DMM + 4,5-DCQA (5, 10, and 20 mg/kg)

    • DMM + Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)

  • Drug Administration: 4,5-DCQA is administered orally once daily for 2 weeks, starting the day after surgery.[2]

  • Histological Analysis:

    • At the end of the treatment period, animals are euthanized, and the knee joints are collected.

    • Joints are fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin.

    • Sections are stained with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

    • Cartilage degradation is scored using the Osteoarthritis Research Society International (OARSI) grading system.[2]

  • Biochemical Analysis: Cartilage or synovial tissue can be collected for Western blot or ELISA analysis of MMPs (MMP-1, MMP-3, MMP-13) and inflammatory markers.[2]

Experimental Workflow:

G cluster_pre Pre-operative cluster_surgery Surgical Procedure cluster_post Post-operative Treatment & Analysis acclimatization Acclimatization grouping Random Grouping acclimatization->grouping dmm_surgery DMM Surgery grouping->dmm_surgery drug_admin Daily Oral Administration (4,5-DCQA for 2 weeks) dmm_surgery->drug_admin euthanasia Euthanasia drug_admin->euthanasia joint_collection Knee Joint Collection euthanasia->joint_collection histology Histological Analysis (Safranin O, OARSI score) joint_collection->histology biochem Biochemical Analysis (MMPs) joint_collection->biochem

DMM-Induced Osteoarthritis Workflow

Anti-Pigmentation Effects of this compound

Animal Model: Zebrafish (Danio rerio)

The zebrafish model is a high-throughput in vivo system for screening compounds affecting pigmentation due to its transparent embryos and rapid development.

Application Note: this compound has been shown to inhibit melanogenesis in zebrafish embryos without inducing toxicity, suggesting its potential as a skin-lightening agent.[3][4] The mechanism involves the reduction of melanin synthesis and tyrosinase activity.[3]

Quantitative Data Summary:

Animal ModelTreatment GroupConcentration (µM)Melanin Content Reduction (%)Tyrosinase Activity Reduction (%)Reference
Zebrafish4,5-DCQA12.5SignificantSignificant[3]
Zebrafish4,5-DCQA25SignificantSignificant[3]
ZebrafishPTU (Positive Control)200SignificantSignificant[3]

Experimental Protocol:

  • Zebrafish Maintenance: Adult zebrafish are maintained in a recirculating system at 28.5°C with a 14/10-hour light/dark cycle.

  • Embryo Collection: Embryos are obtained by natural spawning and collected within 30 minutes.

  • Treatment:

    • Fertilized embryos are placed in 24-well plates (20-30 embryos per well) containing embryo medium.

    • From 9 hours post-fertilization (hpf), embryos are treated with varying concentrations of 4,5-DCQA (e.g., 12.5 and 25 µM).

    • A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1-phenyl-2-thiourea, PTU) are included.

    • The medium is changed daily with fresh compound solutions.

  • Phenotypic Observation: At 72 hpf, embryos are observed under a stereomicroscope to assess pigmentation changes.

  • Melanin Content Assay:

    • At 48 hpf, embryos are collected and homogenized in a suitable buffer.

    • The homogenate is centrifuged, and the pellet is dissolved in NaOH.

    • The absorbance of the supernatant is measured at 405 nm to quantify melanin content.

  • Tyrosinase Activity Assay:

    • At 48 hpf, embryos are homogenized in phosphate buffer.

    • The homogenate is centrifuged, and the supernatant is used for the assay.

    • L-DOPA is added as a substrate, and the formation of dopachrome is measured by absorbance at 475 nm.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and chondroprotective effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

G Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators\n(iNOS, COX-2, TNF-α) Inflammatory Mediators (iNOS, COX-2, TNF-α) Gene Transcription->Inflammatory Mediators\n(iNOS, COX-2, TNF-α) 4,5-DCQA 4,5-DCQA 4,5-DCQA->IKK Complex Inhibits

Inhibition of NF-κB Pathway by 4,5-DCQA

MAPK Signaling Pathway:

G Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response 4,5-DCQA 4,5-DCQA 4,5-DCQA->MAPK (ERK, JNK, p38) Inhibits Phosphorylation

Inhibition of MAPK Pathway by 4,5-DCQA

These protocols and data provide a solid foundation for researchers to further explore the therapeutic potential of this compound in various disease models. It is recommended to consult the cited literature for more detailed information and to adapt the protocols as needed for specific experimental objectives.

References

Application Notes and Protocols: 4,5-Dicaffeoylquinic Acid in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research highlights the therapeutic potential of natural compounds in mitigating the pathological processes underlying these conditions. 4,5-Dicaffeoylquinic acid (4,5-DCQA), a prominent isomer of dicaffeoylquinic acid found in various plants, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These application notes provide a comprehensive overview of the use of 4,5-DCQA in preclinical neurodegenerative disease models, detailing its mechanisms of action and providing standardized protocols for its evaluation.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by combating oxidative stress and neuroinflammation, two key pathological hallmarks of neurodegenerative diseases.

Antioxidant Effects: 4,5-DCQA is a powerful free radical scavenger, effectively neutralizing reactive oxygen species (ROS) that contribute to neuronal damage. Its superior antioxidant activity, when compared to other dicaffeoylquinic acid isomers, makes it a compound of particular interest.

Anti-inflammatory Effects: 4,5-DCQA has been shown to suppress neuroinflammation by inhibiting key signaling pathways. In cellular models, it downregulates the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro assays.

Table 1: In Vitro Anti-inflammatory Activity of this compound

ParameterCell LineTreatmentConcentrationResultReference
Nitrite ProductionRAW264.7LPS4 µMSignificant reduction[1]
PGE2 ProductionRAW264.7LPS4 µM55% inhibition[1]
TNF-α ExpressionRAW264.7LPS4 µM40% inhibition[1]
IL-6 ExpressionRAW264.7LPS4 µM20% inhibition[1]

Table 2: Antioxidant Activity of Dicaffeoylquinic Acid Isomers

AssayCompoundIC50 / EC50 ValueReference
DPPH Radical Scavenging3,4-dicaffeoylquinic acid~6-20 µM
DPPH Radical Scavenging3,5-dicaffeoylquinic acid~5.1-21 µM
DPPH Radical ScavengingThis compound~5.6-15 µM
ABTS Radical ScavengingThis compoundNot explicitly stated in provided abstracts

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity_Assay Cytotoxicity Assessment (MTT Assay) Cell_Culture->Toxicity_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., H2O2 or Aβ challenge) Toxicity_Assay->Neuroprotection_Assay Antioxidant_Assay Antioxidant Capacity (DPPH/ABTS Assays) Neuroprotection_Assay->Antioxidant_Assay Antiinflammatory_Assay Anti-inflammatory Activity (LPS stimulation, measurement of NO, cytokines) Neuroprotection_Assay->Antiinflammatory_Assay Western_Blot Mechanism of Action (Western Blot for NF-κB, MAPK pathways) Antiinflammatory_Assay->Western_Blot Animal_Model Neurodegenerative Disease Model (e.g., 5XFAD mice for AD, MPTP mice for PD) Dosing 4,5-DCQA Administration (Oral gavage) Animal_Model->Dosing Behavioral_Tests Behavioral Assessments (e.g., Morris water maze, rotarod test) Dosing->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Brain tissue homogenates) Behavioral_Tests->Biochemical_Analysis Histopathology Histopathological Examination (Immunohistochemistry for plaques, neuronal loss) Behavioral_Tests->Histopathology

Experimental workflow for evaluating 4,5-DCQA.

NFkB_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription DCQA 4,5-DCQA DCQA->IKK inhibits

Inhibition of the NF-κB pathway by 4,5-DCQA.

MAPK_pathway cluster_pathway MAPK Signaling Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response mediates DCQA 4,5-DCQA DCQA->MAPK inhibits phosphorylation

Inhibition of the MAPK pathway by 4,5-DCQA.

Experimental Protocols

In Vitro Models

1. Cell Viability Assay (MTT Assay) in SH-SY5Y Human Neuroblastoma Cells

  • Objective: To determine the cytotoxic potential of 4,5-DCQA and to identify the optimal non-toxic concentration range for subsequent experiments.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare a stock solution of 4,5-DCQA in DMSO. Further dilute with culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 40 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the culture medium from the wells and replace it with medium containing different concentrations of 4,5-DCQA. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the cells for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

  • Objective: To investigate the effect of 4,5-DCQA on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • SH-SY5Y cells

    • This compound

    • Lipopolysaccharide (LPS)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Protocol:

    • Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of 4,5-DCQA for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

    • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Models

1. Administration of 4,5-DCQA in a 5XFAD Mouse Model of Alzheimer's Disease

  • Objective: To evaluate the in vivo efficacy of 4,5-DCQA in a transgenic mouse model of Alzheimer's disease.

  • Animal Model: 5XFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease, including amyloid plaque deposition and cognitive deficits.

  • Materials:

    • 5XFAD mice and wild-type littermates

    • This compound

    • Vehicle (e.g., saline or corn oil)

    • Oral gavage needles

  • Protocol:

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

    • Randomly assign mice to treatment groups (e.g., vehicle control, 4,5-DCQA low dose, 4,5-DCQA high dose).

    • Prepare a suspension of 4,5-DCQA in the chosen vehicle.

    • Administer 4,5-DCQA or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks). Doses can range from 5 to 50 mg/kg body weight.

    • Monitor the body weight and general health of the animals throughout the study.

    • At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

    • Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histopathological analysis (e.g., ELISA for Aβ levels, immunohistochemistry for plaque burden and neuroinflammation markers).

Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its potent antioxidant and anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, provide a strong rationale for its further investigation. The protocols outlined in these application notes offer a standardized framework for evaluating the efficacy of 4,5-DCQA in relevant preclinical models, thereby facilitating its translation from the laboratory to the clinic.

References

Application Notes & Protocols: Zebrafish Model for In Vivo Validation of 4,5-dicaffeoylquinic acid (4,5-diCQA) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The zebrafish (Danio rerio) has emerged as a powerful and efficient vertebrate model for in vivo drug discovery and validation.[1][2] Its genetic homology with humans, rapid external development, and optical transparency of embryos provide a unique platform for high-throughput screening and detailed phenotypic analysis of small molecules.[3][4] 4,5-dicaffeoylquinic acid (4,5-diCQA), a polyphenolic compound found in various plants, has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[5][6][7] Validating these activities in a whole-organism model is a critical step in the drug development pipeline.

These application notes provide detailed protocols for utilizing the zebrafish model to validate the antioxidant, anti-inflammatory, and neuroprotective activities of 4,5-diCQA in vivo.

Biological Activities of this compound (4,5-diCQA)

4,5-diCQA has been evaluated in various in vitro and in vivo models, demonstrating significant therapeutic potential. The following table summarizes key quantitative data on its biological activities.

Activity Model System Key Findings & Quantitative Data Reference
Anti-inflammatory Murine Macrophage Cells (RAW 264.7)Inhibited LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production.[8]
Rat Model (Carrageenan-induced paw edema)Oral administration (5, 10, 20 mg/kg) suppressed edema and expression of iNOS, COX-2, and TNF-α in a dose-dependent manner.[8]
Antioxidant Cell-free assay (DPPH radical scavenging)IC50 = 19.8 µM.[9]
Human NeutrophilsInhibited superoxide production with an IC50 = 1.49 µM.[9]
Anti-cancer Human Prostate Cancer Cells (DU-145)Inhibited cell proliferation with an IC50 of 5 µM; induced S-phase cell cycle arrest.[10]
Anti-HIV In vitro assayInhibited HIV-1 integrase with IC50 values of 0.13 µg/ml (3' end processing) and 0.24 µg/ml (3' end joining).
Anti-melanogenic Murine Melanoma Cells (B16F1)At 25 µM, inhibited melanogenesis by 84% and decreased levels of tyrosinase and related proteins.
Zebrafish ModelValidated anti-pigmentation activity in vivo without toxicity.

Experimental Workflows & Signaling Pathways

Diagram 1: General Experimental Workflow

The following diagram outlines the typical workflow for assessing the bioactivity of 4,5-diCQA using a zebrafish larval model.

G A Zebrafish Breeding & Embryo Collection B Dechorionation & Arraying in 96-well Plates (24-48 hpf) A->B C Pre-treatment with 4,5-diCQA Concentrations B->C D Induction of Pathology (Oxidative Stress, Inflammation, etc.) C->D E Incubation Period (Time-dependent) D->E F Phenotypic Analysis E->F G Imaging & Microscopy (e.g., Fluorescence) F->G H Behavioral Assays F->H I Molecular Analysis (qPCR, Western Blot) F->I J Data Quantification & Statistical Analysis G->J H->J I->J

Caption: General workflow for in vivo validation of 4,5-diCQA in zebrafish.

Diagram 2: 4,5-diCQA Anti-inflammatory Signaling

4,5-diCQA has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and MAPK pathways.[8] The following diagram illustrates this proposed mechanism.

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates diCQA 4,5-diCQA diCQA->MAPK Inhibits diCQA->NFkB Inhibits Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, COX-2) MAPK->Mediators Induces NFkB->Mediators Induces

Caption: Proposed anti-inflammatory mechanism of 4,5-diCQA.

Protocols for In Vivo Validation

Protocol 1: Antioxidant Activity Assay

This protocol assesses the ability of 4,5-diCQA to protect zebrafish larvae from chemically induced oxidative stress.[11][12]

1. Materials:

  • Zebrafish embryos (e.g., wild-type AB strain)

  • Embryo medium (E3)

  • 4,5-diCQA stock solution (in DMSO or water)

  • Oxidative stress inducer: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBOOH)

  • 24-well or 96-well plates

  • Reactive Oxygen Species (ROS) fluorescent probe (e.g., DCFH-DA)

  • Stereomicroscope and fluorescence microscope

2. Method:

  • Embryo Preparation: Collect embryos and raise them in E3 medium at 28.5°C. At 48 hours post-fertilization (hpf), select healthy, developing larvae.

  • Compound Pre-treatment:

    • Array individual larvae into wells of a 24-well plate containing 1 mL of E3 medium per well.

    • Add 4,5-diCQA to achieve final desired concentrations (e.g., 1, 5, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 12-24 hours at 28.5°C.

  • Induction of Oxidative Stress:

    • Following pre-treatment, expose larvae to a pre-determined toxic concentration of H₂O₂ (e.g., 2.8 mM) or tBOOH for a specified duration (e.g., 1-4 hours).[11] Include a positive control (inducer only) and a negative control (E3 medium only).

  • Endpoint Analysis:

    • Survival Rate: After the stress induction period, replace the medium with fresh E3 and monitor larval survival at 24 and 48 hours post-treatment. A significant increase in survival in 4,5-diCQA treated groups compared to the inducer-only group indicates a protective effect.

    • ROS Quantification: For a mechanistic endpoint, incubate a separate batch of treated larvae with a ROS-sensitive dye like DCFH-DA. Measure fluorescence intensity in the whole larva using a fluorescence microscope or plate reader. A reduction in fluorescence indicates decreased ROS levels.

Protocol 2: Anti-inflammatory Assay

This protocol uses a lipopolysaccharide (LPS) challenge or tail fin amputation to induce an inflammatory response, which is quantified by observing immune cell migration.[13][14][15]

1. Materials:

  • Transgenic zebrafish line with fluorescently labeled immune cells (e.g., Tg(mpx:GFP) for neutrophils or Tg(mpeg1:mCherry) for macrophages).

  • 4,5-diCQA stock solution.

  • LPS from E. coli.

  • Microinjection needle and setup (for LPS model).

  • Fine sterile scalpel or blade (for tail fin model).

  • Tricaine (MS-222) for anesthesia.

  • 96-well plates.

  • Fluorescence stereomicroscope.

2. Method (LPS-induced Inflammation):

  • Embryo Preparation: Raise Tg(mpx:GFP) larvae to 3 days post-fertilization (dpf).

  • Compound Treatment: Incubate larvae in various concentrations of 4,5-diCQA or vehicle control for 2-4 hours.

  • LPS Injection: Anesthetize the larvae. Using a microinjector, inject a small volume (e.g., 2 nL) of LPS (0.5 mg/mL) into the yolk sac to induce a systemic inflammatory response.[15]

  • Quantification:

    • At 24 hours post-injection (hpi), re-anesthetize the larvae.

    • Image the entire larva under a fluorescence microscope.

    • Count the number of GFP-positive neutrophils that have migrated from the caudal hematopoietic tissue to the site of injection (yolk) or other areas.

    • A significant reduction in neutrophil count in the 4,5-diCQA treated groups compared to the LPS-only group indicates anti-inflammatory activity.

3. Method (Tail Fin Amputation):

  • Embryo Preparation: Raise Tg(mpx:GFP) larvae to 3 dpf.

  • Compound Treatment: Place larvae in 4,5-diCQA solutions or vehicle control.

  • Injury Induction: Anesthetize the larvae and carefully amputate the distal portion of the tail fin with a sterile blade.[14]

  • Quantification:

    • Allow larvae to recover in the treatment solutions.

    • At 4-6 hours post-amputation, image the tail fin region.

    • Count the number of fluorescent neutrophils that have migrated to the wound site.

    • A dose-dependent decrease in migrated neutrophils suggests anti-inflammatory properties.

Protocol 3: Neuroprotection Assay

This protocol evaluates the potential of 4,5-diCQA to protect against chemically induced neuronal cell death or behavioral deficits.[16][17][18]

1. Materials:

  • Zebrafish larvae (5-7 dpf).

  • 4,5-diCQA stock solution.

  • Neurotoxic agent (e.g., Scopolamine for amnesia models, or a pro-oxidant like LGA for neuronal apoptosis).[16][17]

  • Acridine Orange (for visualizing apoptotic cells).

  • Behavioral analysis setup (e.g., Zebrabox or similar tracking system).

  • Confocal or fluorescence microscope.

2. Method (Cellular Neuroprotection):

  • Treatment: At 3 dpf, treat larvae with 4,5-diCQA or vehicle control for 24-48 hours.

  • Neurotoxin Exposure: Co-incubate or subsequently expose larvae to a neurotoxic agent at a concentration known to induce apoptosis in the central nervous system.

  • Apoptosis Staining: After exposure, stain the live larvae with Acridine Orange, which selectively labels apoptotic cells.

  • Quantification:

    • Image the head region of the larvae using a fluorescence or confocal microscope.

    • Count the number of fluorescently labeled apoptotic cells in the brain (e.g., optic tectum and telencephalon).

    • A significant reduction in apoptotic cell count in the 4,5-diCQA group indicates neuroprotective activity.[17]

3. Method (Behavioral Neuroprotection - Amnesia Model):

  • Treatment: Treat 6 dpf larvae with 4,5-diCQA or vehicle for a specified period (e.g., overnight).

  • Amnesia Induction: Expose larvae to scopolamine to induce cognitive impairment.[16]

  • Behavioral Testing: Use a T-maze or Y-maze to assess learning and memory. For example, train larvae to associate a visual cue with a reward (or lack of an aversive stimulus) in one arm of the maze.

  • Quantification:

    • After a probe phase, record the time spent or the number of entries into the correct arm of the maze.

    • Fish treated with scopolamine alone are expected to show impaired performance. An improvement in performance (e.g., increased time in the correct arm) in the 4,5-diCQA co-treated group would suggest a neuroprotective effect against cognitive impairment.

References

Application Notes and Protocols for High-Purity 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as Isochlorogenic acid C, is a polyphenolic compound naturally occurring in various plants, including Gynura divaricata, Laggera alata, and Artemisia capillaris Thunberg.[1][2] It is a member of the caffeoylquinic acid class, which are esters of caffeic acid and quinic acid.[3] 4,5-DCQA has garnered significant interest in the scientific community due to its diverse and potent biological activities. These properties make it a valuable compound for research in pharmacology, drug development, and life sciences. This document provides an overview of its commercial availability, key applications, and detailed protocols for its use in relevant experimental models.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The quality and purity of the compound are critical for obtaining reliable and reproducible experimental results.

SupplierPurityAvailable SizesCAS Number
MedChemExpress>98%10 mg, 25 mg, 50 mg, 100 mg57378-72-0
APExBIO>98%10 mg, 50 mg, 100 mg57378-72-0
Cayman Chemical≥98%5 mg, 10 mg, 25 mg, 50 mg57378-72-0
RayBiotech98%5 mg, 10 mg57378-72-0
TargetMol ChemicalsNot SpecifiedInquire57378-72-0
Alfa ChemistryNot SpecifiedInquire57378-72-0
BOC SciencesNot SpecifiedInquire57378-72-0

Key Applications and Biological Activities

This compound exhibits a wide range of pharmacological effects, making it a subject of investigation for various therapeutic areas.

  • Anti-Inflammatory Activity : 4,5-DCQA has demonstrated potent anti-inflammatory properties. It can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[4][5] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the downregulation of NF-κB and MAPK signaling pathways.[5]

  • Antioxidant Properties : As a polyphenol, 4,5-DCQA is a strong antioxidant.[1] It effectively scavenges free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and can inhibit superoxide production in neutrophils.[4] This activity is linked to its potential to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[3][6]

  • Antiviral Effects : The compound has shown notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). It acts as an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication, by targeting its 3' end processing and joining activities.[4][7] It also shows inhibitory effects on the hepatitis B virus (HBV) by significantly reducing the expression of HBsAg and HBeAg.[1]

  • Anti-Diabetic Potential : 4,5-DCQA has been investigated for its role in managing diabetes. It acts as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which can help regulate blood glucose levels.[1][8] Studies in type 2 diabetic mice have shown that it can reduce islet cell apoptosis, improve pancreatic function, and enhance insulin sensitivity.[1]

  • Anti-Cancer Activity : Research indicates that 4,5-DCQA can inhibit the proliferation of cancer cells. For instance, it has been shown to induce cell cycle arrest and inactivate the anti-apoptotic protein Bcl-2 in DU-145 prostate cancer cells.[1]

  • Hepatoprotective Effects : The compound demonstrates protective effects on liver cells. It has an anti-apoptotic effect in D-GalN-challenged hepatocytes and can improve cell viability significantly.[1]

  • Anti-Melanogenic Properties : 4,5-DCQA can inhibit melanogenesis (pigment production).[2] It reduces melanin synthesis by decreasing the activity and expression of tyrosinase and tyrosinase-related protein-1 (TRP-1).[2][4]

Summary of Quantitative Biological Data

The following table summarizes key quantitative data from various in vitro assays, highlighting the potency of this compound.

Assay / ModelTarget / EffectResult (IC50 / EC50)Reference
HIV-1 Integrase Assay3' End Processing0.13 µg/mL[4]
HIV-1 Integrase Assay3' End Joining0.24 µg/mL[4]
HIV-1 Replication AssayInhibition in MT-2 T cellsEC50 = 2 µg/mL[4]
Antioxidant AssayDPPH Radical ScavengingIC50 = 19.8 µM[4]
Neutrophil Superoxide AssayfMLF/Cytochalasin B-inducedIC50 = 1.49 µM[4]
Anti-inflammatory AssayLPS-induced Nitrite ProductionDose-dependent reduction (1-4 µM)[5]
Anti-inflammatory AssayLPS-induced PGE2 Production55% inhibition at 4 µM[5]
Anti-melanogenesis AssayMelanin Synthesis Inhibition84% inhibition at 25 µM[4]
Mushroom Tyrosinase AssayDirect Enzyme Inhibition32% inhibition at 50 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

This protocol details the procedure to evaluate the anti-inflammatory effects of 4,5-DCQA on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

1. Materials and Reagents:

  • This compound (high-purity)

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • PGE2 ELISA Kit

  • Reagents for Western Blotting (lysis buffer, antibodies for iNOS, COX-2, p-IκB-α, NF-κB p65, p-ERK, p-JNK, p-p38, and loading controls)

2. Cell Culture and Treatment Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW264.7 cells in DMEM + 10% FBS Seed Seed cells in plates (e.g., 96-well or 6-well) Culture->Seed Incubate1 Incubate for 24h to allow adherence Seed->Incubate1 Pretreat Pre-treat cells with 4,5-DCQA (e.g., 1, 2, 4 µM) for 1h Incubate1->Pretreat Stimulate Stimulate with LPS (e.g., 50 ng/mL) Pretreat->Stimulate Incubate2 Incubate for specified time (1h for signaling, 24h for mediators) Stimulate->Incubate2 Collect_S Collect Supernatant Incubate2->Collect_S Lyse_C Lyse Cells Incubate2->Lyse_C Griess Nitrite Assay (Griess Reagent) Collect_S->Griess ELISA PGE2 ELISA Collect_S->ELISA WB Western Blot (iNOS, COX-2, p-MAPKs, p-IκB-α) Lyse_C->WB

Caption: Workflow for in vitro anti-inflammatory testing of 4,5-DCQA.

3. Methodologies:

  • Cell Viability (MTT Assay):

    • Seed RAW264.7 cells in a 96-well plate.

    • Treat cells with various concentrations of 4,5-DCQA (e.g., 2.5 to 40 µM) for 24 hours.[5]

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and read absorbance at 570 nm. This ensures the tested concentrations of 4,5-DCQA are not cytotoxic.

  • Nitrite and PGE2 Measurement:

    • Follow the treatment workflow above. After 24h of LPS stimulation, collect the cell culture supernatant.

    • For nitrite: Mix supernatant with Griess reagent and measure absorbance at 540 nm.[5]

    • For PGE2: Use a commercial ELISA kit according to the manufacturer's instructions.[5]

  • Western Blot Analysis:

    • For iNOS/COX-2: Lyse cells after 24h of LPS stimulation.

    • For signaling proteins (p-MAPKs, p-IκB-α): Lyse cells after 1h of LPS stimulation.[5]

    • Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies followed by HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL detection system.

4. Signaling Pathway Analysis:

The anti-inflammatory effects of 4,5-DCQA are mediated by the inhibition of key pro-inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates NFkB_pathway IκB-α TLR4->NFkB_pathway Activates Nucleus Nucleus MAPK_pathway->Nucleus Activates Transcription Factors p65 NF-κB p65 NFkB_pathway->p65 Releases p65->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Mediators iNOS, COX-2, Pro-inflammatory Cytokines Gene_Expression->Mediators Upregulates DCQA 4,5-DCQA DCQA->MAPK_pathway Inhibits Phosphorylation DCQA->NFkB_pathway Inhibits Phosphorylation

Caption: 4,5-DCQA inhibits LPS-induced inflammatory signaling pathways.

Protocol 2: In Vitro Melanogenesis Inhibition Assay

This protocol describes how to assess the anti-pigmentation activity of 4,5-DCQA using B16-F10 murine melanoma cells.

1. Materials and Reagents:

  • This compound (high-purity)

  • B16-F10 melanoma cell line

  • DMEM with 10% FBS

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulation)

  • NaOH (1N)

  • Reagents for tyrosinase activity assay (e.g., L-DOPA)

  • Reagents for Western Blotting (antibodies for tyrosinase, TRP-1)

2. Methodologies:

  • Melanin Content Assay:

    • Seed B16-F10 cells in a 6-well plate and allow them to adhere.

    • Treat cells with various concentrations of 4,5-DCQA (e.g., up to 25 µM) for 72 hours.[4] α-MSH can be added to stimulate melanin production.

    • Wash the cells with PBS and lyse the cell pellet with 1N NaOH.

    • Heat at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the supernatant at 405 nm.

    • Normalize melanin content to total protein content.

  • Cellular Tyrosinase Activity Assay:

    • Treat cells as described for the melanin content assay.

    • Wash cells with PBS and lyse with a buffer containing Triton X-100.

    • Add L-DOPA to the cell lysate and incubate at 37°C.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm.

    • Normalize tyrosinase activity to total protein content.

  • Cell-Free Mushroom Tyrosinase Assay:

    • To determine if 4,5-DCQA directly inhibits the enzyme, perform a cell-free assay.[2]

    • In a 96-well plate, combine mushroom tyrosinase solution and various concentrations of 4,5-DCQA.

    • Initiate the reaction by adding L-DOPA.

    • Monitor the change in absorbance at 475 nm over time.

3. Mechanism of Action Visualization:

G Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps (involving TRP-1) Tyrosinase Tyrosinase TRP1 TRP-1 DCQA 4,5-DCQA DCQA->Tyrosinase Inhibits Activity & Expression DCQA->TRP1 Inhibits Expression

Caption: 4,5-DCQA inhibits key enzymes in the melanogenesis pathway.

References

Application Notes and Protocols for the Separation of Dicaffeoylquinic Acids using Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in various plants, notably artichoke, coffee beans, and certain medicinal herbs. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties. The isolation and purification of specific diCQA isomers are crucial for drug discovery and development, as different isomers can exhibit varying biological effects. Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), offers a valuable method for the separation of diCQAs from crude plant extracts. This technique separates molecules based on their size in solution, providing an effective means for fractionation and purification.

These application notes provide a detailed protocol for the separation of diCQAs from plant extracts using gel permeation chromatography. The methodology is based on established principles of GPC and incorporates specific parameters relevant to the chemical nature of dicaffeoylquinic acids.

Experimental Protocols

Sample Preparation: Extraction of Dicaffeoylquinic Acids from Plant Material

A robust extraction method is critical to ensure a high yield of diCQAs prior to chromatographic separation.

Materials:

  • Dried plant material (e.g., artichoke leaves)

  • 80% (v/v) Methanol in water

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus with 0.45 µm filters

Protocol:

  • Grind the dried plant material to a fine powder.

  • Suspend the powdered material in 80% methanol at a 1:10 (w/v) ratio.

  • Stir the suspension at room temperature for 4 hours.

  • Separate the extract from the solid residue by centrifugation at 4000 rpm for 15 minutes, followed by filtration.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the concentrated extract in deionized water.

  • Adjust the pH of the aqueous extract to approximately 2.0-3.0 with HCl. This step is crucial for the protonation of the carboxylic acid groups of the diCQAs, which influences their interaction with the stationary phase.[1]

  • Filter the acidified extract through a 0.45 µm filter to remove any precipitates before loading it onto the GPC column.

Gel Permeation Chromatography for diCQA Separation

This protocol outlines the separation of diCQAs using a dextran-based gel, such as Sephadex LH-20, which is suitable for the separation of natural products in organic and aqueous-organic solvents.

Materials and Equipment:

  • Glass chromatography column (e.g., 2.5 cm internal diameter, 100 cm length)

  • Sephadex LH-20 stationary phase

  • Mobile phase: Methanol or an aqueous-organic mixture

  • Peristaltic pump

  • Fraction collector

  • UV-Vis spectrophotometer or HPLC system for fraction analysis

Protocol:

  • Column Packing:

    • Suspend the Sephadex LH-20 gel in the chosen mobile phase to allow for swelling.

    • Carefully pour the slurry into the chromatography column, avoiding the introduction of air bubbles.

    • Allow the gel to pack under gravity or with the aid of a peristaltic pump at a low flow rate.

    • Equilibrate the packed column by washing with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Loading:

    • Carefully load the prepared and filtered plant extract onto the top of the gel bed. The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fractionation:

    • Begin the elution with the mobile phase at a constant flow rate. A lower flow rate generally results in better resolution.

    • Collect fractions of a defined volume using a fraction collector.

    • Monitor the elution profile using a UV-Vis spectrophotometer at a wavelength of 325-330 nm, which is the characteristic absorbance maximum for diCQAs.

  • Analysis of Fractions:

    • Analyze the collected fractions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the diCQA isomers.

    • Pool the fractions containing the desired diCQAs for further purification or analysis.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the GPC separation of dicaffeoylquinic acids.

Table 1: Gel Permeation Chromatography System Parameters

ParameterRecommended Value/Type
Stationary Phase Sephadex LH-20 (cross-linked dextran)
Column Dimensions 2.5 cm (ID) x 100 cm (L)
Mobile Phase Methanol or Ethanol:Water (e.g., 50:50 v/v)
Flow Rate 0.5 - 1.5 mL/min
Sample Volume 5 - 10 mL (for a 500 mL total column volume)
Detection UV at 325-330 nm

Table 2: Expected Elution Profile and Fractionation of Caffeoylquinic Acids

Elution OrderCompound ClassExpected Elution Volume (Relative)
1High Molecular Weight Compounds (e.g., Polymers, Tannins)Earlier Fractions
2Dicaffeoylquinic Acids (diCQAs) Intermediate Fractions
3Monocaffeoylquinic Acids (e.g., Chlorogenic Acid)Later Fractions
4Low Molecular Weight Compounds (e.g., Simple Phenols, Salts)Late Fractions

Note: The exact elution volumes will depend on the specific column packing and operating conditions. Isomeric diCQAs (e.g., 3,4-diCQA, 3,5-diCQA, 4,5-diCQA) may co-elute and require further high-resolution separation techniques like preparative HPLC for complete isolation.

Visualizations

Experimental Workflow for GPC Separation of Dicaffeoylquinic Acids

GPC_Workflow cluster_prep Sample Preparation cluster_gpc Gel Permeation Chromatography cluster_analysis Analysis and Final Product plant_material Dried Plant Material extraction Extraction with 80% Methanol plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration ph_adjustment pH Adjustment (pH 2-3) concentration->ph_adjustment filtration Filtration (0.45 µm) ph_adjustment->filtration sample_loading Sample Loading filtration->sample_loading column_packing Column Packing (Sephadex LH-20) equilibration Column Equilibration column_packing->equilibration equilibration->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (HPLC/UV-Vis) fraction_collection->fraction_analysis pooling Pooling of diCQA Fractions fraction_analysis->pooling purified_dicqas Purified Dicaffeoylquinic Acids pooling->purified_dicqas

Caption: Workflow for the separation of diCQAs using GPC.

Logical Relationship of Caffeoylquinic Acid Separation by Molecular Size

Size_Separation start Crude Plant Extract gpc_column GPC Column (Sephadex) Larger molecules elute first Smaller molecules elute later start->gpc_column end_large High MW Compounds (e.g., Tannins) gpc_column:f1->end_large end_dicqa Dicaffeoylquinic Acids (diCQAs) end_mono Monocaffeoylquinic Acids (e.g., Chlorogenic Acid) gpc_column:f2->end_mono end_small Low MW Compounds (e.g., Salts)

Caption: Principle of diCQA separation by molecular size in GPC.

References

Troubleshooting & Optimization

Technical Support Center: Dicaffeoylquinic Acids in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (diCQAs).

Troubleshooting Guides

This section addresses common problems encountered during the handling and analysis of diCQAs in solution.

Problem Possible Causes Recommended Solutions
Unexpected peaks in chromatogram Isomerization of diCQAs due to pH, temperature, or light exposure.[1][2][3]Prepare fresh solutions and store them at low temperatures (e.g., 4°C) in the dark, preferably in amber vials.[1] Consider using a buffered mobile phase for HPLC analysis to maintain a stable pH.
Degradation of diCQAs into smaller molecules like caffeic and quinic acid.[4]Minimize sample processing time and avoid high temperatures. Use antioxidants like ascorbic acid or epigallocatechin gallate to improve stability.[2][5]
Contamination from solvents, glassware, or other reagents.Use high-purity solvents and thoroughly clean all glassware. Run a blank to identify any background contamination.
Poor peak resolution Inadequate chromatographic separation of isomers.Optimize the HPLC method, including the column type, mobile phase composition, gradient, and flow rate. A C18 column is commonly used.
Co-elution with other compounds in the sample matrix.Employ a more selective detector, such as a mass spectrometer (MS), to differentiate between co-eluting compounds based on their mass-to-charge ratio.[6][7][8]
Low recovery of diCQAs Adsorption to glassware or plasticware.Use silanized glassware or polypropylene tubes to minimize adsorption.
Degradation during sample preparation or storage.[1][9]Follow the stability recommendations mentioned above. Prepare standards and samples in a consistent manner and analyze them promptly.
Inefficient extraction from the sample matrix.Optimize the extraction procedure, considering solvent type, pH, temperature, and time.
Inconsistent quantitative results Instability of standard solutions.Prepare fresh standard solutions regularly and store them under appropriate conditions (refrigerated, protected from light).[1] Verify the concentration of the stock solution periodically.
Variability in instrument performance.Regularly calibrate and maintain the analytical instrument (e.g., HPLC, MS). Use an internal standard to correct for variations in injection volume and instrument response.
Matrix effects in complex samples.Perform a matrix effect study to assess and correct for any suppression or enhancement of the analyte signal.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for dicaffeoylquinic acids in solution?

The main degradation pathways for diCQAs in solution are:

  • Isomerization: This involves the migration of the caffeoyl groups around the quinic acid core, leading to the formation of different diCQA isomers (e.g., 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA).[1][10] This process is influenced by pH and temperature.[2]

  • Hydrolysis: The ester bonds linking the caffeic acid and quinic acid moieties can be cleaved, resulting in the formation of monocaffeoylquinic acids and eventually caffeic acid and quinic acid.[4]

  • Methylation: This has also been observed as a degradation pathway.[1][9]

2. What factors influence the stability of dicaffeoylquinic acids in solution?

Several factors can affect the stability of diCQAs:

  • Temperature: Higher temperatures accelerate degradation and isomerization.[1][9] Storing solutions at refrigerated temperatures (e.g., 4°C) is recommended.[1]

  • Light: Exposure to light can cause significant degradation and isomerization.[1][3][9] Solutions should be stored in light-protected containers, such as amber vials.[1]

  • pH: diCQAs are more stable under acidic conditions.[1] At neutral or basic pH, isomerization occurs more rapidly.[1][2]

  • Solvent: The type of solvent can influence stability. For instance, degradation can occur in methanol solutions.[1]

  • Ultrasonic Treatment: Ultrasound can accelerate the degradation and isomerization of diCQAs, with the effect being more pronounced at higher pH.[2][5]

3. How can I minimize the degradation of my dicaffeoylquinic acid samples?

To minimize degradation:

  • Storage: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C for long-term storage) and protected from light.[11] For short-term storage, refrigeration at 4°C is suitable.[1]

  • pH: Maintain an acidic pH if compatible with your experimental design.

  • Antioxidants: The addition of antioxidants like epigallocatechin gallate or vitamin C can improve stability.[2][5]

  • Fresh Preparation: Prepare solutions fresh whenever possible and analyze them promptly after preparation.

4. What are the common degradation products of dicaffeoylquinic acids?

Common degradation products include:

  • Isomers of the parent diCQA (e.g., 3,4-diCQA, 3,5-diCQA, 4,5-diCQA).[1]

  • Monocaffeoylquinic acids (e.g., 3-CQA, 4-CQA, 5-CQA).

  • Caffeic acid.

  • Quinic acid.[4]

  • Methylated derivatives.[1]

Quantitative Data on diCQA Degradation

The following table summarizes the degradation of various diCQA isomers under different storage conditions.

diCQA Isomer Storage Condition Solvent Duration Degradation (%) Reference
3,4-diCQARoom Temperature, Light50% Methanol7 days17.44[1]
3,5-diCQARoom Temperature, Light50% Methanol7 days14.43[1]
4,5-diCQARoom Temperature, Light50% Methanol7 days18.02[1]
1,3-diCQARoom Temperature, Light50% Methanol7 days6.89[1]
3,4-diCQARoom Temperature, Light100% Methanol7 days33.25[1]
3,5-diCQARoom Temperature, Light100% Methanol7 days17.44[1]
4,5-diCQARoom Temperature, Light100% Methanol7 days44.96[1]
1,3-diCQARoom Temperature, Light100% Methanol7 days11.93[1]
3,4-diCQA4°C, Dark50% Methanol7 days7.82[1]
3,5-diCQA4°C, Dark50% Methanol7 days7.03[1]
4,5-diCQA4°C, Dark50% Methanol7 days10.08[1]

Experimental Protocols

Protocol 1: Stability Assessment of Dicaffeoylquinic Acids

This protocol outlines a general procedure for evaluating the stability of diCQA solutions under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the diCQA standard.

    • Dissolve it in a suitable solvent (e.g., 50% methanol) to a final concentration of 0.1 mg/mL.[5]

  • Incubation Conditions:

    • Temperature: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., 4°C, room temperature, and an elevated temperature like 40°C).

    • Light: For each temperature, store one set of vials in the dark (e.g., wrapped in aluminum foil or in amber vials) and another set exposed to ambient light.

    • pH: Prepare solutions in buffers of different pH values (e.g., acidic, neutral, and basic) to assess pH stability.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each vial.

    • Analyze the samples immediately using a validated HPLC-PDA or HPLC-MS method.

  • Data Analysis:

    • Quantify the remaining parent diCQA and any degradation products at each time point.

    • Calculate the percentage degradation of the parent compound over time for each condition.

Protocol 2: HPLC-PDA Analysis of Dicaffeoylquinic Acids

This protocol describes a typical HPLC-PDA method for the separation and quantification of diCQAs.

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-10 min, 10-20% B

    • 10-25 min, 20-30% B

    • 25-30 min, 30-10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[5]

  • Detection Wavelength: 330 nm[5]

  • Injection Volume: 10 µL

Visualizations

DegradationPathways diCQA Dicaffeoylquinic Acid (e.g., 3,5-diCQA) Isomers diCQA Isomers (e.g., 3,4-diCQA, 4,5-diCQA) diCQA->Isomers Isomerization (Acyl Migration) monoCQA Monocaffeoylquinic Acids (e.g., 5-CQA) diCQA->monoCQA Hydrolysis Methylated Methylated diCQA diCQA->Methylated Methylation CaffeicAcid Caffeic Acid monoCQA->CaffeicAcid Hydrolysis QuinicAcid Quinic Acid monoCQA->QuinicAcid Hydrolysis

Caption: Primary degradation pathways of dicaffeoylquinic acids in solution.

ExperimentalWorkflow start Start: Prepare diCQA Stock Solution conditions Aliquot and Expose to Conditions: - Temperature (4°C, RT, 40°C) - Light (Dark, Light) - pH (Acidic, Neutral, Basic) start->conditions sampling Sample at Time Intervals (0, 24, 48, 72h, 7d) conditions->sampling analysis Analyze by HPLC-PDA or HPLC-MS sampling->analysis quantification Quantify Parent diCQA and Degradation Products analysis->quantification end End: Determine Degradation Rate quantification->end

Caption: Experimental workflow for assessing diCQA stability.

References

Technical Support Center: 4,5-Dicaffeoylquinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 4,5-Dicaffeoylquinic acid (4,5-DCQA) in cell culture experiments. Find answers to common questions and troubleshoot issues related to solubility and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (4,5-DCQA) for cell culture applications?

A: The most recommended solvent for preparing stock solutions of 4,5-DCQA for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2][3] While 4,5-DCQA is also soluble in other organic solvents like DMF, DMSO is widely used and generally well-tolerated by most cell lines at low final concentrations.[2]

Q2: How should I prepare a stock solution of 4,5-DCQA?

A: Preparing a concentrated stock solution in 100% DMSO is standard practice. This allows you to add a small volume to your cell culture medium, minimizing the final solvent concentration. A common stock concentration is 10 mM.[4] For detailed steps, refer to the Experimental Protocols section below.

Q3: What is the maximum safe concentration of DMSO for my cells?

A: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.5%. Most cell lines can tolerate 0.5% DMSO without significant cytotoxicity, while a concentration of 0.1% is considered safe for almost all cell types, including sensitive primary cells.[5][6] It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO) to ensure that the observed effects are from the 4,5-DCQA and not the solvent.

Q4: How should I properly store my 4,5-DCQA solid compound and stock solutions?

A:

  • Solid Compound: Store at -20°C for long-term stability, which can be effective for ≥ 4 years.[2]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]

Q5: Is 4,5-DCQA stable under typical cell culture conditions?

A: Dicaffeoylquinic acids are sensitive to temperature and pH.[7] At neutral or basic pH, similar to cell culture medium (pH ~7.4), isomerization can occur.[7] Furthermore, the compound is more stable at 4°C than at room temperature.[7] For best results and reproducibility, it is recommended to prepare fresh working solutions from your frozen stock for each experiment.

Troubleshooting Guide

Issue 1: My 4,5-DCQA precipitated out of solution when added to the cell culture medium.

  • Potential Cause 1: High Final Concentration. The solubility of 4,5-DCQA is significantly lower in aqueous solutions like cell culture media compared to DMSO.[2]

  • Potential Cause 2: Improper Mixing. Adding the DMSO stock too quickly into the medium without adequate mixing can cause the compound to crash out of solution.

  • Solution:

    • Gently pre-warm the cell culture medium to 37°C.

    • Prepare an intermediate dilution of your 4,5-DCQA stock in pre-warmed medium if necessary.

    • When adding the DMSO stock (or intermediate dilution) to the final volume of medium, add it dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[6]

Issue 2: I am observing unexpected cytotoxicity or cell death.

  • Potential Cause 1: DMSO Toxicity. The most common cause of unexpected cytotoxicity is the solvent, not the compound. Cell lines vary in their sensitivity to DMSO.[5][8]

  • Potential Cause 2: Compound-Specific Cytotoxicity. While 4,5-DCQA has shown no cytotoxicity in some cell lines (e.g., RAW264.7) at concentrations up to 40 µM, it may be cytotoxic to your specific cell line or at higher concentrations.[9]

  • Solution:

    • Run a Vehicle Control: Always treat a set of cells with the exact same concentration of DMSO used in your experimental group. This will differentiate solvent effects from compound effects.

    • Perform a DMSO Dose-Response: If you suspect DMSO toxicity, treat your cells with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum tolerable concentration for your specific cell line.

    • Lower the Stock Concentration: If your required treatment concentration of 4,5-DCQA necessitates a final DMSO concentration >0.5%, consider making a less concentrated DMSO stock solution so you can add a larger, less disruptive volume.

Issue 3: My experimental results are not reproducible.

  • Potential Cause: Compound Degradation. 4,5-DCQA can degrade due to improper storage, repeated freeze-thaw cycles of the stock solution, or instability in the culture medium over long incubation periods.[7]

  • Solution:

    • Aliquot Stock Solutions: Prepare small, single-use aliquots of your DMSO stock to prevent degradation from freeze-thaw cycles.[10]

    • Prepare Fresh Dilutions: Always prepare your final working solutions in culture medium immediately before treating your cells.

    • Consider Media Changes: For long-term experiments (e.g., > 48 hours), consider replacing the media with freshly prepared 4,5-DCQA solution to maintain a consistent concentration of the active compound.

Data Presentation

Table 1: Solubility of this compound

Solvent Concentration Reference
DMSO 5 mg/mL [2]
DMF 30 mg/mL [2]

| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL |[2] |

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Conc. Expected Effect Applicability Reference
≤ 0.1% Considered safe All cell types, including primary cells [6]
0.1% - 0.5% Generally tolerated Most immortalized cell lines [5][6]
1.0% May cause cytotoxicity Cell line dependent, requires validation [6]

| > 3.0% | Significant inhibition of proliferation | Not recommended for most applications |[5] |

Table 3: Preparation of 4,5-DCQA Stock Solutions (MW: 516.45 g/mol )

Desired Stock Conc. Mass for 1 mL Mass for 5 mL Mass for 10 mL
1 mM 0.52 mg 2.58 mg 5.16 mg
5 mM 2.58 mg 12.91 mg 25.82 mg
10 mM 5.16 mg 25.82 mg 51.65 mg

(Data adapted from MedChemExpress stock solution calculator)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 5.17 mg of solid this compound.

  • Dissolving: Add 1 mL of 100% sterile DMSO to the solid compound.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be used.[1]

  • Storage: Dispense into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions and Cell Treatment

  • Thaw Stock: Thaw one aliquot of the 10 mM 4,5-DCQA stock solution.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C.

  • Dilution (Example for 10 µM final):

    • This protocol uses a 1:1000 dilution to achieve a final DMSO concentration of 0.1%.

    • For every 1 mL of final medium required, you will add 1 µL of the 10 mM stock solution.

    • Add the required volume of medium to a sterile tube.

    • While gently vortexing the medium, slowly add the 1 µL of 10 mM stock. Ensure it is added directly into the liquid and not onto the tube wall.

  • Vehicle Control: Prepare a control solution by adding 1 µL of 100% DMSO to every 1 mL of medium.

  • Cell Treatment: Remove the old medium from your cells and replace it with the freshly prepared medium containing 4,5-DCQA or the vehicle control.

Visualizations

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh 1. Weigh Solid 4,5-DCQA add_dmso 2. Add 100% DMSO weigh->add_dmso mix 3. Vortex / Sonicate to Dissolve add_dmso->mix aliquot 4. Aliquot into Single-Use Tubes mix->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 8. Dilute Stock into Medium (Add dropwise while mixing) thaw->dilute warm_media 7. Pre-warm Culture Medium (37°C) warm_media->dilute treat 9. Treat Cells dilute->treat

Caption: Workflow for preparing and applying 4,5-DCQA.

G start Precipitate forms in media after adding stock q1 Was the stock added slowly to pre-warmed, vortexing media? start->q1 sol1 SOLUTION: 1. Pre-warm media to 37°C. 2. Add stock dropwise. 3. Mix continuously. q1->sol1 No q2 Is the final concentration too high for aqueous solubility? q1->q2 Yes end Problem Resolved sol1->end sol2 SOLUTION: 1. Lower the final concentration. 2. Perform a solubility test with a serial dilution. q2->sol2 Yes q2->end No

Caption: Troubleshooting flowchart for compound precipitation.

G start Unexpected Cytotoxicity Observed q1 Did you run a Vehicle (DMSO) Control? start->q1 sol1 ACTION: Set up an experiment including a 'cells + media + DMSO' control group. q1->sol1 No q2 Is the Vehicle Control also cytotoxic? q1->q2 Yes sol1->q2 cause1 Conclusion: Cytotoxicity is likely due to DMSO. Lower the final % or test cell line tolerance. q2->cause1 Yes cause2 Conclusion: Cytotoxicity is likely due to 4,5-DCQA at this concentration. Perform dose-response. q2->cause2 No

Caption: Decision tree for troubleshooting cytotoxicity.

References

Technical Support Center: Optimizing HPLC Peak Resolution for diCQA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of dicaffeoylquinic acid (diCQA) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My diCQA isomers are co-eluting or showing poor resolution. What is the first parameter I should investigate?

A1: The first and most impactful parameter to investigate for improving the resolution of closely eluting or co-eluting peaks is the mobile phase composition.[1][2][3] The choice of organic solvent and its ratio to the aqueous phase is a critical factor in achieving selectivity between isomers.[2][4]

  • Organic Solvent Choice: For diCQA isomers, methanol has been shown to provide enhanced separation compared to acetonitrile. Methanol's weaker eluent strength promotes longer retention times for aromatic compounds, which can improve resolution.[5]

  • Mobile Phase Strength: To increase the retention factor (k) and potentially improve separation, reduce the percentage of the organic component (%B) in the mobile phase.[1][2]

  • pH Control: When working with ionizable compounds like diCQAs, buffering the mobile phase is crucial for consistent retention times and peak shapes.[6] The mobile phase pH determines the ionization state of the analytes, which in turn affects their interaction with the stationary phase.[6]

Q2: I'm still not getting baseline separation after adjusting the mobile phase. What should I try next?

A2: If mobile phase optimization is insufficient, the next parameters to evaluate are column chemistry and temperature.[1][5]

  • Column Chemistry: The choice of stationary phase is fundamental to separation.[5] For diCQA isomers, different elution profiles are observed between alkyl (C18) and phenyl-derived columns.[5] Phenyl columns can offer alternative selectivity for aromatic compounds like diCQAs due to potential π-π interactions.[7][8] It is recommended to screen both C18 and phenyl-based columns to find the optimal selectivity for your specific isomers.[5]

  • Column Temperature: Increasing the column temperature can significantly enhance the resolution of diCQA geometrical isomers.[5] Higher temperatures reduce the viscosity of the mobile phase, leading to better mass transfer, narrower peaks, and often shorter analysis times.[5][9][10] Temperature also affects the selectivity of the separation, so it is a powerful tool for method development.[9][11] Studies have shown that increasing temperature from 30°C to 60°C can positively affect the resolution of various diCQA isomers.[5]

Q3: My peak shapes are poor (tailing or fronting). How can I fix this?

A3: Poor peak shape is a common issue that can compromise resolution and quantification.

  • Peak Tailing: This can be caused by strong interactions between the analyte and active sites on the silica backbone of the column packing.[12] Ensure your mobile phase pH is appropriate to suppress the ionization of silanol groups (typically by using a low pH buffer).[13] Tailing can also result from column contamination or degradation; if the problem persists, flushing the column with a strong solvent or replacing it may be necessary.[14][15]

  • Peak Fronting: This is often a sign of column overloading.[14] Try reducing the injection volume or the concentration of your sample.[13][14] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[15] Whenever possible, dissolve your sample in the initial mobile phase.[15]

Q4: My retention times are shifting between runs. What is causing this instability?

A4: Retention time instability is a frequent problem in HPLC and can stem from several sources.

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of drifting retention times, especially in gradient methods.[14]

  • Mobile Phase Issues: Check that the mobile phase composition is correct and has been properly degassed.[14] Air bubbles in the pump can cause flow rate fluctuations, leading to shifting retention times.[14] If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[16]

  • Temperature Fluctuations: Lack of temperature control can lead to variability.[11][14] Using a column oven is highly recommended to maintain a stable temperature and ensure run-to-run reproducibility.[11][14]

  • Leaks: Check the system for any loose fittings or leaks, as this can cause pressure and flow rate instability.[16]

Data Presentation: Impact of Key Parameters on diCQA Separation

The following tables summarize the qualitative effects of critical HPLC parameters on the separation of diCQA isomers based on published findings.

Table 1: Effect of Column Chemistry on diCQA Isomer Separation

ParameterColumn Type 1: Alkyl (C18)Column Type 2: Phenyl-DerivedKey Observation
Interaction Mechanism Primarily hydrophobic interactions.Hydrophobic and π-π interactions.[7]Phenyl columns offer an alternative selectivity mechanism for aromatic compounds.[8]
Elution Profile Elution profiles can be inconsistent across different C18 columns.[5]Elution profiles were observed to be relatively more reproducible.[5]Column chemistry significantly impacts the elution order and separation of diCQA isomers.[5]

Table 2: Effect of Mobile Phase and Temperature on diCQA Isomer Separation

ParameterCondition ACondition BObserved Effect on Resolution
Organic Modifier AcetonitrileMethanolMethanol often enhances chromatographic separation of diCQAs due to its nature as a weak eluent, promoting longer retention.[5]
Column Temperature Low Temperature (e.g., 30°C)High Temperature (e.g., 60°C)Increasing temperature generally improves resolution for diCQA geometrical isomers, reduces peak width, and decreases analysis time.[5][9][10]

Experimental Protocols

Protocol 1: HPLC-PDA Method for diCQA Isomer Analysis

This protocol provides a general methodology for the separation of diCQA positional and geometrical isomers using HPLC with Photo Diode Array (PDA) detection.

  • Instrumentation:

    • HPLC system equipped with a binary pump, degasser, autosampler, column oven, and PDA detector.[5]

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18 or Phenyl, 250 x 4.6 mm, 5 µm). A biphenyl column has shown good performance.[17]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol (found to enhance separation over acetonitrile).[5]

    • Gradient Elution: A typical gradient might be: 20% to 60% B over 30 minutes. The total run time should be sufficient to elute all isomers, for instance, 35-45 minutes.[5][18]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 40°C (optimization between 30°C and 60°C is recommended).[5]

    • Injection Volume: 3-5 µL.[5][19]

    • PDA Detection: Scan range 220-400 nm, with chromatograms extracted at 325 nm for diCQAs.[5]

  • Sample Preparation:

    • Prepare a stock solution of diCQA standards (e.g., 1 mg/mL) in 100% methanol.[5]

    • Dilute the stock solution to a working concentration with the initial mobile phase composition.

    • Filter all samples through a 0.22 µm membrane filter before injection.[18]

  • Analysis and Optimization:

    • Inject a mixture of diCQA isomer standards to determine their elution order and initial resolution.

    • Systematically adjust parameters (gradient slope, temperature) to optimize the separation of critical peak pairs.

Visualizations

Below are diagrams illustrating logical workflows and relationships relevant to optimizing diCQA isomer separations.

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution Start Poor Resolution or Co-elution of diCQA Isomers Check_MP Step 1: Optimize Mobile Phase Start->Check_MP Check_Col Step 2: Evaluate Column Chemistry Check_MP->Check_Col If resolution is still insufficient MP_Solvent Switch Organic Solvent (ACN vs. MeOH) Check_MP->MP_Solvent MP_Strength Adjust Gradient Slope or % Organic Check_MP->MP_Strength MP_pH Check Mobile Phase pH Check_MP->MP_pH Check_Temp Step 3: Adjust Column Temperature Check_Col->Check_Temp If selectivity needs further improvement Col_Type Test Phenyl vs. C18 Stationary Phase Check_Col->Col_Type Col_Dim Increase Column Length or Decrease Particle Size Check_Col->Col_Dim End Optimized Separation Check_Temp->End Temp_Inc Increase Temperature (e.g., 30°C to 60°C) Check_Temp->Temp_Inc

Caption: A logical workflow for troubleshooting poor HPLC peak resolution of diCQA isomers.

G cluster_1 Key Parameter Influence on diCQA Isomer Resolution Resolution HPLC Peak Resolution (Rs) MP Mobile Phase Composition MP->Resolution MP_Type Organic Modifier (Methanol vs. ACN) MP->MP_Type MP_Ratio Aqueous/Organic Ratio MP->MP_Ratio MP_pH pH / Buffer MP->MP_pH Column Column Chemistry Column->Resolution Col_Stat Stationary Phase (C18 vs. Phenyl) Column->Col_Stat Col_Part Particle Size / Length Column->Col_Part Temp Column Temperature Temp->Resolution Temp_Visc Reduces Viscosity Temp->Temp_Visc Temp_Diff Improves Mass Transfer Temp->Temp_Diff Temp_Sel Alters Selectivity Temp->Temp_Sel

Caption: Relationship between key HPLC parameters and their effects on diCQA isomer resolution.

References

Technical Support Center: Dicaffeoylquinic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of dicaffeoylquinic acid (diCQA) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of 3,5-diCQA and 4,5-diCQA.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 3,5-diCQA and 4,5-diCQA?

These compounds are positional isomers, meaning they have the same molecular formula and mass, differing only in the attachment points of the caffeoyl groups to the quinic acid core.[1] This structural similarity results in very close physicochemical properties, making them challenging to resolve using standard chromatographic techniques. Furthermore, each positional isomer can exist as cis and trans geometrical isomers, which adds another layer of complexity to the separation.[2]

Q2: Can I distinguish these isomers using mass spectrometry (MS) alone?

While mass spectrometry is essential for identification, it cannot easily differentiate between these isomers in a mixture without prior chromatographic separation. They produce identical or very similar fragmentation patterns in MS/MS experiments, making unambiguous identification of a co-eluting peak impossible.[2][3] Therefore, a robust chromatographic method that can resolve the isomers before they enter the mass spectrometer is critical.[4][5][6]

Q3: What are the most critical factors influencing the separation of diCQA isomers?

The key to successfully separating 3,5-diCQA and 4,5-diCQA lies in the careful optimization of several chromatographic parameters. The most influential factors are:

  • Column Chemistry: The choice of stationary phase is paramount. Phenyl-based columns (e.g., Phenyl-Hexyl) often provide different selectivity compared to standard alkyl (C18) columns due to π-π interactions with the aromatic rings of the analytes.[1][2]

  • Mobile Phase Composition: The organic modifier (methanol vs. acetonitrile) can significantly alter selectivity and elution order.[2]

  • Column Temperature: Temperature affects analyte viscosity, solubility, and interaction kinetics with the stationary phase. Increasing column temperature can improve peak shape and enhance resolution between closely eluting isomers.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the separation of 3,5-diCQA and 4,5-diCQA.

Problem: Poor or no resolution between 3,5-diCQA and 4,5-diCQA peaks.

Potential Cause Recommended Solution
Inadequate Column Selectivity Switch from a standard C18 column to a phenyl-based stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to leverage alternative separation mechanisms like π-π interactions.[2][7]
Suboptimal Mobile Phase If using acetonitrile, try switching to methanol as the organic modifier (or vice versa). The change in solvent can alter selectivity and may reverse the elution order, potentially resolving the isomers.[2]
Low Column Temperature Increase the column temperature incrementally (e.g., in 5°C steps from 30°C to 60°C). Higher temperatures can decrease mobile phase viscosity and increase mass transfer, often leading to sharper peaks and improved resolution.[2]
Gradient is Too Steep If using a gradient elution, decrease the ramp of the organic solvent. A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for separation.

Problem: Peak tailing or broad peaks for all isomers.

Potential Cause Recommended Solution
Secondary Interactions Ensure the mobile phase is acidified (e.g., 0.1% formic acid or phosphoric acid).[8] This suppresses the ionization of phenolic hydroxyl and carboxylic acid groups, minimizing unwanted interactions with the stationary phase.
Sample Overload Reduce the injection volume or dilute the sample. Injecting too much sample can saturate the column, leading to poor peak shape.
Column Degradation Flush the column with a strong solvent or, if the column is old, replace it. Contaminants or a void at the column inlet can cause peak distortion.

Problem: Retention times are shifting between runs.

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This typically requires flushing with 10-20 column volumes.
Mobile Phase Instability Prepare fresh mobile phase daily. Buffers can precipitate, and the organic/aqueous ratio can change due to evaporation, affecting retention times.[9][10]
Temperature Fluctuations Use a column oven to maintain a constant, stable temperature. Room temperature variations can cause significant retention time drift.[2]

Quantitative Data Summary

The choice of column and mobile phase significantly impacts the separation and even the elution order of diCQA isomers. The following table summarizes findings from studies on this topic.

Table 1: Influence of Chromatographic Conditions on diCQA Isomer Elution Order

Column TypeOrganic ModifierObserved Elution Order for 4,5-diCQA Geometrical IsomersReference
BiphenylMethanolM* TCM#[2]
C18 (Type A)MethanolM* TCM#[2]
C18 (Type B)MethanolM* CTM#[2]
Phenyl-HexylAcetonitrileElution order not specified, but separation was achieved.[2]

Note: M*, T, C, and M# refer to different geometrical (cis/trans) isomers of the parent compound. This data highlights that elution order is not constant and depends heavily on the specific column and solvent combination.

Experimental Protocols

Recommended HPLC Method for Separation of diCQA Isomers

This protocol is a generalized starting point based on successful methods reported in the literature.[2][8][11] Optimization will likely be required for your specific instrument and standards.

  • Chromatographic System:

    • System: HPLC or UHPLC system with a photodiode array (PDA) or UV detector and mass spectrometer.

    • Column: Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm). An Ultra C18 column can also be used, but may require more temperature optimization.[2]

    • Column Temperature: 40°C (with the option to increase to 60°C for troubleshooting).[2][11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile (or Methanol) with 0.1% formic acid.

  • Gradient Elution Program:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Gradient:

      • 0-5 min: 15% B

      • 5-20 min: Linear gradient from 15% to 40% B

      • 20-25 min: Hold at 40% B

      • 25-26 min: Return to 15% B

      • 26-35 min: Re-equilibration at 15% B

    • This is a starting point; the gradient slope and duration should be optimized for your specific column and isomers.

  • Detection:

    • PDA/UV Wavelength: Monitor at 325 nm.[2]

    • Mass Spectrometry: Use negative ion electrospray ionization (ESI-). Monitor for the [M-H]⁻ ion at m/z 515.

  • Sample Preparation:

    • Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile/Water or 50% Methanol).

    • Filter all samples through a 0.22 µm syringe filter before injection.

Visualizations

Method Development and Troubleshooting Workflow

The following workflow outlines a logical approach to developing and optimizing a separation method for 3,5-diCQA and 4,5-diCQA.

G start Start: Sample with 3,5- & 4,5-diCQA prep Sample Preparation (Dissolve & Filter) start->prep hplc Initial HPLC Analysis (e.g., Phenyl Column, 40°C, ACN/H2O Gradient) prep->hplc eval Evaluate Resolution hplc->eval good Acceptable Separation: Proceed to Quantification eval->good Resolution > 1.5 troubleshoot Troubleshooting Loop eval->troubleshoot Resolution < 1.5 end End good->end temp Adjust Temperature (Increase to 50-60°C) troubleshoot->temp mobile Change Mobile Phase (Switch ACN to MeOH) troubleshoot->mobile column Change Column (e.g., to different C18) troubleshoot->column temp->hplc mobile->hplc column->hplc

Caption: A workflow for method development and troubleshooting for diCQA isomer separation.

Generalized Antioxidant Action of diCQAs

Dicaffeoylquinic acids are known for their antioxidant properties. The diagram below illustrates the general mechanism by which phenolic antioxidants like diCQAs can mitigate cellular oxidative stress.

G ros Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) damage Oxidative Damage & Cellular Dysfunction ros->damage attacks neutral Neutralized ROS ros->neutral cell Cellular Components (DNA, Lipids, Proteins) dicqa diCQA Isomer (Antioxidant) dicqa->neutral donates H• protection Cellular Protection neutral->protection leads to

Caption: General mechanism of antioxidant activity by diCQA isomers against oxidative stress.

References

Preventing isomerization of 4,5-Dicaffeoylquinic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of 4,5-dicaffeoylquinic acid (4,5-DCQA) during extraction.

Troubleshooting Guide

Issue: Significant Isomerization of 4,5-DCQA to other di-CQA Isomers (e.g., 3,4-diCQA, 3,5-diCQA) is Observed in the Final Extract.

Potential Causes and Solutions:

  • High pH during Extraction: Neutral to basic pH conditions can rapidly cause the isomerization of 3,5-dicaffeoylquinic acid to 3,4-diCQA and 4,5-diCQA.[1] The stability of dicaffeoylquinic acids (diCQAs) decreases as the pH increases.[2]

    • Solution: Maintain an acidic pH throughout the extraction process. Acidifying the extraction solvent with a small amount of a weak acid, such as formic acid (e.g., 0.1%), can significantly improve stability.[3] It is recommended to adjust aqueous extracts to a pH of approximately 1.5 to 3.

  • Elevated Extraction Temperature: High temperatures are a major factor in the isomerization and degradation of caffeoylquinic acids (CQAs).[1][4] For instance, heating 5-CQA between 100–200 °C leads to isomerization.[1] While mono-acyl CQAs are more heat-stable than di-acyl CQAs, elevated temperatures still promote acyl migration in 4,5-DCQA.[1]

    • Solution: Employ low-temperature extraction methods whenever possible. If heat is necessary, optimize for the lowest effective temperature and shortest duration. Accelerated Solvent Extraction (ASE) has been optimized for 3,5-diCQA at 95°C, suggesting that temperatures in this range should be carefully controlled.[5]

  • Extended Extraction Time: Prolonged exposure to extraction conditions, even at moderate temperatures, can lead to increased isomerization.

    • Solution: Minimize the extraction time. Techniques like ultrasound-assisted extraction (UAE) can reduce extraction times, but the process itself can accelerate degradation and isomerization, so parameters must be carefully optimized.[2]

  • Light Exposure: Exposure to light, particularly UV irradiation, can cause trans-cis isomerization of dicaffeoylquinic acids.[3]

    • Solution: Protect the sample from light at all stages of extraction and analysis. Use amber glassware or cover vessels with aluminum foil.[1]

  • Solvent Composition: The type of solvent used can influence the stability of CQAs. For example, CQAs degrade more easily in 100% methanol compared to a 50% methanol/water solution, possibly due to the formation of adducts or esters.[1]

    • Solution: Empirically determine the optimal solvent system for your specific plant matrix that ensures good extraction efficiency while minimizing degradation. A mixture of alcohol and water is commonly used.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 4,5-DCQA isomerization?

A1: The primary mechanism is acyl migration.[1] This is an intramolecular transesterification reaction where the caffeoyl group moves from one hydroxyl group on the quinic acid core to another. For dicaffeoylquinic acids, this results in the interconversion between isomers like 4,5-diCQA, 3,5-diCQA, and 3,4-diCQA.[1]

Q2: At what pH is 4,5-DCQA most stable?

A2: Caffeoylquinic acids are most stable under acidic conditions.[1][7] Isomerization and degradation increase significantly in neutral and alkaline environments.[1][2][8]

Q3: Can I use ultrasound-assisted extraction (UAE) for 4,5-DCQA?

A3: Yes, but with caution. While UAE can enhance extraction efficiency and reduce extraction time, the ultrasonic treatment itself can accelerate both the degradation and isomerization of diCQAs, especially at higher pH values.[2] If using UAE, it is crucial to control the temperature, use an acidic solvent, and optimize the sonication time and power to minimize isomerization.

Q4: Are there any additives that can help stabilize 4,5-DCQA during extraction?

A4: Yes, antioxidants can improve the stability of CQAs. Ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to protect against the degradation of CQAs, particularly under conditions that promote oxidation.[2][6][9]

Q5: How should I store my extracts to prevent isomerization of 4,5-DCQA?

A5: Store extracts at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage) and protected from light in airtight containers.[1][10] The solvent and pH of the stored extract will also affect stability, with acidic conditions being preferable.

Quantitative Data on CQA Stability

Table 1: Effect of Temperature on Dicaffeoylquinic Acid Degradation

CompoundTemperatureDurationDegradation (%)Reference
4,5-diCQARoom Temp7 days~10.08%[1]
3,4-diCQARoom Temp7 days~7.82%[1]
3,5-diCQARoom Temp7 days~7.03%[1]

Table 2: Effect of Solvent and Light on Dicaffeoylquinic Acid Degradation at Room Temperature

CompoundConditionDegradation (%)Reference
4,5-diCQA50% Methanol, Light~18.02%[1]
4,5-diCQA100% Methanol, Light~44.96%[1]
3,4-diCQA50% Methanol, Light~17.44%[1]
3,4-diCQA100% Methanol, Light~33.25%[1]
3,5-diCQA50% Methanol, Light~14.43%[1]
3,5-diCQA100% Methanol, Light~17.44%[1]

Experimental Protocols

Protocol 1: Low-Temperature, Acidified Solvent Extraction

This protocol is designed to minimize isomerization by controlling pH and temperature.

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of 50% methanol in water (v/v) containing 0.1% formic acid. Pre-cool the solvent to 4°C.

  • Extraction:

    • Add the powdered plant material to the pre-cooled extraction solvent in a flask.

    • Protect the flask from light by wrapping it in aluminum foil.

    • Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.

  • Separation:

    • Centrifuge the mixture at 4°C to pellet the solid material.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Storage: Immediately analyze the extract or store it at -80°C in an amber vial.

Protocol 2: Optimized Accelerated Solvent Extraction (ASE)

This protocol is adapted from methodologies optimized for CQAs, balancing efficiency with stability.[5]

  • Sample Preparation: Mix 1.10 g of dried, powdered plant material with 1.10 g of diatomaceous earth.

  • ASE Cell Loading: Load the mixture into a 100 mL ASE container.

  • Solvent Preparation: Prepare the extraction solvent (e.g., 57% ethanol in water).

  • ASE Parameters:

    • Set the extraction temperature to 95°C.

    • Preheat the cell for 6-7 minutes.

    • Set the extraction time to 30 minutes.

  • Collection and Storage: Collect the extract in an amber vial. For analysis, dilute with an acidified mobile phase. For storage, rapidly cool the extract and store it at -80°C.

Visualizations

Isomerization_Pathway cluster_conditions Driving Conditions cluster_isomers Acyl Migration of diCQAs High_Temp High Temperature 45DCQA This compound Neutral_pH Neutral/Alkaline pH 35DCQA 3,5-dicaffeoylquinic acid UV_Light UV Light 34DCQA 3,4-dicaffeoylquinic acid 45DCQA->35DCQA Acyl Migration 35DCQA->45DCQA 35DCQA->34DCQA Acyl Migration 34DCQA->35DCQA Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_storage Storage A Plant Material (Lyophilized, Powdered) C Combine Sample & Solvent A->C B Prepare Acidified Solvent (e.g., 50% MeOH, 0.1% Formic Acid) B->C D Agitate at Low Temp (4°C) & Protect from Light C->D E Centrifuge & Filter D->E F HPLC Analysis E->F G Store at -80°C (Amber Vial) E->G If not analyzing immediately

References

Effect of temperature on the stability of dicaffeoylquinic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (diCQAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the effect of temperature on diCQA stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of dicaffeoylquinic acids?

A1: The stability of diCQAs is primarily influenced by temperature, pH, and light exposure.[1][2] Temperature is a critical factor, with higher temperatures generally leading to increased degradation and isomerization. DiCQAs are more stable at lower temperatures, such as 4°C, compared to room temperature.[1]

Q2: Which are more stable, mono- or dicaffeoylquinic acids?

A2: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than diCQAs under the same conditions.[1][3]

Q3: What are the main degradation pathways for dicaffeoylquinic acids when exposed to heat?

A3: The primary thermal degradation pathways for diCQAs are isomerization (acyl migration), hydrolysis, and methylation.[1][2] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core. For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[1][4]

Q4: How does pH influence the thermal stability of dicaffeoylquinic acids?

A4: Dicaffeoylquinic acids, such as 3,5-diCQA, are more stable under acidic conditions. At neutral and basic pH values, isomerization occurs more rapidly.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of diCQA stability.

Problem Possible Causes Recommended Solutions
Poor peak resolution in HPLC analysis Inappropriate mobile phase composition or gradient.Optimize the mobile phase. A common mobile phase consists of a gradient of acetonitrile and water with a small percentage of formic or acetic acid to improve peak shape.[5][6][7]
Incorrect column selection.Use a C18 or a diphenyl stationary phase column, which are commonly used for the separation of phenolic compounds.[5][6]
Column temperature is not optimal.Set the column oven to a constant temperature, typically between 30°C and 40°C, to ensure reproducible retention times.[4][5]
Unexpected degradation products observed Sample degradation during preparation or storage.Prepare samples fresh and store them at low temperatures (e.g., 4°C or -20°C) and protect them from light.[1][6]
High temperature in the autosampler.Use a cooled autosampler to prevent degradation of the analytes before injection.
Inappropriate solvent.Methanol can contribute to the degradation of CQAs, especially at room temperature. Consider using a solvent mixture with a lower percentage of methanol or preparing samples in an aqueous solution with an acidic modifier immediately before analysis.[1]
Inconsistent or non-reproducible results Fluctuation in experimental conditions.Ensure all experimental parameters (temperature, pH, light exposure, solvent composition) are tightly controlled and consistent across all experiments.
Instability of standard solutions.Prepare fresh standard solutions regularly and store them under appropriate conditions (low temperature, protected from light).
Sample matrix effects.Perform a matrix effect study to determine if components in your sample matrix are interfering with the analysis. If so, sample cleanup or a change in the analytical method may be necessary.
Low recovery of dicaffeoylquinic acids Adsorption of analytes to container surfaces.Use silanized glass vials or polypropylene vials to minimize adsorption.
Incomplete extraction from the sample matrix.Optimize the extraction procedure, considering factors like solvent type, temperature, and time.
Degradation during sample processing.Minimize the exposure of samples to high temperatures and light during all steps of sample preparation and analysis.

Quantitative Data on Thermal Degradation

The following tables summarize the degradation of various dicaffeoylquinic acid isomers at different temperatures.

Table 1: Degradation of Dicaffeoylquinic Acid Isomers at Room Temperature After 7 Days in 50% (v/v) Aqueous Methanol [1]

Dicaffeoylquinic Acid IsomerDegradation (%)
3,4-diCQA7.82
3,5-diCQA7.03
4,5-diCQA10.08
1,3-diCQANot specified as decreased

Table 2: Thermal Stability of 3,5-dicaffeoylquinic acid at 100°C [4]

Heating Time (minutes)Remaining 3,5-diCQA (%)Formation of 3,4-diCQA and 4,5-diCQA
0100-
10~70Increased
30~42Further Increased
60~34Continued to Increase

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Dicaffeoylquinic Acids

This protocol is a general guideline for the analysis of diCQAs using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a DAD detector.[5][7][8]

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or a diphenyl column.[5][6][7]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid or 0.085% phosphoric acid in water.[5][6]

  • Mobile Phase B: Acetonitrile.[5][6][7]

  • Filter both mobile phases through a 0.45 µm membrane filter before use.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 - 1.0 mL/min.[6][7]

  • Column Temperature: 30°C - 40°C.[4][5]

  • Injection Volume: 10 - 20 µL.

  • Detection Wavelength: Monitor at 320-330 nm for diCQAs.[9]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 5-15%) and increases to a higher percentage over 30-40 minutes to elute the diCQAs. An example gradient is as follows: 0-10 min, 15% B; 10-40 min, linear gradient to 40% B; 40-45 min, linear gradient to 100% B, hold for 5 min; 50-55 min, return to initial conditions and equilibrate.[7]

4. Sample and Standard Preparation:

  • Accurately weigh and dissolve diCQA standards in methanol or a mixture of methanol and water.

  • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • For stability studies, prepare your samples in the desired solvent and subject them to the specified temperature conditions.

  • Before injection, filter all samples and standards through a 0.22 µm syringe filter.

Visualizations

Thermal_Degradation_Pathway cluster_Isomerization Isomerization (Acyl Migration) cluster_Hydrolysis Hydrolysis cluster_Other Other Degradation 3,5-diCQA 3,5-diCQA 3,4-diCQA 3,4-diCQA 3,5-diCQA->3,4-diCQA Heat 4,5-diCQA 4,5-diCQA 3,5-diCQA->4,5-diCQA Heat 3,4-diCQA->4,5-diCQA Heat diCQA Dicaffeoylquinic Acid monoCQA Mono-caffeoylquinic Acid diCQA->monoCQA Heat, H2O CaffeicAcid Caffeic Acid monoCQA->CaffeicAcid Heat, H2O QuinicAcid Quinic Acid monoCQA->QuinicAcid Heat, H2O Methylated Methylated diCQA Dehydrated Dehydrated diCQA diCQA_other Dicaffeoylquinic Acid diCQA_other->Methylated Heat, CH3OH diCQA_other->Dehydrated Heat Experimental_Workflow cluster_Preparation Sample and Standard Preparation cluster_Incubation Thermal Stability Experiment cluster_Analysis HPLC Analysis cluster_Data Data Processing Prep_Standard Prepare diCQA Standard Solutions Calibrate Generate Calibration Curve from Standards Prep_Standard->Calibrate Prep_Sample Prepare diCQA Sample Solutions Incubate Incubate Samples at Different Temperatures (e.g., 4°C, Room Temp, 100°C) Prep_Sample->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Filter Filter Samples and Standards (0.22 µm filter) Time_Points->Filter Inject Inject into HPLC-DAD System Filter->Inject Quantify Quantify diCQA Concentration in Samples Inject->Quantify Calibrate->Quantify Analyze Analyze Degradation Kinetics and Isomerization Quantify->Analyze

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of three prominent isomers of dicaffeoylquinic acid (diCQA): 3,4-dicaffeoylquinic acid (3,4-diCQA), 3,5-dicaffeoylquinic acid (3,5-diCQA), and 4,5-dicaffeoylquinic acid (4,5-diCQA). Dicaffeoylquinic acids are a class of polyphenolic compounds found in various plants and are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Understanding the differential antioxidant capacities of these isomers is crucial for the development of novel therapeutics targeting oxidative stress-related diseases.

Comparative Antioxidant Performance

The antioxidant activity of diCQA isomers is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Generally, dicaffeoylquinic acids exhibit greater antioxidant activity than monocaffeoylquinic acids due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.

Among the diCQA isomers, subtle structural differences in the positioning of the caffeoyl groups on the quinic acid core influence their antioxidant potential. Studies suggest that 4,5-diCQA exhibits superior antioxidant activity compared to 3,4-diCQA and 3,5-diCQA in some assays.[1] This enhanced activity may be attributed to the spatial arrangement of the hydroxyl groups, which facilitates more effective radical scavenging.

Quantitative Antioxidant Activity Data

The following table summarizes the available quantitative data on the antioxidant activity of 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA from various studies. It is important to note that direct comparison of values between different studies should be made with caution due to potential variations in experimental conditions.

IsomerAssayResultUnit
3,4-dicaffeoylquinic acid DPPH Scavenging Activity68.91[2][3][4]EC50 (µg/mL)
Ferric Reducing Activity2.18[2][3][4]EC50 (µg/mL)
ORAC> 5-CQA(Qualitative)
3,5-dicaffeoylquinic acid DPPH Radical Scavenging4.26IC50 (µg/mL)
ABTS Radical Scavenging0.9974TEAC
FRAP3.84mmole of Trolox equivalent/g
ORAC> 5-CQA(Qualitative)
This compound DPPH Radical Scavenging19.8[5]IC50 (µM)
ORAC> 5-CQA(Qualitative)

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Various concentrations of the test compound (diCQA isomer) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as mmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.

Signaling Pathway and Experimental Workflow

The antioxidant effects of dicaffeoylquinic acid isomers are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA diCQA Isomers Keap1 Keap1 diCQA->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination Maf Maf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Maf->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by diCQA isomers.

The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant activity of diCQA isomers.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Data Analysis Isomers diCQA Isomers (3,4- 3,5- 4,5-) Stock_Solutions Prepare Stock Solutions Isomers->Stock_Solutions Serial_Dilutions Perform Serial Dilutions Stock_Solutions->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP Spectrophotometry Spectrophotometric Reading DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry Calc_Inhibition Calculate % Inhibition Spectrophotometry->Calc_Inhibition Calc_IC50 Determine IC50 / TEAC Calc_Inhibition->Calc_IC50 Comparison Compare Isomer Activity Calc_IC50->Comparison

Caption: Experimental workflow for antioxidant activity assessment.

References

A Head-to-Head Comparison of the Anti-Inflammatory Potency of 4,5-diCQA and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the anti-inflammatory properties of the natural compound 4,5-dicaffeoylquinic acid (4,5-diCQA) versus the established non-steroidal anti-inflammatory drug (NSAID), diclofenac.

This guide provides a comprehensive comparison of the anti-inflammatory potency of 4,5-diCQA and diclofenac, supported by experimental data from in vivo and in vitro studies. The information is intended to assist researchers and professionals in drug development in evaluating the potential of 4,5-diCQA as a natural alternative to traditional NSAIDs.

In Vivo Anti-Inflammatory Activity

A key in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In this model, an inflammatory agent (carrageenan) is injected into the rat's paw, causing swelling. The reduction in this swelling is a measure of the anti-inflammatory effect of a test compound.

Experimental data reveals that 4,5-diCQA demonstrates a potent, dose-dependent anti-inflammatory effect. Notably, at a dose of 20 mg/kg, 4,5-diCQA exhibits an inhibitory effect on paw edema comparable to that of diclofenac administered at a 10 mg/kg dose.[1] This suggests that while a higher dose of 4,5-diCQA may be required, it can achieve a similar level of in vivo anti-inflammatory efficacy as diclofenac.

Furthermore, the inhibitory effects of 4,5-diCQA (20 mg/kg) on the protein expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α), were found to be comparable to those of diclofenac sodium (10 mg/kg) in the inflamed paw tissue.[1]

Parameter 4,5-diCQA Diclofenac Study Model
Comparable Oral Dose for Edema Inhibition 20 mg/kg10 mg/kgCarrageenan-induced rat paw edema[1]
Inhibition of iNOS, COX-2, and TNF-α Expression Comparable at 20 mg/kgComparable at 10 mg/kgCarrageenan-induced rat paw edema[1]

In Vitro Anti-Inflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells provide further insight into the anti-inflammatory mechanisms of 4,5-diCQA. LPS is a component of the outer membrane of Gram-negative bacteria that potently activates the inflammatory response in these cells.

4,5-diCQA has been shown to significantly inhibit the production of several key inflammatory mediators in a dose-dependent manner. This includes the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and the expression of iNOS and COX-2.[1] Furthermore, 4,5-diCQA effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6).[1]

Inflammatory Mediator Effect of 4,5-diCQA (in LPS-stimulated RAW 264.7 cells)
Nitric Oxide (NO) Dose-dependent inhibition[1]
Prostaglandin E2 (PGE2) Dose-dependent inhibition[1]
iNOS Expression Dose-dependent inhibition[1]
COX-2 Expression Dose-dependent inhibition[1]
TNF-α Production Dose-dependent inhibition[1]
IL-6 Production Dose-dependent inhibition[1]

Signaling Pathways

The anti-inflammatory effects of 4,5-diCQA are mediated through the suppression of key intracellular signaling pathways. Experimental evidence indicates that 4,5-diCQA inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated macrophages.[1] These pathways are crucial for the transcription of genes encoding pro-inflammatory mediators.

Diclofenac's primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. However, some studies suggest that diclofenac may also exert some of its anti-inflammatory effects through the inhibition of NF-κB activation.[2]

G cluster_45diCQA 4,5-diCQA Pathway cluster_Diclofenac Diclofenac Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF-kB NF-kB TLR4->NF-kB Pro-inflammatory Mediators (NO, PGE2, TNF-a, IL-6) Pro-inflammatory Mediators (NO, PGE2, TNF-a, IL-6) MAPK->Pro-inflammatory Mediators (NO, PGE2, TNF-a, IL-6) NF-kB->Pro-inflammatory Mediators (NO, PGE2, TNF-a, IL-6) 4,5-diCQA 4,5-diCQA 4,5-diCQA->MAPK 4,5-diCQA->NF-kB Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 G Animal Grouping Animal Grouping Drug Administration (p.o.) Drug Administration (p.o.) Animal Grouping->Drug Administration (p.o.) Carrageenan Injection (Sub-plantar) Carrageenan Injection (Sub-plantar) Drug Administration (p.o.)->Carrageenan Injection (Sub-plantar) Paw Volume Measurement (Plethysmometer) Paw Volume Measurement (Plethysmometer) Carrageenan Injection (Sub-plantar)->Paw Volume Measurement (Plethysmometer) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (Plethysmometer)->Data Analysis (% Inhibition) Tissue Collection Tissue Collection Paw Volume Measurement (Plethysmometer)->Tissue Collection Western Blot (iNOS, COX-2, TNF-a) Western Blot (iNOS, COX-2, TNF-a) Tissue Collection->Western Blot (iNOS, COX-2, TNF-a) G cluster_workflow In Vitro Assay Workflow cluster_analysis Analysis Culture RAW 264.7 Cells Culture RAW 264.7 Cells Pre-treat with 4,5-diCQA Pre-treat with 4,5-diCQA Culture RAW 264.7 Cells->Pre-treat with 4,5-diCQA Stimulate with LPS Stimulate with LPS Pre-treat with 4,5-diCQA->Stimulate with LPS Incubate (24h) Incubate (24h) Stimulate with LPS->Incubate (24h) Collect Supernatant Collect Supernatant Incubate (24h)->Collect Supernatant supernatant Lyse Cells Lyse Cells Incubate (24h)->Lyse Cells cells Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (PGE2, TNF-a, IL-6) ELISA (PGE2, TNF-a, IL-6) Collect Supernatant->ELISA (PGE2, TNF-a, IL-6) Western Blot (iNOS, COX-2) Western Blot (iNOS, COX-2) Lyse Cells->Western Blot (iNOS, COX-2) Western Blot (NF-kB, MAPK activation) Western Blot (NF-kB, MAPK activation) Lyse Cells->Western Blot (NF-kB, MAPK activation)

References

Differentiating Dicaffeoylquinic Acid Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of dicaffeoylquinic acid (diCQA) isomers is a critical challenge in natural product analysis, metabolomics, and pharmaceutical research. These closely related compounds often exhibit distinct biological activities, making their precise differentiation essential. This guide provides a comprehensive comparison of mass spectrometry-based methods for distinguishing diCQA isomers, supported by experimental data and detailed protocols.

The Challenge of Isomer Differentiation

Dicaffeoylquinic acids are a group of phenolic compounds formed by the esterification of quinic acid with two caffeic acid molecules. The six most common positional isomers are 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA. These isomers share the same molecular weight and elemental composition, leading to identical precursor ions in mass spectrometry. Their structural similarity also results in overlapping fragmentation patterns, necessitating sophisticated analytical strategies for their unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the analysis of diCQA isomers. This approach combines the separation power of liquid chromatography with the specificity of mass spectrometric detection.

Experimental Protocol: Reversed-Phase LC-MS/MS

A typical experimental setup for the separation and identification of diCQA isomers involves the following:

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used to separate the isomers based on their polarity.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole or an ion trap mass spectrometer is frequently used, capable of performing tandem MS (MS/MS) or multi-stage fragmentation (MSn).

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred as it provides abundant deprotonated molecules [M-H]⁻ and characteristic fragmentation patterns.[1][2]

The elution order of the isomers can be a key identifying feature, although it can be influenced by the specific chromatographic conditions. A reported elution order on a C18 column is: 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.

Fragmentation Analysis: The Key to Differentiation

The key to distinguishing diCQA isomers by mass spectrometry lies in the analysis of their fragmentation patterns. Upon collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ at m/z 515 undergoes characteristic losses of caffeoyl and quinic acid moieties.

The relative abundance of the resulting fragment ions can be used to differentiate the isomers. The ease of removal of a caffeoyl residue has been reported to follow the order: 1 ≈ 5 > 3 > 4.[3][4][5][6]

Diagnostic Fragment Ions

Several key fragment ions are consistently observed in the MS/MS spectra of diCQA isomers:

  • m/z 353 [M-H-162]⁻: Corresponds to the loss of a caffeoyl residue. This is often the base peak.[7]

  • m/z 191 [quinic acid-H]⁻: Represents the quinic acid moiety.

  • m/z 179 [caffeic acid-H]⁻: Represents the caffeic acid moiety.

  • m/z 173 [dehydrated quinic acid-H]⁻: Results from the neutral loss of water from the quinic acid fragment.

The relative intensities of these ions can be diagnostic for specific isomers. For instance, the ratio of the intensities of the parent ion (m/z 515 for positive mode, or 539 as referenced in one study) to fragment ions can aid in differentiation. One study reported that 3,5-diCQA shows a selective loss of water, a feature not observed for the 4,5-isomer under certain conditions.[1]

Quantitative Data Summary

The following table summarizes the characteristic fragmentation patterns and diagnostic ions for different diCQA isomers based on literature data. The relative abundances can vary depending on the experimental conditions.

IsomerPrecursor Ion [M-H]⁻Major Fragment Ions (m/z) and Relative Abundance CharacteristicsDiagnostic Features
1,4-diCQA 515353, 191, 179, 173Shows distinctive fragmentation involving elimination of the C1 caffeoyl residue and subsequent dehydrations leading to aromatization of the quinic acid moiety.[3][4][5][6]
1,5-diCQA 515353, 191, 179Ease of caffeoyl residue removal is high, similar to the 5-substituted isomer.
3,4-diCQA 515353, 191, 179, 173Can be distinguished by the intensity ratios of parent to fragment ions under varying collision energies.
3,5-diCQA 515353, 191, 179Shows a higher abundance of the m/z 179 ion compared to other isomers. Selective loss of water has been reported.[1]
4,5-diCQA 515353, 191, 179, 173Lower ease of caffeoyl residue removal compared to 1- and 5-substituted isomers.

Advanced Techniques for Isomer Separation

While LC-MS/MS is a powerful tool, some isomers, particularly geometric (cis/trans) isomers, can be challenging to resolve. Advanced techniques offer enhanced separation capabilities.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge. When coupled with mass spectrometry, IMS-MS can differentiate isomers that are indistinguishable by MS alone. This technique has shown great promise in separating both positional and geometric isomers of diCQAs by measuring their collision cross-sections (CCS).[8]

Synchronized Survey Scan (SSS)

A synchronized survey scan approach can be used in LC-MS/MS to acquire a full product ion scan (PIS) during a multiple reaction monitoring (MRM) analysis. This allows for the identification of isomers based on their complete fragmentation patterns, even if they co-elute.[9]

Visualizing the Workflow

The following diagrams illustrate the general workflow for diCQA isomer differentiation and the logical relationships in data analysis.

diCQA_isomer_differentiation_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution LC_Separation LC Separation (Reversed-Phase) Dilution->LC_Separation MS_Analysis MS Analysis (ESI Negative Mode) LC_Separation->MS_Analysis Tandem_MS Tandem MS (MS/MS or MSn) MS_Analysis->Tandem_MS Fragmentation_Pattern Fragmentation Pattern Analysis Tandem_MS->Fragmentation_Pattern Diagnostic_Ions Diagnostic Ion Identification Fragmentation_Pattern->Diagnostic_Ions Isomer_Identification Isomer_Identification Diagnostic_Ions->Isomer_Identification

Caption: General workflow for the differentiation of diCQA isomers using LC-MS/MS.

diCQA_fragmentation_logic cluster_fragments Primary Fragments cluster_isomer_differentiation Isomer Differentiation Precursor [M-H]⁻ m/z 515 Loss_Caffeoyl Loss of Caffeoyl (m/z 353) Precursor->Loss_Caffeoyl -162 Da Quinic_Acid Quinic Acid (m/z 191) Precursor->Quinic_Acid Fragmentation Caffeic_Acid Caffeic Acid (m/z 179) Precursor->Caffeic_Acid Fragmentation Specific_Losses Position-Specific Neutral Losses Precursor->Specific_Losses Relative_Abundance Relative Abundance of Fragments Loss_Caffeoyl->Relative_Abundance Dehydrated_Quinic Dehydrated Quinic Acid (m/z 173) Quinic_Acid->Dehydrated_Quinic - H₂O Quinic_Acid->Relative_Abundance Caffeic_Acid->Relative_Abundance

Caption: Logical relationships in the fragmentation analysis of diCQA isomers.

Conclusion

The differentiation of dicaffeoylquinic acid isomers by mass spectrometry is a complex but achievable task. A combination of chromatographic separation and detailed fragmentation analysis is crucial for their unambiguous identification. By carefully optimizing LC-MS/MS methods and paying close attention to the relative abundances of diagnostic fragment ions, researchers can confidently distinguish between these closely related but biologically distinct molecules. The advent of advanced techniques like ion mobility spectrometry further enhances the analytical toolbox for tackling these challenging separations.

References

Unveiling the Potency of 4,5-dicaffeoylquinic acid as an α-Glucosidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the α-glucosidase inhibitory effects of 4,5-dicaffeoylquinic acid (4,5-diCQA) against the well-established drug, acarbose. This document synthesizes experimental data, details methodologies for key experiments, and visualizes the underlying mechanisms of action.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound against α-glucosidase is commonly quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for 4,5-diCQA and acarbose from various studies.

CompoundIC50 ValueSource Organism/Assay ConditionReference
This compound (4,5-diCQA) Weak activity (IC50 > 250 µg/mL)From Artemisia annua L. leaves[1]
This compound (4,5-diCQA) IC50 = 1166 µMIn vitro assay[2]
Acarbose IC50 = 151.97 ± 5.85 µg/mLStandard[1]
Acarbose IC50 = 817.38 ± 6.27 µMStandard
Acarbose IC50 = 0.67 ± 0.06 mMIn vitro assay[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanism of Action: A Glimpse into Molecular Interactions

Molecular docking studies have revealed the binding interactions between 4,5-diCQA and the active site of α-glucosidase. This interaction is crucial for its inhibitory effect. 4,5-diCQA establishes hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site, preventing the substrate from binding and thus inhibiting the enzyme's activity.

Experimental Protocols

A standardized and reproducible experimental protocol is fundamental for validating the α-glucosidase inhibitory effect of any compound. Below is a detailed methodology for the in vitro α-glucosidase inhibition assay.

In Vitro α-Glucosidase Inhibition Assay

This assay spectrophotometrically measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action by α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of 4,5-diCQA and acarbose in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of test concentrations.

  • Assay Protocol:

    • Add 50 µL of the test compound or positive control solution to the wells of a 96-well microplate.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a further 30 minutes.

    • Stop the reaction by adding 100 µL of sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the control reaction (containing all reagents except the test compound).

      • Abs_sample = Absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Process and Interaction

To better understand the experimental workflow and the molecular interaction, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sol_Enzyme α-Glucosidase Solution Mix Mix Enzyme and Test Compound Sol_Enzyme->Mix Sol_Substrate pNPG Solution Add_Substrate Add pNPG Sol_Substrate->Add_Substrate Sol_Test Test Compound/Control (4,5-diCQA or Acarbose) Sol_Test->Mix Incubate1 Incubate (37°C, 15 min) Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (37°C, 30 min) Add_Substrate->Incubate2 Stop Stop Reaction (add Na2CO3) Incubate2->Stop Measure Measure Absorbance (405 nm) Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

G cluster_enzyme α-Glucosidase Enzyme cluster_molecules Molecules cluster_result Result ActiveSite Active Site Inhibition Inhibition of Carbohydrate Digestion Substrate Substrate (Oligosaccharide) Substrate->ActiveSite Binding Blocked Inhibitor 4,5-diCQA Inhibitor->ActiveSite Binds to (H-bonds, Hydrophobic Interactions)

Caption: Simplified mechanism of α-glucosidase inhibition by 4,5-diCQA.

References

A Comparative Guide to HPLC and UPLC for the Analysis of 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA), a phenolic compound with significant biological activities. This comparison is based on established chromatographic principles and data from similar analyses, offering a framework for method selection and cross-validation.

Experimental Protocols

Detailed methodologies for both HPLC and UPLC are presented below. These protocols are designed to provide a clear basis for comparison and can be adapted for specific laboratory conditions.

HPLC Method Protocol

A conventional HPLC method for the analysis of 4,5-diCQA can be established using a C18 column. The separation is typically achieved with a gradient elution.

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-40% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 10 µL

UPLC Method Protocol

The UPLC method utilizes sub-2 µm particle columns to achieve faster and more efficient separations.

Instrumentation: UPLC system with a binary pump, autosampler, column manager, and a PDA detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm particle size, 2.1 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 15-55% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 2 µL

Data Presentation: Performance Comparison

The following tables summarize the expected performance characteristics of the HPLC and UPLC methods for the analysis of 4,5-diCQA. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Performance

ParameterHPLCUPLC
Retention Time (min)~15~3.5
Resolution (USP)> 2.0> 2.5
Theoretical Plates~15,000~30,000
Peak Asymmetry1.0 - 1.50.9 - 1.3
Analysis Time (min)357

Table 2: Method Validation Parameters

Method validation is crucial to ensure data integrity and regulatory compliance.[2] Key validation parameters include accuracy, precision, linearity, and sensitivity.[3][4]

ParameterHPLCUPLC
Linearity (r²)≥ 0.999≥ 0.999
Accuracy (% Recovery)98 - 102%99 - 101%
Precision (%RSD)< 2.0%< 1.5%
Limit of Detection (LOD)~10 ng/mL~2 ng/mL
Limit of Quantification (LOQ)~30 ng/mL~6 ng/mL

Table 3: Resource Consumption

ParameterHPLCUPLC
Solvent Consumption per run (mL)~35~2.8
Estimated Sample Throughput (samples/hr)~1.7~8.5

Cross-Validation Workflow

Cross-validation ensures that the UPLC method provides results that are equivalent to the established HPLC method. The following diagram illustrates the logical workflow for the cross-validation process.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method hplc_dev HPLC Method Development hplc_val HPLC Method Validation hplc_dev->hplc_val Validate transfer Method Transfer & Parameter Adjustment hplc_val->transfer Transfer to UPLC cross_val Cross-Validation (Comparative Analysis) hplc_val->cross_val uplc_dev UPLC Method Development uplc_val UPLC Method Validation uplc_dev->uplc_val Validate uplc_val->cross_val transfer->uplc_dev report Final Report & SOP Update cross_val->report Document Results

Caption: Workflow for cross-validation of HPLC and UPLC methods.

Conclusion

The primary advantage of UPLC over HPLC is the significant reduction in analysis time and solvent consumption, leading to higher sample throughput and lower operational costs. The use of smaller particle size columns in UPLC also results in improved chromatographic resolution and sensitivity. While the initial investment for UPLC instrumentation is higher, the long-term benefits in terms of efficiency and data quality often justify the cost for high-throughput laboratories. The cross-validation of an existing HPLC method to a new UPLC method is a common practice in the pharmaceutical industry to leverage these advantages while maintaining data consistency and regulatory compliance.[5]

References

In Vivo Validation of 4,5-diCQA's Anti-Pigmentation Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-pigmentation effects of 4,5-dicaffeoylquinic acid (4,5-diCQA) with other well-established skin lightening agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Comparative Efficacy of Anti-Pigmentation Agents

The tables below summarize the in vitro and in vivo performance of 4,5-diCQA against common anti-pigmentation compounds: kojic acid, arbutin, azelaic acid, and hydroquinone. Data is compiled from various studies, and direct comparative results under identical experimental conditions may not be available for all agents.

Table 1: In Vitro Efficacy in B16F10 Murine Melanoma Cells
CompoundConcentrationMelanin Content Reduction (%)Cellular Tyrosinase Activity Inhibition (%)Primary Mechanism of Action
4,5-diCQA 50 µMSignificant reduction observed[1][2]~40%[1][2]Inhibition of tyrosinase activity and reduction of TRP-1 expression.[1][2]
Kojic Acid 200 µMSignificant reduction observedSignificant inhibition observedChelates copper ions in the active site of tyrosinase, inhibiting its activity.[3]
Arbutin 500 µMMore potent than kojic acid at the same concentrationDose-dependent reductionCompetitive inhibitor of tyrosinase.[4]
Azelaic Acid 5 mMSignificant reduction observed~77% (in a cell-free system)Competitive inhibitor of tyrosinase.[2]
Hydroquinone Not specifiedEffective inhibitor of melanogenesisInhibition of tyrosinaseActs as an alternate substrate for tyrosinase, competing with tyrosine oxidation.[5]
Table 2: In Vivo Efficacy in Zebrafish Model
CompoundConcentrationPigmentation ReductionObserved Effects
4,5-diCQA 50 µMDose-dependent decrease in melanin synthesis[1][2]Shrinkage of melanocytes in the head region.[1][2]
Kojic Acid 10-50 µM12.9% decrease at 50 µM[3]General reduction in pigmentation.
Arbutin (β-arbutin) 0.1-10 mMLower de-pigmenting effect compared to other agents at similar concentrations[3]General reduction in pigmentation.
Azelaic Acid Not specifiedEffective in reducing hyperpigmentationUsed as a positive control in some studies.
Hydroquinone Not specifiedEffective depigmenting agentNot commonly tested in zebrafish models due to toxicity concerns.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

B16F10 Murine Melanoma Cell Culture and Treatment
  • Cell Line: B16F10 murine melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For anti-pigmentation assays, cells are seeded in appropriate well plates. After 24 hours of incubation, the medium is replaced with fresh medium containing the test compounds (e.g., 4,5-diCQA, kojic acid, etc.) at various concentrations. The cells are then incubated for a further 48-72 hours before analysis.

Melanin Content Assay in B16F10 Cells
  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Lyse the cell pellet by adding 1 N NaOH containing 10% DMSO.

  • Incubate the mixture at 80°C for 1 hour to solubilize the melanin.[6]

  • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • The melanin content is normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.

Cellular Tyrosinase Activity Assay in B16F10 Cells
  • Following treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with a lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).[7]

  • Centrifuge the lysate to remove cellular debris.

  • The supernatant containing the tyrosinase enzyme is used for the activity assay.

  • In a 96-well plate, mix the cell lysate with a freshly prepared solution of L-DOPA (L-3,4-dihydroxyphenylalanine) in sodium phosphate buffer.[7][8]

  • Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.[7]

  • Tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the total protein concentration of the lysate.

Zebrafish Pigmentation Assay
  • Animal Model: Wild-type zebrafish (Danio rerio) embryos.

  • Maintenance: Embryos are maintained in embryo medium at 28.5°C.

  • Treatment: At approximately 9 hours post-fertilization (hpf), embryos are placed in a multi-well plate. The embryo medium is then replaced with fresh medium containing the test compounds at various concentrations.[9] A negative control (embryo medium only) and a positive control (e.g., 1-phenyl-2-thiourea, PTU) are included.

  • Incubation: The embryos are incubated until 48-72 hpf.

  • Observation and Imaging: Pigmentation of the zebrafish embryos is observed and photographed under a stereomicroscope.

  • Quantitative Analysis: The extent of pigmentation can be quantified by measuring the pigmented area or melanin content. For melanin content, a pool of embryos is homogenized in a lysis buffer, and the melanin is solubilized with NaOH and quantified spectrophotometrically, similar to the B16F10 assay.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

melanogenesis_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase TRP1 TRP-1 TRP1_Gene->TRP1 L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: The melanogenesis signaling pathway initiated by α-MSH.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture B16F10 Cell Culture Treatment_Invitro Treatment with 4,5-diCQA & Comparators Cell_Culture->Treatment_Invitro Melanin_Assay Melanin Content Assay Treatment_Invitro->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Treatment_Invitro->Tyrosinase_Assay Data_Analysis_Invitro Data Analysis Melanin_Assay->Data_Analysis_Invitro Tyrosinase_Assay->Data_Analysis_Invitro Zebrafish_Embryos Zebrafish Embryo Maintenance Treatment_Invivo Treatment of Embryos Zebrafish_Embryos->Treatment_Invivo Observation Phenotypic Observation & Imaging Treatment_Invivo->Observation Pigmentation_Quantification Pigmentation Quantification Observation->Pigmentation_Quantification Data_Analysis_Invivo Data Analysis Pigmentation_Quantification->Data_Analysis_Invivo

Caption: Experimental workflow for in vitro and in vivo validation.

compound_mechanisms Tyrosinase Tyrosinase cAMP_Pathway cAMP/PKA/CREB/MITF Signaling Pathway 4_5_diCQA 4,5-diCQA 4_5_diCQA->Tyrosinase Inhibits 4_5_diCQA->cAMP_Pathway Downregulates Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibits (Chelates Copper) Arbutin Arbutin Arbutin->Tyrosinase Inhibits (Competitive) Azelaic_Acid Azelaic Acid Azelaic_Acid->Tyrosinase Inhibits (Competitive) Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibits (Alternate Substrate)

Caption: Mechanisms of action of anti-pigmentation agents.

References

Unveiling the Anti-Cancer Potential of 4,5-Dicaffeoylquinic Acid: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent scientific investigations have highlighted the promising anti-cancer properties of 4,5-dicaffeoylquinic acid (4,5-diCQA), a naturally occurring phenolic compound. This guide provides a comprehensive comparison of its efficacy across various cancer cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Efficacy of 4,5-diCQA: A Quantitative Overview

The inhibitory effects of 4,5-diCQA on the proliferation of different cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency. The available data, primarily focused on prostate and gastric cancer, is summarized below.

Cancer TypeCell LineIC50 (µM)Treatment DurationKey Mechanistic Findings
Prostate CancerDU-145572 hoursS-phase cell cycle arrest, downregulation of Bcl-2.[1][2]
LNCaPInhibitory activity observedNot specifiedNot specified.[1]
PC-3Inhibitory activity observedNot specifiedNot specified.[1]
Gastric AdenocarcinomaAGSProliferation inhibitedNot specifiedG1 phase cell cycle arrest, induction of apoptosis (upregulation of Bax and caspase-3; downregulation of Cyclin D1, Bcl-2, VEGFA, c-myc, and survivin).[3]

Note: While inhibitory activity was observed in LNCaP and PC-3 cells, specific IC50 values were not provided in the cited literature. Similarly, for AGS cells, the study confirmed proliferation inhibition and elucidated the mechanism, but did not report a specific IC50 value.

Mechanistic Insights: Diverse Modes of Action

The anti-cancer activity of 4,5-diCQA appears to be cell-type specific, employing different mechanisms to halt cancer progression.

In prostate cancer cells (DU-145) , 4,5-diCQA primarily induces cell cycle arrest in the S phase, rather than promoting programmed cell death (apoptosis). This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2.[1][2] Notably, the PI3K/MAPK signaling pathway, a common target for cancer therapies, does not seem to be affected by 4,5-diCQA in these cells.[1]

Conversely, in gastric adenocarcinoma cells (AGS) , 4,5-diCQA triggers both cell cycle arrest at the G1 phase and apoptosis .[3] This dual mechanism is orchestrated by a complex interplay of protein regulation, including the upregulation of pro-apoptotic proteins Bax and caspase-3, and the downregulation of proteins involved in cell cycle progression (Cyclin D1) and survival (Bcl-2, VEGFA, c-myc, and survivin).[3]

This divergence in mechanism underscores the importance of cell-specific investigations when evaluating the therapeutic potential of natural compounds.

Experimental Protocols

The following are standardized protocols for key experiments used to determine the efficacy and mechanism of action of 4,5-diCQA.

Cell Viability and IC50 Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 4,5-diCQA for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Analysis of Protein Expression: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Cyclin D1), followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The protein bands are visualized using a detection reagent that produces a chemiluminescent or colorimetric signal.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Visualizing the Pathways

To better understand the complex cellular processes influenced by 4,5-diCQA, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_prostate Prostate Cancer (DU-145) 4,5-diCQA_p 4,5-diCQA S_Phase S-Phase Arrest 4,5-diCQA_p->S_Phase induces Bcl2_down Bcl-2 Downregulation 4,5-diCQA_p->Bcl2_down causes Cell_Cycle_Progression_p Cell Cycle Progression S_Phase->Cell_Cycle_Progression_p inhibits Apoptosis_Inhibition_p Inhibition of Apoptosis Bcl2_down->Apoptosis_Inhibition_p contributes to G cluster_gastric Gastric Adenocarcinoma (AGS) 4,5-diCQA_g 4,5-diCQA G1_Phase G1-Phase Arrest 4,5-diCQA_g->G1_Phase Apoptosis_Induction Apoptosis Induction 4,5-diCQA_g->Apoptosis_Induction CyclinD1_down Cyclin D1 Downregulation G1_Phase->CyclinD1_down Bax_Casp3_up Bax & Caspase-3 Upregulation Apoptosis_Induction->Bax_Casp3_up Bcl2_VEGFA_cMyc_Survivin_down Bcl-2, VEGFA, c-myc, Survivin Downregulation Apoptosis_Induction->Bcl2_VEGFA_cMyc_Survivin_down G cluster_workflow General Experimental Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with 4,5-diCQA Cell_Culture->Treatment MTT_Assay MTT Assay for Viability/IC50 Treatment->MTT_Assay Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

References

The Potent Antioxidant 4,5-Dicaffeoylquinic Acid: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the In Vitro Antioxidant Capacity of 4,5-Dicaffeoylquinic Acid (4,5-diCQA) and Its Isomers.

This compound (4,5-diCQA), a prominent member of the dicaffeoylquinic acid (diCQA) family of polyphenols, is recognized for its significant antioxidant properties.[1][2] These compounds, found in various medicinal plants, are noted for their potent ability to neutralize free radicals and induce cellular antioxidant defenses.[2] This guide provides a comparative overview of the in vitro antioxidant capacity of 4,5-diCQA and its closely related isomers, presenting experimental data from established antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the in vitro antioxidant capacity of 4,5-diCQA and its isomer, 3,5-diCQA. The data is compiled from various studies to provide a comparative perspective. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

CompoundAssayParameterResultReference
This compound DPPHIC5019.8 µM[1]
3,5-Dicaffeoylquinic Acid DPPHIC504.26 µg/mL[3]
3,5-Dicaffeoylquinic Acid ABTSTEAC0.9974[3]
3,5-Dicaffeoylquinic Acid FRAPActivity3.84 mmol TE/g[3]

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing in vitro antioxidant capacity and the fundamental principle of radical scavenging by an antioxidant.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound 4,5-diCQA Solution (Varying Concentrations) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Spectrophotometry Spectrophotometric Measurement DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry Calculation Calculation of IC50 / TEAC Spectrophotometry->Calculation

Figure 1: General workflow for in vitro antioxidant capacity assessment of 4,5-diCQA.

Radical_Scavenging Radical Free Radical (e.g., DPPH•, ABTS•+) Scavenged Stable Molecule Radical->Scavenged accepts electron/H• Antioxidant Antioxidant (4,5-diCQA) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant donates electron/H•

Figure 2: The basic principle of free radical scavenging by an antioxidant molecule.

Detailed Experimental Protocols

The following are generalized protocols for the DPPH, ABTS, and FRAP assays, which are commonly used to evaluate the in vitro antioxidant capacity of chemical compounds. The specific concentrations and incubation times may vary between different studies.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Procedure:

  • A stock solution of 4,5-diCQA is prepared in a suitable solvent (e.g., methanol or ethanol). A series of dilutions are then made to obtain a range of concentrations.

  • A fresh solution of DPPH in methanol (typically around 0.1 mM) is prepared.

  • In a microplate well or a cuvette, a specific volume of the 4,5-diCQA solution at a certain concentration is mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • A control is prepared with the solvent instead of the antioxidant solution.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of 4,5-diCQA.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of 4,5-diCQA are prepared.

  • A specific volume of the 4,5-diCQA solution is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • A control is prepared with the solvent instead of the antioxidant solution.

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Solutions of 4,5-diCQA at various concentrations are prepared.

  • A specific volume of the 4,5-diCQA solution is mixed with the FRAP reagent.

  • The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).

  • The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox.

  • The antioxidant capacity of 4,5-diCQA is expressed as ferric reducing ability in µM Fe(II) equivalents or as Trolox equivalents.

References

Safety Operating Guide

Proper Disposal of 4,5-Dicaffeoylquinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Safety Precautions

Before handling 4,5-Dicaffeoylquinic acid for disposal, it is essential to understand its potential hazards. Based on data for similar dicaffeoylquinic acid isomers, the following should be considered:

  • Potential Hazards : May be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. It is also classified as a combustible solid.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC25H24O12[1][2]
Molecular Weight516.5 g/mol [1]
Storage Temperature-20°C[1][2][3]
Stability≥ 4 years at -20°C[1]

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Decontamination of Empty Containers

  • Rinsing : Thoroughly rinse empty containers that held this compound with a suitable solvent. Given its solubility, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, followed by water.

  • Collection of Rinsate : Collect the solvent rinsate in a designated hazardous waste container. Do not discharge the rinsate down the drain.

  • Disposal of Clean Containers : Once clean, the containers can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

Step 2: Disposal of Unused or Waste this compound

  • Small Quantities : For small amounts of the solid compound, carefully transfer it into a designated hazardous waste container. Ensure the container is properly labeled with the chemical name and any known hazard information.

  • Solutions : If the waste is in a solution, transfer it to a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams. Strong acids, strong bases, and strong oxidizing/reducing agents should be avoided.

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, list the solvent if it is in a solution.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 3: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.

  • Follow Institutional Procedures : Adhere to all institutional and local regulations for chemical waste disposal.[4] Professional chemical waste management companies are equipped to handle the final disposal through methods such as incineration or in engineered landfills.[5]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste assess_hazards 1. Assess Hazards & Wear PPE start->assess_hazards is_container Waste Type? assess_hazards->is_container rinse_container 2a. Rinse Empty Container with Solvent is_container->rinse_container Empty Container solid_or_solution Solid or Solution? is_container->solid_or_solution Unused/Waste Compound collect_rinsate 3a. Collect Rinsate in Hazardous Waste rinse_container->collect_rinsate dispose_clean_container 4a. Dispose of Clean Container collect_rinsate->dispose_clean_container end End: Proper Disposal dispose_clean_container->end transfer_solid 2b. Transfer Solid to Hazardous Waste solid_or_solution->transfer_solid Solid transfer_solution 2c. Transfer Solution to Hazardous Waste solid_or_solution->transfer_solution Solution label_waste 3. Label Hazardous Waste Container transfer_solid->label_waste transfer_solution->label_waste store_waste 4. Store in Designated Area label_waste->store_waste contact_ehs 5. Contact EHS for Pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by the specific safety and disposal protocols of your institution. Always consult with your Environmental Health and Safety department for guidance on proper chemical waste disposal.

References

Personal protective equipment for handling 4,5-Dicaffeoylquinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for the safe handling of 4,5-Dicaffeoylquinic acid in a laboratory setting. As this compound is a solid organic acid, the following precautions are designed to minimize exposure and ensure a safe working environment.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various levels of exposure risk.

Hazard LevelTask ExampleRequired PPE
Minimum Transporting closed containers, "no touch" lab visits.- Safety glasses with side shields[2]- Lab coat[2]- Long pants and closed-toe shoes[2]
Incidental Contact Weighing the solid, preparing solutions, standard laboratory operations.- Safety goggles[2]- Lab coat[3]- Disposable nitrile gloves (consider double-gloving for added protection)[2]- Long pants and closed-toe shoes[2]
Splash Hazard Handling stock solutions, transferring large volumes, potential for spills.- Safety goggles and a face shield[2][4]- Acid-resistant lab coat or apron[3][4]- Thick, acid-resistant nitrile or butyl rubber gloves[4][5]- Long pants and closed-toe shoes
Aerosol or Dust Sonication, vortexing, or any procedure that may generate dust or aerosols.- All protections for "Splash Hazard"- Respiratory protection (e.g., N95 mask for low levels, or a full-face respirator with an acid gas cartridge for higher exposure)[4]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Area Setup :

    • Before handling, ensure that a safety shower and eyewash station are accessible and unobstructed.[3]

    • Work in a well-ventilated area, preferably within a fume hood, especially when handling powders or creating solutions.[3]

    • Have a chemical spill kit readily available.[3]

  • Donning PPE :

    • Put on the appropriate PPE as outlined in the table above based on the planned procedure.

    • Inspect all PPE for damage (e.g., cracks or tears in gloves) before use.[5]

  • Handling the Compound :

    • When weighing the solid this compound, do so on a tared weigh boat or paper to minimize contamination of the balance.

    • If creating a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep containers of this compound closed when not in use.

  • Post-Handling :

    • Decontaminate the work area with appropriate cleaning agents.

    • Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of according to the disposal plan.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

  • Solid Waste :

    • Contaminated solid waste, such as used weigh boats, contaminated wipes, and disposable gloves, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste :

    • Solutions of this compound and any solvents used for rinsing glassware should be collected in a designated, labeled hazardous waste container for organic acids.

    • Do not dispose of this compound solutions down the drain.

    • Never attempt to neutralize acid spills or waste with bases without proper training and procedures, as this can generate heat and fumes.[3]

  • Empty Containers :

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • Once decontaminated, the empty container can be disposed of according to institutional guidelines for chemical containers.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Set up in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety access weigh Weigh Solid don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution Slowly add solid to solvent decontaminate Decontaminate Work Area prepare_solution->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Solid & Liquid Waste wash_hands->collect_waste dispose_container Dispose of Empty Container collect_waste->dispose_container After triple rinsing

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.